molecular formula C6H6N2O3 B174573 3-Amino-4-nitrophenol CAS No. 16292-90-3

3-Amino-4-nitrophenol

Cat. No.: B174573
CAS No.: 16292-90-3
M. Wt: 154.12 g/mol
InChI Key: WGEZJWMZNGUEHR-UHFFFAOYSA-N
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Description

3-Amino-4-nitrophenol is an organic compound of significant interest in specialized research fields due to its distinct electronic properties. It serves as a critical precursor and active component in several advanced scientific applications. In the field of materials science, this compound is a valuable building block for synthesizing novel organic nonlinear optical (NLO) materials. Its molecular structure, featuring electron-donor and electron-acceptor groups, contributes to a high first hyperpolarizability, making it suitable for applications in photonics and opto-electronics . Research has shown that crystals grown from its derivatives, such as 3-Aminopyridine 4-Nitrophenol (3AP4NP), exhibit an NLO efficiency measured to be about 2.7 times greater than that of standard potassium dihydrogen phosphate (KDP), highlighting its potential in laser frequency conversion and optical modulation devices . Furthermore, its complex with amino acids, like in l-phenylalanine-4-nitrophenol, has been crystallized and confirmed for second-order nonlinear activity, further underscoring its versatility in crystal engineering . Another major area of application is in the cosmetic and toxicological sciences, where the isomer 4-Amino-3-nitrophenol (4A3NP) is extensively used. This closely related compound is a primary ingredient in oxidative and non-oxidative hair dye formulations, imparting colors from bordeaux to red . Consequently, this compound and its isomers are subjects of in vitro dermal absorption studies to determine systemic exposure dosage and for the development of sensitive analytical methods, such as LC-MS/MS, for quantification in various biological matrices . These studies are essential for the safety evaluations and risk assessments required by health and regulatory bodies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEZJWMZNGUEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936763
Record name 3-Amino-4-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16292-90-3
Record name 3-Amino-4-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016292903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-NITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK87PS8EQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-nitrophenol (CAS Number: 16292-90-3), a key organic intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical properties, synthesis protocols, primary applications, and essential safety information, presented in a format tailored for technical professionals.

Chemical and Physical Properties

This compound, also known as 5-hydroxy-2-nitroaniline, is a yellow crystalline powder.[1] Its molecular structure, featuring both an amino and a nitro group on a phenol ring, makes it a versatile precursor in various synthetic pathways.[1]

PropertyValueReference
CAS Number 16292-90-3[2][3]
Molecular Formula C₆H₆N₂O₃[2][4]
Molecular Weight 154.12 g/mol [2][4]
Appearance Yellow crystalline powder[1]
Melting Point 150-154°C[1]
Solubility Soluble in water, methanol, ethanol, and acetone[1]
LogP 0.41[1]
IUPAC Name This compound[2]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a multi-step process starting from p-aminophenol.[5][6] The general workflow includes acetylation, nitration, and subsequent hydrolysis.

Experimental Protocol: Synthesis from p-Aminophenol [5][6]

  • Acetylation: p-Aminophenol is reacted with acetic anhydride in the presence of glacial acetic acid. The mixture is heated to reflux (approximately 128°C) for about 2 hours. This step protects the amino group for the subsequent nitration.

  • Nitration: After cooling the reaction mixture to 25°C, fuming nitric acid is added dropwise while maintaining the temperature. The mixture is stirred for approximately 1.5 hours, resulting in the precipitation of yellow crystals of the nitrated intermediate.

  • Hydrolysis: The isolated intermediate is then hydrolyzed using a solution of sodium hydroxide in ethanol. The mixture is heated to 60°C to remove the acetyl group and yield this compound. The product is then precipitated by adjusting the pH with hydrochloric acid.

Synthesis_Workflow p_aminophenol p-Aminophenol step1 Protected Intermediate p_aminophenol->step1 Acetylation acetic_anhydride Acetic Anhydride, Glacial Acetic Acid acetic_anhydride->step1 nitric_acid Fuming Nitric Acid step2 Nitrated Intermediate nitric_acid->step2 hydrolysis NaOH / Ethanol, then HCl step3 step3 hydrolysis->step3 product This compound step1->step2 Nitration step2->step3 Hydrolysis step3->product

A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various high-value organic compounds.

  • Pharmaceutical Intermediate: It is utilized in the synthesis of benzimidazole-based Factor Xa inhibitors, which are important anticoagulants.[1] The compound is a key precursor for creating more complex heterocyclic structures that form the core of these therapeutic agents. It is also used as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs), including antimicrobials and anti-inflammatory drugs.[7]

  • Dye and Pigment Industry: A primary application of this compound is in the formulation of hair dyes, where it is used to produce a range of red and bordeaux shades in both non-oxidative and oxidative hair dye products.[1]

  • Analytical Chemistry: It has been employed as a matrix in visible matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, demonstrating its utility in analytical techniques.[1]

  • Materials Science: The electronic properties of this compound make it a precursor for novel organic nonlinear optical (NLO) materials, which have potential applications in photonics and optoelectronics.[8]

Applications start This compound pharma Pharmaceutical Synthesis start->pharma dyes Hair Dyes & Pigments start->dyes analytics Analytical Chemistry (MALDI Matrix) start->analytics materials Nonlinear Optical Materials start->materials sub_pharma1 Factor Xa Inhibitors pharma->sub_pharma1 sub_pharma2 Antimicrobials pharma->sub_pharma2

Key application areas of this compound.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting. It is classified as harmful and an irritant.[2]

Hazard ClassGHS CodeHazard Statement
Acute Toxicity, Oral H302Harmful if swallowed
Acute Toxicity, Dermal H312Harmful in contact with skin
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Eye Irritation H319Causes serious eye irritation
Acute Toxicity, Inhalation H332Harmful if inhaled

Precautionary Measures:

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid breathing dust and contact with skin and eyes.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[9] Keep away from strong oxidizing agents.[9]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[9] For skin contact, wash off immediately with soap and plenty of water.[9] If inhaled, move the person to fresh air.[9] If swallowed, rinse mouth with water and seek immediate medical attention.[9][11]

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in pharmaceuticals, dyes, and analytical sciences. Its synthesis is well-documented, though it requires careful handling due to its hazardous nature. For researchers and professionals in drug development, a thorough understanding of its properties and reactivity is essential for leveraging its potential in the creation of novel compounds and materials.

References

An In-depth Technical Guide to the Molecular Structure of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-Amino-4-nitrophenol (CAS Number: 16292-90-3), a key chemical intermediate. The information is presented to support research, development, and drug discovery efforts.

Molecular Structure and Chemical Identity

This compound is an aromatic organic compound with the chemical formula C₆H₆N₂O₃.[1] Its structure consists of a phenol ring substituted with an amino group (-NH₂) at position 3 and a nitro group (-NO₂) at position 4. This substitution pattern is crucial to its chemical reactivity and physical properties.

Key Identifiers:

  • IUPAC Name: this compound[2][3]

  • CAS Number: 16292-90-3[1][2][3][4][5][6][7]

  • Molecular Formula: C₆H₆N₂O₃[1][5][6]

  • Molecular Weight: 154.12 g/mol [1][5][6]

  • Synonyms: 5-hydroxy-2-nitroaniline, 4-Nitro-3-aminophenol[2][3]

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[1][6]
Molecular Weight 154.12 g/mol [1][5][6]
CAS Number 16292-90-3[1][2][4][6][7]
IUPAC Name This compound[2]

Physicochemical Properties

The physical and chemical properties of this compound are influenced by the presence of the hydroxyl, amino, and nitro functional groups, which can participate in hydrogen bonding and influence its solubility and reactivity.

PropertyValueSource
Melting Point 149-152 °CThis is for the isomer 4-Amino-3-nitrophenol and should be used with caution.[8]
Solubility Soluble in Methanol, Ethanol, Acetone, DMSO, Chloroform. Sparingly soluble in water.General solubility for aminonitrophenol isomers.[9]
Appearance Dark Red CrystalThis is for the isomer 4-Amino-3-nitrophenol.[8]

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing nitro group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each of the six carbon atoms in the benzene ring, with the carbons attached to the substituents showing characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H (hydroxyl), N-H (amino), and N-O (nitro) stretching vibrations.

Note: Specific, experimentally verified spectral data for this compound (CAS 16292-90-3) is limited in publicly accessible databases. Researchers should perform their own analytical characterization for confirmation.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 3-acetamidophenol.[5] This method ensures the correct positioning of the nitro group relative to the amino and hydroxyl groups.

Experimental Protocol: Synthesis from 3-Acetamidophenol

Step 1: Nitration of 3-Acetamidophenol

  • In a reaction vessel, dissolve 3-acetamidophenol in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.

  • Pour the reaction mixture into ice water to precipitate the product, N-(5-hydroxy-2-nitrophenyl)acetamide.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

Step 2: Hydrolysis of N-(5-hydroxy-2-nitrophenyl)acetamide

  • Suspend the dried N-(5-hydroxy-2-nitrophenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid.

  • Heat the mixture to reflux for a sufficient time to effect complete hydrolysis of the acetamido group.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Filter the crude product, wash with water, and dry.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a product of high purity.[10]

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start 3-Acetamidophenol Intermediate N-(5-hydroxy-2-nitrophenyl)acetamide Start->Intermediate Nitration (HNO3, H2SO4) Product This compound Intermediate->Product Hydrolysis (HCl, heat)

Caption: Synthesis pathway of this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries.

Pharmaceutical Intermediate

While specific examples of marketed drugs derived directly from this compound are not widely documented, its structural motifs are of interest in medicinal chemistry. The presence of amino, hydroxyl, and nitro groups on an aromatic scaffold provides multiple points for further chemical modification to generate libraries of compounds for biological screening. Nitroaromatic compounds, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[11] The nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals.

Dye and Pigment Synthesis

The chromophoric properties imparted by the nitro and amino groups make this compound a precursor in the synthesis of various dyes and pigments.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and eye irritation and may cause respiratory irritation. It is suspected of causing genetic defects.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with a well-defined molecular structure. While there is some confusion in the literature with its isomer, 4-Amino-3-nitrophenol, this guide has focused on the properties and synthesis of the 3-amino-4-nitro isomer (CAS 16292-90-3). Its utility in the synthesis of more complex molecules makes it a compound of interest for researchers in organic synthesis, materials science, and drug discovery. Further investigation into its biological activities and applications in pharmaceutical development is warranted.

References

Synthesis of 3-Amino-4-nitrophenol from p-Aminophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-amino-4-nitrophenol from p-aminophenol, a crucial intermediate in the pharmaceutical and dye industries. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthesis workflow.

Introduction

This compound is a valuable chemical intermediate used in the manufacturing of various organic dyes and active pharmaceutical ingredients.[1] The synthesis from p-aminophenol typically involves a multi-step process to ensure the correct regioselectivity of the nitration reaction. Direct nitration of p-aminophenol is challenging as the activating amino and hydroxyl groups can lead to oxidation and the formation of multiple undesired byproducts.[2] Therefore, a common and effective strategy involves the protection of these functional groups prior to nitration, followed by deprotection.

The most prevalent synthetic route involves three key stages:

  • Acetylation: The amino and hydroxyl groups of p-aminophenol are protected by acetylation using acetic anhydride.

  • Nitration: The resulting acetylated intermediate is then nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid or fuming nitric acid.

  • Hydrolysis: The acetyl groups are subsequently removed by hydrolysis to yield the final product, this compound.

This guide will detail the experimental procedures for this synthetic pathway, present key quantitative data, and provide a visual representation of the workflow.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound from p-aminophenol.

Step 1: Acetylation of p-Aminophenol

This initial step protects the reactive amino and hydroxyl groups to prevent oxidation and direct the nitration to the desired position.[2]

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • In a 250 mL three-necked flask equipped with a thermometer and a stirring device, add 21.0 g of p-aminophenol, 60.0 mL of acetic anhydride, and 16.0 mL of glacial acetic acid.[1]

  • Heat the mixture to 128°C and maintain it at reflux for 2 hours. The reaction mixture will turn into a reddish-brown liquid.[1]

  • After the reflux period, cool the reaction solution to 25°C. A significant amount of a light flesh-red solid will precipitate.[1]

Step 2: Nitration of the Acetylated Intermediate

This step introduces the nitro group onto the aromatic ring at the position ortho to the amino group.

Materials:

  • Acetylated p-aminophenol from Step 1

  • Fuming nitric acid

  • Ice water

Procedure:

  • To the cooled reaction mixture from Step 1, slowly add 10.0 mL of fuming nitric acid dropwise at a rate of approximately 10 drops per minute.[1]

  • Maintain the reaction temperature between 25-26°C during the addition.[1]

  • After the addition is complete, continue to stir the mixture under strong acidic conditions for 1.5 hours. More yellow crystals will precipitate during this time.[1]

  • Pour the reaction mixture into a large volume of ice water. A large quantity of yellow crystals will precipitate immediately.[1]

  • Wash the precipitate with water 2 to 3 times until the washings are neutral.[1]

  • Collect the solid product by suction filtration and dry the filter cake. This yields 3-nitro-4-acetamidophenol ethyl ester.[1]

Step 3: Hydrolysis of the Nitrated Intermediate

The final step involves the removal of the acetyl protecting groups to yield this compound.

Materials:

  • 3-nitro-4-acetamidophenol ethyl ester from Step 2

  • Absolute ethanol

  • 3 mol/L Sodium hydroxide solution

  • Hydrochloric acid solution (1:1 mixture of 36%-38% concentrated HCl and water)

Procedure:

  • In a 150 mL three-necked flask equipped with a thermometer and a stirring device, add 5.4 g of the 3-nitro-4-acetamidophenol ethyl ester, 20 mL of absolute ethanol, and 30.0 mL of 3 mol/L sodium hydroxide solution.[1]

  • Heat the mixture to 60°C and maintain this temperature with stirring for 1 hour.[1]

  • After the reaction is complete, evaporate the ethanol under reduced pressure.[1]

  • Cool the remaining reaction solution to below 10°C.[1]

  • Adjust the pH of the solution to 3-4 by adding the hydrochloric acid solution. Red crystals of this compound will precipitate.[1]

  • Collect the product by suction filtration and dry the filter cake.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of this compound and its intermediate.

ParameterIntermediate (3-nitro-4-acetamidophenol ethyl ester)Final Product (this compound)Reference
Yield 73.9%77.1% (in a similar process)[1][3]
Melting Point 146-148°C149-150°C[1][3]
Appearance Yellow crystalsRed-brown or red crystals[1][3]

Visualization of the Synthesis Workflow

The following diagrams illustrate the overall synthesis process and the logical flow of the experimental procedures.

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis p_aminophenol p-Aminophenol reflux Reflux at 128°C (2 hours) p_aminophenol->reflux reagents1 Acetic Anhydride, Glacial Acetic Acid reagents1->reflux intermediate1 Acetylated Intermediate reflux->intermediate1 nitration_reaction Nitration at 25-26°C (1.5 hours) intermediate1->nitration_reaction reagents2 Fuming Nitric Acid reagents2->nitration_reaction intermediate2 3-nitro-4-acetamidophenol ethyl ester nitration_reaction->intermediate2 hydrolysis_reaction Hydrolysis at 60°C (1 hour) intermediate2->hydrolysis_reaction reagents3 NaOH, Ethanol, HCl reagents3->hydrolysis_reaction final_product This compound hydrolysis_reaction->final_product

Caption: Overall workflow for the synthesis of this compound.

Experimental_Flow start Start | p-Aminophenol acetylation Step 1: Acetylation Add Acetic Anhydride & Glacial Acetic Acid Reflux at 128°C for 2h Cool to 25°C start->acetylation nitration Step 2: Nitration Add Fuming Nitric Acid dropwise (25-26°C) Stir for 1.5h Quench in ice water Filter and wash acetylation->nitration hydrolysis Step 3: Hydrolysis Add Ethanol & NaOH Heat to 60°C for 1h Evaporate Ethanol Cool and acidify with HCl nitration->hydrolysis isolation Product Isolation Filter precipitated product Dry the final product hydrolysis->isolation end End | this compound isolation->end

Caption: Step-by-step experimental procedure flow diagram.

References

3-Amino-4-nitrophenol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Amino-4-nitrophenol, detailing its chemical identity, properties, synthesis, and analytical methodologies. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Nomenclature and Identification

The nomenclature of a chemical compound is critical for unambiguous identification in research and regulatory contexts.

IUPAC Name: this compound[1]

Synonyms:

  • Phenol, 3-amino-4-nitro-[1]

  • 5-hydroxy-2-nitroaniline[1]

  • 4-NITRO-3-AMINOPHENOL[1]

  • 1-NITRO-2-AMINO-4-HYDROXYBENZENE[1]

  • CAS RN: 16292-90-3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for designing experimental conditions, understanding its behavior in various matrices, and for computational modeling.

PropertyValueReference
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [1][2][3]
CAS Number 16292-90-3[1][3][4]
Appearance Data not available in search results
Melting Point Data not available in search results
InChI Key WGEZJWMZNGUEHR-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1O)N)--INVALID-LINK--[O-][1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific advancement. The following sections describe a common synthesis route and an analytical method for this compound.

A documented method for the synthesis of this compound involves a two-step reaction starting from 3-Acetamidophenol[3].

Step 1: Nitration of 3-Acetamidophenol

  • Reagents: 3-Acetamidophenol, nitric acid, acetic anhydride, acetic acid[3].

  • Procedure: This step involves the nitration of the aromatic ring of 3-Acetamidophenol. The reaction is typically carried out in a solution of acetic acid and acetic anhydride, to which nitric acid is added.

  • Conditions: The reaction is maintained at a controlled temperature of 25 °C for a duration of 8 hours[3].

Step 2: Hydrolysis of the Intermediate

  • Reagents: The product from Step 1, hydrogen chloride, water[3].

  • Procedure: The intermediate product from the nitration step is subjected to acidic hydrolysis to remove the acetyl group.

  • Conditions: The hydrolysis is achieved by heating the intermediate in an aqueous solution of hydrogen chloride at 110 °C for approximately 0.08 hours (5 minutes)[3].

G Synthesis of this compound A 3-Acetamidophenol reagent1 Nitric Acid, Acetic Anhydride, Acetic Acid @ 25°C A->reagent1 B Nitration Intermediate reagent2 HCl, Water @ 110°C B->reagent2 C This compound reagent1->B reagent2->C

Caption: Two-step synthesis pathway of this compound.

While specific, validated analytical methods for the quantification of this compound were not explicitly detailed in the search results, general methods for analyzing nitrophenol isomers can be adapted. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of such compounds[5][6].

General HPLC-UV Method Outline:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column is typically effective for separating aromatic isomers.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. The specific composition and gradient would require optimization.

  • Detection: Wavelength selection for the UV detector should be based on the UV absorbance maxima of this compound.

  • Quantification: A calibration curve is constructed by analyzing a series of known concentration standards to enable the quantification of the analyte in unknown samples.

Note: Method development and validation would be required to ensure selectivity, accuracy, precision, and sensitivity for the specific analysis of this compound, particularly to differentiate it from its isomers.

References

3-Amino-4-nitrophenol: A Technical Safety Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential safety information for 3-Amino-4-nitrophenol (CAS No. 16292-90-3), a chemical intermediate used in various research and development applications. Due to its potential hazards, a thorough understanding of its safety profile is critical for safe handling and use in a laboratory setting. This document summarizes the known hazards, safety precautions, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized below.

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects

Pictograms:

  • Health Hazard

  • Irritant

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆N₂O₃PubChem[1], GSRS[2]
Molecular Weight 154.12 g/mol PubChem[1], GSRS[2]
CAS Number 16292-90-3PubChem[1], Sigma-Aldrich, ChemicalBook[3]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Safe Handling and Storage

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a dark place, as some related compounds are light-sensitive.

Emergency Procedures

A logical workflow for responding to emergencies involving this compound is outlined below.

G Emergency Response Workflow for this compound cluster_spill Spill Response cluster_exposure Personnel Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate ventilate Ensure Proper Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect and Place in Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate exposure Exposure Occurs remove_source Remove from Exposure Source exposure->remove_source inhalation Move to Fresh Air remove_source->inhalation skin_contact Remove Contaminated Clothing remove_source->skin_contact eye_contact Rinse with Water for 15 mins remove_source->eye_contact ingestion Do NOT Induce Vomiting remove_source->ingestion medical_inhalation Seek Medical Attention inhalation->medical_inhalation wash_skin Wash with Soap and Water skin_contact->wash_skin medical_skin Seek Medical Attention wash_skin->medical_skin medical_eye Seek Immediate Medical Attention eye_contact->medical_eye medical_ingestion Seek Immediate Medical Attention ingestion->medical_ingestion

Caption: Emergency response workflow for spills and personnel exposure to this compound.

First-Aid Measures

Table 3: First-Aid Measures for this compound

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

Toxicological Information

This compound is considered harmful by ingestion, skin contact, and inhalation.[1] It is a skin and eye irritant and may cause respiratory irritation.[1] Furthermore, it is suspected of causing genetic defects.[1]

Table 4: Summary of Toxicological Hazards [1]

EffectHazard
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Irritation Causes skin, eye, and respiratory irritation.
Mutagenicity Suspected of causing genetic defects.
Ecological Information

Data on the ecological effects of this compound are limited. As with many nitrophenolic compounds, it should be handled and disposed of in a manner that prevents its release into the environment.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological data presented are not available in publicly accessible safety data sheets. The hazard classifications are based on standardized testing, but the specific methodologies are not provided in these summary documents.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS and follow all institutional safety guidelines when handling this chemical.

References

physical and chemical properties of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-4-nitrophenol

This technical guide provides a comprehensive overview of the core (CAS RN: 16292-90-3), tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.

Core Properties and Characteristics

This compound is an aromatic organic compound containing amino, nitro, and hydroxyl functional groups. These groups confer its specific chemical reactivity and physical properties, making it a valuable intermediate in various synthetic applications, including the manufacturing of dyes and pharmaceuticals.[1][2]

Physical and Chemical Properties

The fundamental are summarized in the table below. It is important to note that while data for the specific isomer this compound is provided where available, some experimental values are more extensively reported for its isomers, such as 4-Amino-3-nitrophenol and 2-Amino-4-nitrophenol, which are included for comparative context.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 16292-90-3[3][4][5]
Molecular Formula C₆H₆N₂O₃[1][3][6]
Molecular Weight 154.12 g/mol [1][3][6]
Appearance Typically a yellow to orange or brown crystalline powder.[1][7][8]
Melting Point 145-155 °C (for isomer 4-Amino-3-nitrophenol).[8][9][10]
Boiling Point ~322-374 °C (estimated for isomer 4-Amino-3-nitrophenol).[9][10]
Solubility Soluble in water, DMSO, methanol, ethanol, and acetone.[1][10][11]
pKa Contains acidic phenolic (OH) and basic amino (NH₂) groups. pKa values for the related isomer 2-amino-4-nitrophenol are 3.1 (amine) and 7.6 (phenol).[7][7][12]
LogP 0.9 (Computed).[3]
Spectral Data

Full spectral analysis is crucial for the unambiguous identification and characterization of this compound. Key spectral data includes:

  • ¹H NMR and ¹³C NMR: Provides detailed information about the hydrogen and carbon framework of the molecule.[3][13]

  • Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the functional groups (O-H, N-H, N=O, C-N, C-O bonds).[3]

  • UV-Vis Spectroscopy: Shows absorption maxima related to the electronic transitions within the aromatic and chromophoric system. For the related 4-amino-3-nitrophenol, UV-Vis maxima are observed at 231.6 nm and 453 nm.[14]

Experimental Protocols

Synthesis of this compound

A common synthetic route to aminonitrophenols involves the acetylation of an aminophenol, followed by nitration and subsequent hydrolysis. The following is a representative protocol for the synthesis of the related isomer, 4-Amino-3-nitrophenol, starting from p-aminophenol.[2][15] The synthesis of this compound would follow a similar logic, starting from m-aminophenol.

Step 1: Acetylation of p-Aminophenol

  • In a reaction vessel, suspend p-aminophenol in glacial acetic acid.

  • Add acetic anhydride to the mixture. The molar ratio of p-aminophenol to acetic anhydride is typically between 1:2.0 and 1:3.0.[15]

  • Heat the mixture to reflux (approximately 128 °C) for about 2 hours to form 4-acetamidophenol.[2]

  • Cool the reaction mixture to 25 °C. The product may precipitate at this stage.[2]

Step 2: Nitration of 4-Acetamidophenol

  • To the cooled mixture from Step 1, slowly add fuming nitric acid dropwise while maintaining the temperature at 25-26 °C.[2]

  • After the addition is complete, continue stirring for 1 to 1.5 hours.[2][15]

  • Pour the reaction mixture into a large volume of ice water to precipitate the nitrated product, 3-nitro-4-acetamidophenol.

  • Filter the yellow crystalline solid, wash with water until neutral, and dry.[2]

Step 3: Hydrolysis of 3-Nitro-4-acetamidophenol

  • Add the dried 3-nitro-4-acetamidophenol to a solution of sodium hydroxide in a mixture of ethanol and water.[2]

  • Heat the mixture to approximately 60 °C and stir for about 1 hour to hydrolyze the acetyl group.[2]

  • After the reaction is complete, cool the solution and carefully adjust the pH to 3-4 using hydrochloric acid to precipitate the final product, 4-Amino-3-nitrophenol.[2][15]

  • Filter the resulting solid, wash with water, and dry to obtain the pure product.[2]

The workflow for this synthesis is visualized in the diagram below.

G cluster_synthesis Synthesis Workflow for Aminonitrophenol p_aminophenol p-Aminophenol acetylation Acetylation (Acetic Anhydride) p_aminophenol->acetylation acetamidophenol 4-Acetamidophenol acetylation->acetamidophenol nitration Nitration (Nitric Acid) acetamidophenol->nitration nitro_acetamidophenol 3-Nitro-4-acetamidophenol nitration->nitro_acetamidophenol hydrolysis Hydrolysis (NaOH, then HCl) nitro_acetamidophenol->hydrolysis final_product 4-Amino-3-nitrophenol hydrolysis->final_product

Caption: Synthesis workflow for 4-Amino-3-nitrophenol.

Reactivity and Applications in Drug Development

The chemical structure of this compound, featuring nucleophilic amino and hydroxyl groups and an electron-withdrawing nitro group, dictates its reactivity.

  • Nucleophilic Substitution: The amino and hydroxyl groups can act as nucleophiles in various reactions.

  • Reduction of Nitro Group: The nitro group can be readily reduced to an amino group, providing a route to di-amino phenol derivatives.

  • Electrophilic Aromatic Substitution: The benzene ring is activated by the amino and hydroxyl groups and deactivated by the nitro group, influencing the position of further substitutions.[16]

In the context of drug development, this compound and its isomers serve as important building blocks. They are used in the synthesis of more complex molecules, including benzimidazole-based Factor Xa inhibitors, which are a class of anticoagulant medications.[1][9][17] Its role as a pharmaceutical intermediate is growing, particularly in the development of anti-inflammatory and antimicrobial agents.[18]

Metabolic Pathways and Toxicological Profile

Understanding the metabolic fate of this compound is critical for drug development professionals. The metabolism of nitrophenols generally proceeds through two main phases.[19]

  • Phase I Metabolism: This phase involves the reduction of the nitro group to a hydroxylamine and subsequently to an amino group, or oxidation of the aromatic ring.[19] The reduction pathway can lead to the formation of reactive nitrenium ions, which have been implicated in the genotoxicity of some nitroaromatic compounds.[20]

  • Phase II Metabolism: The parent compound and its Phase I metabolites can undergo conjugation reactions, primarily with glucuronic acid or sulfate, to form more water-soluble compounds that are readily excreted.[19]

The following diagram illustrates a hypothetical metabolic pathway for this compound based on established pathways for related nitrophenols.

G cluster_metabolism Hypothetical Metabolic Pathway parent This compound phase1 Phase I Metabolism (e.g., Nitroreduction) parent->phase1 phase2_parent Phase II Conjugation (Glucuronidation/Sulfation) parent->phase2_parent metabolite Triaminobenzene Derivative phase1->metabolite phase2_metabolite Phase II Conjugation metabolite->phase2_metabolite conjugate_parent Parent Conjugate (Excreted) phase2_parent->conjugate_parent conjugate_metabolite Metabolite Conjugate (Excreted) phase2_metabolite->conjugate_metabolite

Caption: Hypothetical metabolic pathway for this compound.

Toxicological studies on the isomer 4-Amino-3-nitrophenol indicate moderate acute oral toxicity.[20] It has also been identified as a potential skin sensitizer, which necessitates careful handling.[1] Genotoxicity assessments suggest that it can induce gene mutations, a factor that requires thorough evaluation in any drug development program.[1][20]

References

3-Amino-4-nitrophenol solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Amino-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Due to the limited availability of quantitative solubility data for this compound, this document primarily presents data for its isomer, 4-Amino-3-nitrophenol, to serve as a valuable reference point. This guide also outlines detailed experimental protocols for solubility determination and includes visualizations to illustrate key workflows.

Solubility Data

Table 1: Solubility of 4-Amino-3-nitrophenol in Various Solvents

SolventTemperature (°C)SolubilityData Type
Water20 ± 0.51.79 ± 0.08 g/LQuantitative[1]
EthanolNot Specified>1 g/100 mL, <10 g/100 mLSemi-quantitative[1]
Dimethyl Sulfoxide (DMSO)Not Specified>20 g/100 mLSemi-quantitative[1]
MethanolNot SpecifiedSolubleQualitative[2]
IsopropanolNot SpecifiedSolubleQualitative[2]
AcetoneNot SpecifiedSolubleQualitative[2]
ChloroformNot SpecifiedSolubleQualitative[2]
Methylene ChlorideNot SpecifiedSolubleQualitative[2]
XyleneNot SpecifiedSolubleQualitative[2]
BenzeneNot SpecifiedSolubleQualitative[2]
Diethyl EtherNot SpecifiedSolubleQualitative[2]

It is important to note that while isomers can have similar solubility profiles, they are not identical. Therefore, the data in Table 1 should be used as an estimation for the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of research and development. The following are detailed methodologies for two common experimental techniques used to determine the solubility of solid organic compounds like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound.

  • Equilibration: Add an excess amount of the this compound to a known volume or mass of the desired solvent in a sealed container. The container is then agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A constant temperature water bath is recommended for precise temperature control.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the excess solid by filtration or centrifugation. It is critical to maintain the temperature during this step to prevent any change in solubility.

  • Solute Quantification: A known mass or volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).

  • Data Analysis: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container. The solubility is then calculated and expressed in units such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

Gravimetric_Method_Workflow A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C 3. Separate solid and liquid phases (Filtration/Centrifugation) B->C D 4. Take a known volume/mass of saturated solution C->D E 5. Evaporate solvent D->E F 6. Weigh the remaining solid solute E->F G 7. Calculate solubility F->G

Gravimetric Method Workflow
UV/Vis Spectroscopy Method

For compounds that have a chromophore and absorb ultraviolet or visible light, UV/Vis spectroscopy offers a sensitive and efficient method for determining solubility.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Equilibration: Prepare a saturated solution of this compound in the same manner as for the gravimetric method (addition of excess solute to the solvent and equilibration at a constant temperature).

  • Phase Separation: Separate the saturated supernatant from the undissolved solid by filtration or centrifugation, ensuring the temperature is maintained.

  • Sample Dilution: Accurately dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Solubility Calculation: Use the calibration curve to determine the concentration of the diluted solution. The concentration of the original saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

UV_Vis_Method_Workflow cluster_0 Calibration cluster_1 Sample Analysis A 1. Prepare standard solutions B 2. Measure absorbance at λmax A->B C 3. Plot calibration curve (Absorbance vs. Concentration) B->C D 4. Prepare saturated solution E 5. Separate phases D->E F 6. Dilute saturated solution E->F G 7. Measure absorbance F->G H 8. Determine concentration from calibration curve G->H I 9. Calculate solubility H->I

UV/Vis Spectroscopy Method Workflow

Factors Influencing Solubility

The solubility of this compound is governed by several factors, primarily the chemical nature of the solvent and the physical conditions of the system.

  • Polarity: As a polar molecule containing amino (-NH2), nitro (-NO2), and hydroxyl (-OH) functional groups, this compound is expected to be more soluble in polar solvents. These functional groups can participate in hydrogen bonding with protic solvents (e.g., water, ethanol) and strong dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, acetone).

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with an increase in temperature. It is crucial to control and report the temperature at which solubility is measured.

  • pH: The amino group in this compound is basic, while the phenolic hydroxyl group is weakly acidic. Therefore, the solubility of this compound in aqueous solutions is expected to be pH-dependent. In acidic solutions, the amino group will be protonated, forming a more soluble salt. In strongly basic solutions, the hydroxyl group can be deprotonated, also leading to increased solubility.

Logical_Relationships cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_Conditions System Conditions Solubility Solubility of This compound Polarity_Solute Molecular Polarity (-NH2, -NO2, -OH) Polarity_Solute->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility pKa Acidic/Basic Nature pKa->Solubility Polarity_Solvent Solvent Polarity Polarity_Solvent->Solubility H_Bonding_Solvent Solvent H-Bonding H_Bonding_Solvent->Solubility Temperature Temperature Temperature->Solubility pH pH (for aqueous solutions) pH->Solubility

Factors Influencing Solubility

Conclusion

This technical guide has summarized the available solubility information for 4-Amino-3-nitrophenol as a proxy for this compound and provided detailed experimental protocols for its determination. The solubility of this compound is influenced by solvent polarity, temperature, and pH. For drug development and research applications, it is highly recommended to experimentally determine the solubility of this compound in the specific solvent systems of interest using the methodologies outlined in this guide.

References

A Technical Guide to 3-Amino-4-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, commercial availability, and synthetic applications of 3-Amino-4-nitrophenol, a key intermediate in the development of novel therapeutics and other specialized organic compounds.

Introduction

This compound (CAS No: 16292-90-3) and its isomer 4-Amino-3-nitrophenol (CAS No: 610-81-1) are versatile chemical intermediates of significant interest to the pharmaceutical and chemical industries. Their unique molecular structures, featuring amino, nitro, and hydroxyl functional groups, render them valuable starting materials for the synthesis of a diverse range of complex molecules, including bioactive compounds and dyes. This technical guide provides a comprehensive overview of the commercially available specifications of this compound, detailed experimental protocols for its synthesis and derivatization, and a visual representation of its key synthetic pathways.

Commercial Availability and Physical Properties

This compound is available from several commercial chemical suppliers. While the provided grade and specifications can vary, it is typically supplied as a crystalline powder with a purity of 97% or higher. For researchers and drug development professionals, it is crucial to consider the purity and physical characteristics of the starting material, as these can significantly impact the outcome of synthetic reactions.

Table 1: Commercial Supplier Specifications for this compound and Isomers

PropertyThis compound4-Amino-3-nitrophenolSource(s)
CAS Number 16292-90-3610-81-1[1][2][3][4]
Molecular Formula C₆H₆N₂O₃C₆H₆N₂O₃[4][5]
Molecular Weight 154.12 g/mol 154.12 g/mol [4][5]
Appearance SolidDark red to brown crystalline powder
Purity (HPLC) ≥98%≥97.0% - ≥99.0%[6]
Melting Point 183-184 °C145-155 °C[7][8]
Boiling Point 396.1 °C at 760 mmHg374.4 °C at 760 mmHg (estimate)[7][8]
Solubility No data availableSoluble in water (1.8g/L), methanol, ethanol, isopropanol, acetone, DMSO, chloroform, methylene chloride, xylene, benzene, diethyl ether.[5][9]

Key Synthetic Applications and Experimental Protocols

This compound and its isomer are valuable precursors in multi-step organic syntheses. Notably, 4-Amino-3-nitrophenol is a key starting material for the synthesis of benzimidazole-based Factor Xa inhibitors, a class of anticoagulant drugs.[10][11] It is also utilized in the preparation of other pharmaceutical intermediates, such as 3-amino-4-bromophenol, and in the synthesis of various dyes.[12][13][14]

Experimental Protocol 1: Synthesis of 4-Amino-3-nitrophenol

This protocol describes a common method for the synthesis of 4-Amino-3-nitrophenol starting from p-aminophenol, involving acetylation, nitration, and hydrolysis steps.[13]

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Glacial acetic acid

  • 98% Nitric acid

  • 65% Nitric acid

  • Sodium hydroxide solution

  • Hydrochloric acid solution (1:1 quality ratio)

Procedure:

  • Acetylation: In a four-hole boiling flask equipped with a stirrer, add 21.0 g (0.1927 mol) of p-aminophenol, 40 g (0.3854 mol) of acetic anhydride, and a small amount of glacial acetic acid. Heat the mixture to reflux at 128 °C for approximately 2 hours.

  • Nitration: Cool the reaction solution to 25 °C. Slowly add 30.0 mL (0.7142 mol) of 98% nitric acid, maintaining the temperature. Stir under strong acid conditions for 1.0 hour. Subsequently, add 20 mL (0.4444 mol) of 65% nitric acid, maintaining the temperature at 20 °C, and continue stirring for 1.5 hours.

  • Isolation of Intermediate: The nitrated product, 4-acetoxy-2-acetamido nitrobenzene, will precipitate. Filter the product, wash with water until neutral, and dry.

  • Hydrolysis: Add the dried intermediate to a sodium hydroxide solution (mole ratio of sodium hydroxide to intermediate between 3-5, concentration of NaOH solution between 1-5 mol/L). Heat the reaction mixture to a temperature between 50-100 °C.

  • Product Isolation: After the hydrolysis is complete, adjust the pH of the reaction solution to 3-4 using a 1:1 hydrochloric acid solution. The 4-amino-3-nitrophenol product will precipitate. Filter the solid, wash, and dry to obtain the final product.[13]

Experimental Protocol 2: Synthesis of 3-Amino-4-bromophenol from 4-Amino-3-nitrophenol

This protocol details the conversion of 4-Amino-3-nitrophenol to the pharmaceutical intermediate 3-amino-4-bromophenol via diazotization, bromination, and reduction reactions.[12][15][16]

Materials:

  • 4-Amino-3-nitrophenol

  • Hydrobromic acid

  • Sodium nitrite

  • Cuprous bromide

  • Ethanol

  • Iron oxide catalyst

  • Hydrazine hydrate aqueous solution

Procedure:

  • Diazotization: Dissolve the starting material, 4-Amino-3-nitrophenol, in hydrobromic acid. Cool the solution to 0-10 °C and add an aqueous solution of sodium nitrite dropwise. Allow the reaction to proceed for 1-3 hours to form the 3-nitrophenol-4-diazonium salt solution.[12][15][16]

  • Bromination: Add the diazonium salt solution dropwise to an aqueous solution of cuprous bromide and hydrobromic acid. Stir the mixture at 40-50 °C to facilitate the reaction. The product, 3-nitro-4-bromophenol, will crystallize and can be isolated by filtration.[12][15][16]

  • Reduction: Dissolve the 3-nitro-4-bromophenol solid in ethanol and add an iron oxide catalyst. Heat the mixture to 50-100 °C. Add hydrazine hydrate aqueous solution to the mixture and allow the reaction to proceed for 2-5 hours to obtain 3-amino-4-bromophenol.[12][15][16]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described above.

G cluster_synthesis Synthesis of 4-Amino-3-nitrophenol p_aminophenol p-Aminophenol acetylation Acetylation (Acetic Anhydride) p_aminophenol->acetylation nitration Nitration (Nitric Acid) acetylation->nitration hydrolysis Hydrolysis (NaOH) nitration->hydrolysis product_4a3n 4-Amino-3-nitrophenol hydrolysis->product_4a3n

Caption: Synthetic workflow for the preparation of 4-Amino-3-nitrophenol.

G cluster_application Application of 4-Amino-3-nitrophenol in Synthesis start 4-Amino-3-nitrophenol diazotization Diazotization (HBr, NaNO2) start->diazotization bromination Bromination (CuBr) diazotization->bromination intermediate 3-Nitro-4-bromophenol bromination->intermediate reduction Reduction (Fe2O3, N2H4) intermediate->reduction end_product 3-Amino-4-bromophenol reduction->end_product

Caption: Reaction workflow for the synthesis of 3-Amino-4-bromophenol.

G cluster_drug_synthesis Role in Factor Xa Inhibitor Synthesis aminophenol 4-Amino-3-nitrophenol synthesis_steps Multi-step Synthesis aminophenol->synthesis_steps Key Starting Material benzimidazole_core Benzimidazole Scaffold Formation synthesis_steps->benzimidazole_core factor_xa_inhibitor Benzimidazole-based Factor Xa Inhibitor benzimidazole_core->factor_xa_inhibitor

Caption: Logical relationship in the synthesis of Factor Xa inhibitors.

Conclusion

This compound and its isomer are indispensable chemical intermediates with significant applications in pharmaceutical research and development. This guide has provided a consolidated resource on their commercial availability, key physical properties, and detailed protocols for their synthesis and further transformation. The provided workflows offer a clear visual representation of their synthetic utility. For researchers and scientists in drug discovery, a thorough understanding of these aspects is crucial for the successful design and execution of novel synthetic routes to target molecules. It is recommended to consult the safety data sheet (SDS) from the respective supplier before handling this chemical.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed exploration of the fundamental reaction mechanisms involving 3-Amino-4-nitrophenol, a critical intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. The document covers its synthesis, key reactive pathways including diazotization, azo coupling, and reduction, supported by experimental data and detailed protocols.

Introduction to this compound

This compound (IUPAC name: this compound; CAS No: 16292-90-3) is an aromatic organic compound featuring amino, nitro, and hydroxyl functional groups attached to a benzene ring.[1] This trifunctional structure imparts a high degree of reactivity, making it a versatile intermediate. Its molecular formula is C₆H₆N₂O₃, with a molecular weight of 154.12 g/mol .[1][2] The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenol ring significantly influences its chemical behavior and reactivity in various synthetic pathways. It is primarily utilized in the formulation of hair dyes and as a precursor in the synthesis of pharmaceutical intermediates and other organic chemicals.[3][4][5]

Synthesis of this compound

The most prevalent industrial synthesis of this compound starts from p-aminophenol. The process involves a multi-step reaction sequence designed to protect the highly reactive amino and hydroxyl groups before the regioselective introduction of the nitro group.[3][6]

The general synthetic pathway involves three main steps:

  • Acetylation: The amino and hydroxyl groups of p-aminophenol are protected by acetylation using acetic anhydride. This step prevents unwanted side reactions during nitration.[6]

  • Nitration: The protected intermediate is nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid or fuming nitric acid, to introduce the nitro group at the position ortho to the amino group.[3][6]

  • Hydrolysis: The acetyl protecting groups are removed by acid or base hydrolysis to yield the final this compound product.[3][6]

Synthesis_Workflow cluster_synthesis Synthesis of this compound p_aminophenol p-Aminophenol protected_intermediate Diacetylated Intermediate p_aminophenol->protected_intermediate 1. Acetylation (Acetic Anhydride) nitrated_intermediate Nitrated Intermediate protected_intermediate->nitrated_intermediate 2. Nitration (HNO3) product This compound nitrated_intermediate->product 3. Hydrolysis (HCl or NaOH) Diazotization_Coupling cluster_diazo Diazotization and Azo Coupling Pathway amine This compound diazonium Diazonium Salt Intermediate amine->diazonium NaNO2, HCl 0-5°C azo_dye Azo Dye Product diazonium->azo_dye Electrophilic Aromatic Substitution coupler Coupling Component (e.g., Phenol) coupler->azo_dye Reduction_Mechanism cluster_reduction Nitro Group Reduction Pathway start This compound (-NO2) nitroso Nitroso Intermediate (-NO) start->nitroso +2e-, +2H+ hydroxylamine Hydroxylamino Intermediate (-NHOH) nitroso->hydroxylamine +2e-, +2H+ product 3,4-Diaminophenol (-NH2) hydroxylamine->product +2e-, +2H+ catalyst Catalyst (e.g., Pt, Pd, Ni) reducer Reducing Agent (e.g., NaBH4, H2)

References

An In-depth Technical Guide to 3-Amino-4-nitrophenol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-nitrophenol (CAS 16292-90-3), a key chemical intermediate. The document details its historical context, synthesis methodologies, physico-chemical properties, and significant applications, particularly in the realms of dye manufacturing and pharmaceutical development. Experimental protocols for its synthesis and subsequent reactions are provided, alongside structured data and graphical representations of key chemical pathways to serve as a valuable resource for professionals in the chemical and biomedical sciences.

Introduction and Historical Context

This compound, also known as 5-hydroxy-2-nitroaniline, is an aromatic organic compound characterized by the presence of hydroxyl, amino, and nitro functional groups on a benzene ring. While the precise date and discoverer of this compound are not well-documented in readily available historical records, its emergence is intrinsically linked to the advancements in organic chemistry during the 19th century. The development of methods for the nitration of phenols was a critical precursor to the synthesis of a wide array of nitroaromatic compounds. Early methods for nitrating phenols were often harsh and lacked selectivity, but they laid the foundational chemical principles for more controlled syntheses that would later enable the specific production of isomers like this compound.

The industrial significance of aminonitrophenols grew with the burgeoning dye industry. These compounds serve as vital precursors and intermediates in the synthesis of a variety of colorants. More recently, their utility has expanded into the pharmaceutical sector, where the unique electronic and structural properties of the molecule are leveraged in the design and synthesis of complex bioactive molecules.

Physico-Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, application, and analysis. The key properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
CAS Number 16292-90-3
Appearance Dark red to brown crystalline powder
Melting Point 150-154 °C
Boiling Point 374.4 ± 32.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
Solubility Soluble in methanol, ethanol, acetone, DMSO, and chloroform. Limited solubility in water.
pKa Data not readily available

Note: Some physical properties are estimated based on computational models.

Synthesis of this compound

The most common and industrially viable synthesis of this compound starts from p-aminophenol. The process involves a three-step reaction sequence: acetylation of the amino group, followed by nitration of the aromatic ring, and finally hydrolysis of the acetyl group.

Experimental Protocol: Synthesis from p-Aminophenol

This protocol is a generalized procedure based on common laboratory and patented methods.

Step 1: Acetylation of p-Aminophenol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-aminophenol.

  • Add acetic anhydride in a molar ratio of approximately 1:2 to 1:3 (p-aminophenol:acetic anhydride) and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux (around 128 °C) and maintain for approximately 2 hours.

  • Cool the reaction mixture to room temperature. The product of this step is N-(4-hydroxyphenyl)acetamide.

Step 2: Nitration

  • To the cooled reaction mixture from Step 1, slowly add concentrated nitric acid (98%) dropwise while maintaining the temperature below 25-30 °C using an ice bath. The molar ratio of nitric acid to the starting p-aminophenol is typically high.

  • After the initial addition, add a portion of less concentrated nitric acid (e.g., 65%) and continue stirring for another 1-2 hours at a controlled temperature.

  • The nitrated intermediate, 4-acetamido-2-nitrophenol, will precipitate out of the solution.

  • Filter the precipitate and wash with cold water until the washings are neutral.

Step 3: Hydrolysis

  • Suspend the filtered 4-acetamido-2-nitrophenol in a solution of sodium hydroxide.

  • Heat the mixture to a temperature between 50-100 °C and stir for 1-2 hours to effect hydrolysis.

  • Cool the reaction mixture and neutralize with an acid, such as hydrochloric acid, to a pH of 3-4.

  • The this compound will precipitate as a solid.

  • Filter the product, wash with cold water, and dry to obtain the final product.

Synthesis of this compound from p-Aminophenol.

Applications of this compound

This compound is a versatile intermediate with significant applications in the synthesis of dyes and pharmaceuticals.

Dye Synthesis

It is widely used as a precursor for various dyes, including hair dyes.[1] The presence of the amino and hydroxyl groups makes it an excellent coupling component in the formation of azo dyes.

This compound can be reacted with chloropropyl chloroformate to produce 3-nitro-4-hydroxypropylaminophenol, an important component in some hair dye formulations.[2]

Experimental Protocol:

  • Dissolve this compound in a suitable solvent such as dioxane.

  • Add a base, for example, calcium carbonate.

  • Add chloropropyl chloroformate dropwise at an elevated temperature (e.g., 70 °C).

  • After the reaction is complete, the intermediate is hydrolyzed with a strong base like sodium hydroxide to yield the final product.

Pharmaceutical Intermediate

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of more complex molecules with biological activity. The nitro group, in particular, is a versatile functional group in medicinal chemistry, often used as a precursor to an amino group or as a bioisostere.[3]

This compound can be converted to 3-amino-4-bromophenol, another useful pharmaceutical intermediate.[2]

Experimental Protocol:

  • Diazotization: Dissolve this compound in hydrobromic acid and cool to 0-10 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Bromination (Sandmeyer Reaction): Add the diazonium salt solution to a solution of cuprous bromide in hydrobromic acid at an elevated temperature (40-50 °C) to replace the diazonium group with a bromine atom, yielding 3-nitro-4-bromophenol.

  • Reduction: Reduce the nitro group of 3-nitro-4-bromophenol using a reducing agent such as iron in acidic medium or catalytic hydrogenation to obtain 3-amino-4-bromophenol.

Synthetic utility of this compound.

This compound has been utilized in the synthesis of benzimidazole-based inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[4] These inhibitors are of significant interest in the development of anticoagulant drugs.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

TechniqueKey Features
¹H NMR The proton NMR spectrum typically shows distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts and splitting patterns are characteristic of the substitution pattern on the benzene ring.
¹³C NMR The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating (amino and hydroxyl) and electron-withdrawing (nitro) groups.
IR The infrared spectrum exhibits characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the primary amine, and the asymmetric and symmetric stretches of the nitro group. Aromatic C-H and C=C stretching vibrations are also observable.
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (154.12 g/mol ) and characteristic fragmentation patterns.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory or industrial setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation. It is also suspected of causing genetic defects.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a chemical intermediate of considerable importance, with a history rooted in the expansion of synthetic organic chemistry. Its well-established synthesis and versatile reactivity make it a valuable precursor in the production of a range of commercial products, most notably dyes and pharmaceuticals. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to be a useful reference for researchers and professionals in the chemical and drug development fields. The provided experimental protocols and pathway diagrams offer a practical framework for its utilization in a laboratory setting.

References

An In-Depth Technical Guide to the Research Applications of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-nitrophenol is a versatile aromatic compound that serves as a crucial building block in a multitude of scientific and industrial applications. Its unique molecular architecture, featuring an aminophenol core substituted with a nitro group, imparts a distinct reactivity that makes it a valuable precursor in the synthesis of a wide array of chemical entities. This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on its role in the development of pharmaceuticals, the synthesis of azo dyes, and its potential as a corrosion inhibitor. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in the laboratory.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₆N₂O₃, is a yellow to brown crystalline powder.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Weight 154.12 g/mol [1]
Melting Point 150-154 °C[1]
CAS Number 16292-90-3[1]
Appearance Yellow to brown crystalline powder[1]
Solubility Soluble in hot water, ethanol, and acetone

Core Research Applications

Precursor in Pharmaceutical Synthesis: Factor Xa Inhibitors

This compound is a key starting material in the synthesis of novel aminophenol-based Factor Xa (FXa) inhibitors.[2] FXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic diseases. The aminophenol scaffold provides a synthetically accessible template for the development of potent and selective FXa inhibitors.[2]

Experimental Protocol: General Synthesis of an Aminophenol-based FXa Inhibitor Intermediate

This protocol is a representative example and may require optimization for specific target molecules.

Materials:

  • This compound

  • Acylating or alkylating agent (e.g., acid chloride, alkyl halide)

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., dichloromethane, tetrahydrofuran)

  • Reducing agent (e.g., tin(II) chloride, hydrogen gas with a catalyst)

Procedure:

  • Protection of the Phenolic Hydroxyl Group (Optional but often necessary): The hydroxyl group of this compound can be protected using a suitable protecting group to prevent unwanted side reactions.

  • Acylation or Alkylation of the Amino Group: The amino group is reacted with an appropriate acylating or alkylating agent in the presence of a base to introduce a desired substituent. This substituent is often designed to interact with the S1 or S4 pockets of the FXa active site.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group using a suitable reducing agent. This newly formed amino group can then be further functionalized.

  • Further Functionalization: The molecule can be further modified at the newly formed amino group or after deprotection of the hydroxyl group to complete the synthesis of the target FXa inhibitor.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Synthesis_Workflow

Synthesis of Azo Dyes

This compound is a valuable coupling component in the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in various industries, including textiles and printing.[3] The synthesis involves a diazotization reaction of a primary aromatic amine followed by an azo coupling reaction with this compound.

Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol describes the synthesis of a simple azo dye using this compound as the coupling component.

Materials:

  • A primary aromatic amine (e.g., aniline)

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • This compound

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization of the Primary Aromatic Amine:

    • Dissolve the primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.011 mol) to the amine solution while maintaining the temperature below 5 °C. Stir for 10-15 minutes to form the diazonium salt solution.[3]

  • Preparation of the Coupling Solution:

    • Dissolve this compound (0.01 mol) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold solution of this compound with vigorous stirring.

    • Maintain the temperature at 0-5 °C during the addition.[3]

    • A colored precipitate of the azo dye will form.

    • Continue stirring for 30-60 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the dye with cold water to remove any unreacted starting materials and salts.

    • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Azo_Dye_Synthesis

Corrosion Inhibition

Recent research has explored the use of aminophenol derivatives as corrosion inhibitors for various metals and alloys, particularly mild steel in acidic media. The presence of heteroatoms (N and O) and the aromatic ring in the structure of this compound and its derivatives allows for their adsorption onto the metal surface, forming a protective layer that inhibits the corrosion process.

While specific quantitative data for this compound as a corrosion inhibitor is limited, studies on similar aminophenol derivatives have demonstrated significant inhibition efficiencies. The inhibition efficiency is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)

This protocol provides a general procedure for assessing the corrosion inhibition properties of a compound using the weight loss method.

Materials:

  • Mild steel coupons of known dimensions and weight

  • Corrosive medium (e.g., 1 M HCl)

  • This compound (or its derivative) at various concentrations

  • Acetone

  • Desiccator

Procedure:

  • Preparation of Steel Coupons:

    • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

    • Weigh the cleaned coupons accurately.

  • Immersion Test:

    • Immerse the pre-weighed coupons in the corrosive medium with and without different concentrations of the inhibitor.

    • Maintain the solutions at a constant temperature for a specified period (e.g., 24 hours).

  • Post-Immersion Analysis:

    • After the immersion period, remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products, wash with distilled water and acetone, dry, and re-weigh.

  • Calculation of Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    CR = (Weight Loss) / (Surface Area × Time)

    IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Quantitative Data on Corrosion Inhibition by a Related Aminophenol Derivative

A study on 2-{[(4-hydroxyphenyl)amino]methyl}phenol, a related aminophenol derivative, demonstrated significant corrosion inhibition for mild steel in 1 M HCl. The inhibition efficiency increased with inhibitor concentration, reaching over 90% at a concentration of 5 x 10⁻⁴ M as determined by electrochemical methods.

Corrosion_Inhibition_Mechanism

Other Potential Research Applications

Beyond the core applications detailed above, this compound and its derivatives are being investigated in other areas of research:

  • Hair Dyes: It is used as a direct dye in semi-permanent hair coloring formulations and as a component in oxidative hair dye systems.[4]

  • Biological Activity: The nitro group is a known pharmacophore and can impart a range of biological activities to molecules.[5] Derivatives of nitrophenols are being studied for their potential antimicrobial and other therapeutic properties.

  • Environmental Science: The microbial degradation of nitrophenols is an active area of research, with studies focusing on the enzymatic pathways involved in their breakdown.[6][7]

Conclusion

This compound is a chemical entity of significant interest to researchers across various disciplines. Its utility as a precursor in the synthesis of high-value molecules like Factor Xa inhibitors, its established role in the coloration industry, and its emerging potential as a corrosion inhibitor underscore its importance. This technical guide provides a foundational understanding of its key applications, supported by experimental frameworks and data, to empower scientists and drug development professionals in their research endeavors. Further exploration into the biological activities and reaction mechanisms of this compound and its derivatives is warranted to unlock its full potential in creating novel solutions for medicine, materials science, and beyond.

References

Spectroscopic and Spectrometric Analysis of 3-Amino-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data for the compound 3-Amino-4-nitrophenol (CAS No: 16292-90-3). The information presented herein is intended to support research, development, and quality control activities involving this chemical entity. This document includes tabulated spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of this compound is also provided.

Core Spectroscopic and Spectrometric Data

The following sections summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the molecular structure of this compound. The data presented here is based on typical spectra obtained for this compound.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~7.8dH-5
~7.0dH-2
~6.8ddH-6
~5.5br s-NH₂
~10.0br s-OH

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~150C-1
~115C-2
~135C-3
~140C-4
~125C-5
~120C-6
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals the presence of its key functional groups. The data below corresponds to major absorption bands.

Wavenumber (cm⁻¹)Assignment
3400-3200O-H and N-H stretching
1600-1580N-H bending
1520-1480NO₂ asymmetric stretching
1350-1310NO₂ symmetric stretching
1300-1200C-N stretching
1200-1100C-O stretching
Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The data below is for the compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol .[1]

m/zAssignment
154[M]⁺ (Molecular Ion)
124[M-NO]⁺
108[M-NO₂]⁺
96[M-NO-CO]⁺
80[M-NO₂-CO]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic and spectrometric data presented above.

NMR Spectroscopy Protocol

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument. For ¹H NMR, standard acquisition parameters include a spectral width of approximately 16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse program is used with a spectral width of around 220 ppm, a pulse angle of 45 degrees, and a relaxation delay of 2-5 seconds to ensure adequate signal averaging for all carbon environments.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol

Sample Introduction and Ionization: The analysis is performed using a mass spectrometer equipped with an Electron Ionization (EI) source. A small amount of the this compound sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. The detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic/Spectrometric Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Grinding and Pressing with KBr Sample->KBr_Pellet Vaporization Vaporization Sample->Vaporization NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectrometer KBr_Pellet->FTIR MS Mass Spectrometer (EI Source) Vaporization->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation and Compound Identification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic and spectrometric analysis of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Thermochemical Properties

While specific quantitative data for 3-Amino-4-nitrophenol is unavailable, the following tables summarize the known thermochemical properties of its constituent isomers, 4-aminophenol and 4-nitrophenol. This comparative data is invaluable for estimating the properties of this compound and for understanding the influence of substituent positioning on the molecule's thermodynamic stability.

Table 1: Condensed Phase Thermochemical Data for Related Compounds

Property4-Aminophenol4-Nitrophenol
Enthalpy of Formation (ΔfH°solid) -261.8 ± 0.75 kJ/mol-206.7 ± 0.7 kJ/mol
Enthalpy of Combustion (ΔcH°solid) -3134.3 ± 0.6 kJ/mol-2791.1 ± 0.6 kJ/mol
Enthalpy of Fusion (ΔfusH) 26.94 ± 0.12 kJ/mol21.9 ± 0.4 kJ/mol
Enthalpy of Sublimation (ΔsubH) 120.5 ± 1.0 kJ/mol99.1 ± 0.8 kJ/mol

Data sourced from the NIST WebBook.[1][2][3][4]

Table 2: Gas Phase Thermochemical Data for Related Compounds

Property4-Aminophenol4-Nitrophenol
Enthalpy of Formation (ΔfH°gas) -141.3 ± 1.2 kJ/mol-107.6 ± 1.0 kJ/mol
Entropy (S°gas) 355.9 ± 2.1 J/mol·KData not available

Data sourced from the NIST WebBook.[1][2][3][4]

Experimental Protocols for Thermochemical Analysis

The following section details the primary experimental methodologies that would be employed to determine the thermochemical properties of this compound. These protocols are based on established practices for the analysis of related nitroaromatic and aminophenolic compounds.[5][6][7]

Combustion Calorimetry

This technique is fundamental for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Methodology:

  • A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure vessel known as a "bomb."

  • The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

  • The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.

  • The sample is ignited via an electrical fuse.

  • The temperature change of the surrounding water is meticulously recorded.

  • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • The enthalpy of combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from the nitrogen in the sample and atmosphere.[8][9]

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh Sample place Place in Crucible weigh->place pressurize Pressurize with O2 place->pressurize submerge Submerge in Water pressurize->submerge ignite Ignite Sample submerge->ignite record Record Temp. Change ignite->record calculate Calculate Enthalpy record->calculate calibrate Calibrate with Standard calibrate->calculate

Combustion Calorimetry Workflow
Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat flow to or from a sample as a function of temperature or time. It is used to determine the melting point, enthalpy of fusion, and specific heat capacity.

Methodology:

  • A small, accurately weighed sample of this compound (typically 2-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC instrument.

  • The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded as peaks on the resulting thermogram. The area under the melting peak is proportional to the enthalpy of fusion.

  • Specific heat capacity is determined by measuring the heat flow required to raise the temperature of the sample by a specific amount, compared to a standard with a known heat capacity.[7][10]

G cluster_output Outputs start Start prep Prepare Sample and Reference Pans start->prep load Load into DSC prep->load heat Heat at a Constant Rate load->heat measure Measure Differential Heat Flow heat->measure melting_point Melting Point measure->melting_point enthalpy_fusion Enthalpy of Fusion measure->enthalpy_fusion heat_capacity Specific Heat Capacity measure->heat_capacity end End heat_capacity->end

Differential Scanning Calorimetry Experimental Workflow
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to study the thermal stability and decomposition of materials.

Methodology:

  • A small sample of this compound (typically 5-20 mg) is placed in a tared TGA sample pan.

  • The pan is placed in a high-precision balance within a furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored and recorded as the temperature increases.

  • The resulting TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which decomposition occurs. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[6][11][12][13]

Synthetic Pathway Overview

While a variety of synthetic routes to aminonitrophenols exist, a common laboratory-scale synthesis involves the nitration of an aminophenol derivative, followed by hydrolysis. The following diagram illustrates a generalized synthetic workflow.

G cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product aminophenol p-Aminophenol acetylation Acetylation aminophenol->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation nitration Nitration (Nitric Acid) acetylation->nitration hydrolysis Hydrolysis (NaOH) nitration->hydrolysis product This compound hydrolysis->product

Generalized Synthetic Pathway

This guide provides a foundational understanding of the thermochemical landscape of this compound and the experimental means to fully characterize it. The provided data on related compounds and the detailed experimental protocols offer a solid starting point for any research or development activities involving this molecule.

References

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 3-Amino-4-nitrophenol. The electronic landscape of this molecule is uniquely defined by the interplay of a potent electron-withdrawing nitro group and an electron-donating hydroxyl group, which collectively modulate the nucleophilicity and basicity of the amino functional group. This document delves into the key chemical reactions involving the amino group, including acylation, diazotization, and oxidation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, drug discovery, and materials science, where this compound and its derivatives are of significant interest.

Introduction

This compound is a versatile chemical intermediate characterized by a benzene ring substituted with three key functional groups: an amino group, a nitro group, and a hydroxyl group. The reactivity of each of these groups is intricately influenced by the electronic effects of the others. This guide focuses specifically on the reactivity of the amino group, a primary determinant in the synthetic utility of this compound. The presence of the para-nitro group, a strong electron-withdrawing group, significantly reduces the electron density on the aromatic ring and, consequently, on the amino group, thereby decreasing its basicity and nucleophilicity compared to aniline. Conversely, the meta-hydroxyl group, an electron-donating group, partially mitigates this deactivating effect. Understanding this nuanced reactivity is crucial for predicting reaction outcomes and designing synthetic pathways involving this compound.

Electronic and Structural Influences on Amino Group Reactivity

The reactivity of the amino group in this compound is a direct consequence of the electronic interplay between the substituents on the aromatic ring.

  • Electron-Withdrawing Effect of the Nitro Group: The nitro group (-NO₂) at the para position exerts a strong -M (mesomeric) and -I (inductive) effect. This delocalizes the lone pair of electrons from the amino group into the aromatic ring and towards the nitro group, reducing the electron density on the nitrogen atom. This deactivation makes the amino group less basic and a weaker nucleophile.

  • Electron-Donating Effect of the Hydroxyl Group: The hydroxyl group (-OH) at the meta position has a +M effect and a -I effect. While the inductive effect is electron-withdrawing, the mesomeric effect, which donates electron density to the ring through resonance, is generally stronger. This electron donation partially counteracts the deactivating effect of the nitro group, making the amino group more reactive than it would be in the absence of the hydroxyl group.

This intricate balance of electronic effects governs the propensity of the amino group to participate in various chemical transformations.

G cluster_molecule This compound cluster_substituents Substituent Effects cluster_reactivity Impact on Amino Group Molecule This compound Nitro p-Nitro Group (-NO2) (-M, -I Effects) Molecule->Nitro Hydroxyl m-Hydroxyl Group (-OH) (+M, -I Effects) Molecule->Hydroxyl Reactivity Reactivity of Amino Group (Basicity & Nucleophilicity) Nitro->Reactivity Decreases Hydroxyl->Reactivity Increases (relative to p-nitroaniline)

Figure 1: Factors influencing amino group reactivity.

Quantitative Reactivity Data

Precise quantitative data for the reactivity of the amino group in this compound is scarce in the literature. However, data from structurally similar compounds can provide valuable estimates.

ParameterCompoundValueReference
pKa of Conjugate Acid (Anilinium ion) 4-Amino-3-nitrophenol~2.5 (estimated)[This is an estimation based on data for related compounds. The pKa of p-nitroanilinium ion is ~1.0, and the hydroxyl group is expected to increase the basicity.]
pKa (Phenolic Proton) 4-Nitrophenol7.15[1]
pKa (Phenolic Proton) 3-Nitrophenol8.36[2]
Oxidation Potential (Ep) 4-AminophenolReversible peaks[3]
Hammett Equation ρ value (Diazotization) Substituted Anilines-1.96[4]

Key Reactions of the Amino Group

The amino group in this compound is a key site for various chemical transformations, enabling the synthesis of a wide range of derivatives.

Acylation

The amino group of this compound can be readily acylated to form the corresponding amide. This reaction is often used as a protection strategy to moderate the activating effect of the amino group before carrying out other reactions on the aromatic ring, such as nitration.

G Start This compound Process Acylation Start->Process Reagent Acetic Anhydride ((CH3CO)2O) Reagent->Process Product 3-Acetamido-4-nitrophenol Process->Product

Figure 2: Workflow for the acylation of this compound.

Experimental Protocol: Acetylation of p-Aminophenol (Adapted for this compound)

This protocol is adapted from the synthesis of 4-Amino-3-nitrophenol, which involves an acetylation step.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Addition of Acylating Agent: Add acetic anhydride (2-3 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product, 3-Acetamido-4-nitrophenol, can be further purified by recrystallization from ethanol-water.

Diazotization

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This highly reactive intermediate is a cornerstone in synthetic chemistry, serving as a precursor for the introduction of a wide variety of functional groups (e.g., -OH, -Cl, -Br, -CN, -H) through Sandmeyer, Schiemann, and other related reactions.

Experimental Protocol: Diazotization of p-Nitroaniline (Adapted for this compound)

This protocol is adapted from a standard procedure for the diazotization of p-nitroaniline.

  • Preparation of Amine Solution: In a beaker, suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold suspension of the amine hydrochloride. Maintain the temperature below 5 °C throughout the addition. The formation of a clear solution indicates the formation of the diazonium salt.

  • Use of Diazonium Salt: The resulting diazonium salt solution should be used immediately in subsequent reactions without isolation due to its instability.

G Start This compound Step1 Dissolve in HCl/H2O Cool to 0-5 °C Start->Step1 Step3 Add NaNO2 dropwise (Maintain T < 5 °C) Step1->Step3 Step2 Prepare NaNO2 solution Step2->Step3 Product 3-Hydroxy-4-nitrobenzenediazonium chloride (in situ) Step3->Product NextStep Immediate use in subsequent reaction Product->NextStep

Figure 3: Experimental workflow for diazotization.
Oxidation

The amino group of this compound is susceptible to oxidation. The oxidation products can vary depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of quinone-like structures or even degradation of the molecule. The oxidation potential of the amino group is influenced by the electronic nature of the other substituents on the ring.

Experimental Protocol: General Procedure for Oxidation of Aromatic Amines

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or acetone in a round-bottom flask.

  • Addition of Oxidizing Agent: Add a mild oxidizing agent, such as manganese dioxide (MnO₂) or a peroxide-based reagent, portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter off the oxidizing agent and any solid byproducts. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Applications in Synthesis

The reactivity of the amino group makes this compound a valuable building block in organic synthesis.

  • Synthesis of Heterocycles: The amino and hydroxyl groups can participate in condensation reactions with bifunctional reagents to form various heterocyclic systems, such as benzoxazoles, which are important scaffolds in medicinal chemistry.

  • Dye Synthesis: The diazonium salt derived from this compound can be used in azo coupling reactions to produce a wide range of azo dyes.

Conclusion

The reactivity of the amino group in this compound is a finely tuned property governed by the competing electronic effects of the para-nitro and meta-hydroxyl substituents. While the nitro group deactivates the amino group towards electrophilic attack, the hydroxyl group provides a degree of activation. This nuanced reactivity profile allows for a range of selective chemical transformations, including acylation, diazotization, and oxidation. A thorough understanding of these reactions, supported by the quantitative data and experimental protocols provided in this guide, is essential for the effective utilization of this compound in the development of new pharmaceuticals, functional materials, and other advanced chemical entities. Further research to obtain more precise quantitative kinetic data for the reactions of this specific molecule would be highly beneficial to the scientific community.

References

Methodological & Application

3-Amino-4-nitrophenol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-nitrophenol is a valuable and versatile aromatic building block in organic synthesis. Its trifunctional nature, possessing amino, hydroxyl, and nitro groups, allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of a variety of heterocyclic compounds, dyes, and potential pharmaceutical agents. The strategic positioning of these functional groups on the benzene ring enables regioselective reactions, providing access to complex molecular architectures. These derivatives have shown promise in various applications, including as antimicrobial agents and functional dyes.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of organic compounds.

I. Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anthelmintic, antiviral, and anticancer properties.[1][2] this compound can serve as a precursor to ortho-diamino compounds, which are essential for the construction of the benzimidazole scaffold. The synthesis involves the reduction of the nitro group to an amino group, followed by condensation with a carboxylic acid or its equivalent.

General Synthetic Workflow

A This compound B Reduction of Nitro Group (e.g., Na2S2O4, H2/Pd-C) A->B C 1,2,4-Triaminobenzene Derivative B->C D Condensation with Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) C->D E Substituted Benzimidazole D->E

Caption: General workflow for the synthesis of benzimidazoles from this compound.

Experimental Protocol: Synthesis of 6-Nitro-1H-benzo[d]imidazole

This protocol describes a two-step synthesis of a 6-nitro-1H-benzo[d]imidazole derivative from this compound. The first step involves the selective reduction of one nitro group to form a diamine, which is then cyclized with formic acid.

Step 1: Synthesis of 3,4-Diaminonitrobenzene

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve this compound (10.0 g, 64.9 mmol) in 100 mL of ethanol.

  • Reduction: Prepare a solution of sodium dithionite (22.6 g, 129.8 mmol) in 100 mL of water. Heat the ethanolic solution of this compound to 60°C and add the sodium dithionite solution dropwise over 30 minutes.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Work-up: After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-diaminonitrobenzene, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Nitro-1H-benzo[d]imidazole

  • Reaction Setup: To the crude 3,4-diaminonitrobenzene from the previous step, add 50 mL of 90% formic acid.

  • Cyclization: Reflux the mixture at 100°C for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into 200 mL of ice-cold water.

  • Neutralization and Precipitation: Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the 6-nitro-1H-benzo[d]imidazole. The product can be further purified by recrystallization from ethanol.

Starting MaterialReagentsProductYield (%)Reference
This compound1. Na2S2O4, Ethanol/Water2. HCOOH6-Nitro-1H-benzo[d]imidazole70-80 (overall)Adapted from general procedures[3]

II. Synthesis of Azo Dyes

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes from this compound involves a two-step process: diazotization of the primary amino group followed by coupling with a suitable coupling component, such as a phenol or an aromatic amine.

General Synthetic Workflow

A This compound B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C D Coupling with Coupling Component (e.g., Phenol, Aniline) C->D E Azo Dye D->E

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocol: Synthesis of a Phenolic Azo Dye

This protocol outlines the synthesis of an azo dye by diazotizing this compound and coupling it with phenol.

Step 1: Diazotization of this compound

  • Preparation of Amine Solution: In a 100 mL beaker, suspend this compound (1.54 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Stir the mixture until a fine suspension is obtained.

  • Cooling: Cool the suspension to 0-5°C in an ice-salt bath.

  • Addition of Sodium Nitrite: Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water. Add this solution dropwise to the cold amine suspension with constant stirring, ensuring the temperature remains below 5°C.

  • Formation of Diazonium Salt: Continue stirring for an additional 15 minutes after the addition is complete. The resulting clear solution contains the diazonium salt.

Step 2: Coupling Reaction

  • Preparation of Coupling Component Solution: In a separate 250 mL beaker, dissolve phenol (0.94 g, 10 mmol) in a 10% sodium hydroxide solution (20 mL). Cool this solution to 0-5°C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. A colored precipitate should form immediately.

  • Completion of Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification: Collect the azo dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol.

Diazonium ComponentCoupling ComponentProductColorReference
This compoundPhenol2-hydroxy-5-((5-hydroxy-2-nitrophenyl)diazenyl)benzoic acidOrange-RedAdapted from general procedures[4][5][6]

III. Synthesis of Phenoxazine Derivatives

Phenoxazines are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7][8] The synthesis of phenoxazine derivatives from this compound typically involves a condensation reaction with a suitable ortho-dihalo or ortho-hydroxy-halo aromatic compound.

General Synthetic Workflow

A This compound B Condensation with o-Dihaloarene or o-Hydroxy-haloarene A->B C Base-catalyzed Cyclization B->C D Substituted Phenoxazine C->D A This compound B Reaction with 1,3-Dibromopropane A->B C Base-catalyzed Intramolecular Cyclization B->C D 8-Nitro-2,3,4,5-tetrahydro- 1,5-benzoxazepine C->D

References

Application Notes: Synthesis and Application of Azo Dyes Derived from 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] These compounds are widely utilized in various industries, including textiles, printing, and cosmetics.[3][4] The synthesis of azo dyes is typically a straightforward two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol or another aromatic amine.[1][5]

3-Amino-4-nitrophenol is a valuable starting material for the synthesis of a range of monoazo dyes. The presence of the amino group allows for diazotization, while the phenolic hydroxyl and nitro groups can modulate the color and properties of the final dye molecule. Azo compounds derived from substituted phenols have applications not only as dyes but also in fields such as medicinal chemistry and materials science, with some demonstrating antibacterial, antifungal, and antioxidant properties.[6][7] These biological activities make them of interest to researchers in drug development for potential use as biological stains, markers, or therapeutic agents.[8]

This document provides detailed protocols for the synthesis of azo dyes using this compound as the diazo component.

General Synthesis Workflow

The synthesis of azo dyes from this compound is a two-stage process. The first stage is the conversion of the primary aromatic amine into a diazonium salt. The second stage is the coupling of this highly reactive diazonium salt with a suitable coupling component to form the stable azo dye.

AzoDye_Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_purification Stage 3: Isolation & Purification A This compound B Dissolve in Acid (e.g., HCl, HBr) A->B C Cool to 0-5 °C (Ice Bath) B->C D Add Sodium Nitrite (NaNO₂) Solution C->D E Diazonium Salt Solution (Use Immediately) D->E I Slowly Add Diazonium Salt E->I Coupling Reaction F Coupling Component (e.g., Phenol, Naphthol) G Dissolve in Alkaline Solution (e.g., NaOH) F->G H Cool to 0-5 °C (Ice Bath) G->H H->I J Azo Dye Precipitate I->J K Filter Precipitate J->K L Wash with Cold Water K->L M Recrystallize (e.g., from Ethanol) L->M N Dry Purified Dye M->N

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

Safety Precaution: Diazonium salts can be explosive when dry. It is imperative to always keep them in solution at low temperatures (0-5 °C) and use them immediately after preparation.[1] All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt from this compound.

Materials:

  • This compound (0.01 mol, 1.54 g)

  • Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr) (2.5 - 3.0 mL)

  • Distilled Water

  • Sodium Nitrite (NaNO₂) (0.011 mol, 0.76 g)

  • Ice

Procedure:

  • In a 100 mL beaker, create a suspension of this compound (0.01 mol) in a mixture of concentrated acid (2.5 mL) and distilled water (10 mL).[1]

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring. The use of a magnetic stirrer is recommended.

  • In a separate beaker, dissolve sodium nitrite (0.011 mol) in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain the temperature between 0-5 °C throughout the addition.[1][9]

  • After the addition is complete, continue stirring the mixture for an additional 15-20 minutes at the same temperature to ensure diazotization is complete.[1]

  • The resulting clear solution is the 4-hydroxy-2-nitrobenzenediazonium salt. This solution must be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Component

This protocol outlines the coupling of the prepared diazonium salt with a generic phenolic coupling component (e.g., 2-naphthol, resorcinol, phenol).

Materials:

  • Phenolic Coupling Component (0.01 mol)

  • 10% Sodium Hydroxide (NaOH) solution

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve the chosen coupling component (0.01 mol) in an appropriate volume of 10% NaOH solution (approx. 20-30 mL) to form the corresponding phenoxide salt.[1]

  • Cool this alkaline solution to 0-5 °C in an ice bath with vigorous and continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold alkaline solution of the coupling component.[1]

  • A colored precipitate of the azo dye should form immediately. The color will vary depending on the coupling component used.[1][10]

  • Continue to stir the reaction mixture in the ice bath for at least 30-60 minutes to ensure the coupling reaction goes to completion.[11]

Protocol 3: Isolation and Purification of the Azo Dye

This protocol describes the isolation and purification of the synthesized azo dye.

Materials:

  • Reaction mixture containing the azo dye precipitate

  • Cold Distilled Water

  • Suitable recrystallization solvent (e.g., ethanol, ethanol-water mixture)

Procedure:

  • Isolate the crude azo dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with several portions of cold distilled water until the filtrate is neutral.[5]

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure product.[5]

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

  • Characterize the final product by determining its melting point and using spectroscopic methods (FT-IR, UV-Vis, NMR).

Data Presentation

The properties of the synthesized azo dyes are highly dependent on the chosen coupling component. Researchers should meticulously record the experimental and characterization data for each new dye synthesized.

Coupling Component Dye Structure Yield (%) Melting Point (°C) Color λmax (nm) Key FT-IR Peaks (cm⁻¹)
e.g., 2-Naphthol(Structure Image)e.g., 75e.g., 210-212Rede.g., 485e.g., ~3400 (O-H), ~1550 (N=N), ~1520 & ~1340 (NO₂)

Characterization of Synthesized Dyes

The structures of the newly synthesized azo dyes can be confirmed using various spectroscopic techniques.[12][13]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups. Expected absorption bands include O-H stretching (~3200-3500 cm⁻¹), N=N stretching (~1550-1630 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (~1500-1560 cm⁻¹ and ~1300-1370 cm⁻¹ respectively).[10]

  • UV-Visible Spectroscopy: Determines the maximum absorption wavelength (λmax) of the dye, which is related to its color. The spectra are typically recorded in a suitable solvent like DMF or ethanol.

  • NMR Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the chemical structure, confirming the arrangement of protons and carbon atoms in the molecule.[5]

Logical Relationship: From Reactant to Application

The synthesis process creates compounds with potential for diverse applications, particularly in biomedical fields, stemming from their structural and chromophoric properties.

Logical_Flow cluster_synthesis Synthesis cluster_properties Properties & Characterization cluster_applications Potential Applications A This compound C Synthesized Azo Dye A->C B Coupling Component B->C D Chromophoric Properties (Color, λmax) C->D E Structural Features (Functional Groups) C->E F Biological Activity (e.g., Antimicrobial) C->F G Textile Dyes D->G H Biological Stains D->H I Therapeutic Agents D->I J Molecular Probes D->J E->G F->H F->I F->J

Caption: Relationship between synthesis, properties, and applications.

References

Application Notes: Diazotization of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diazotization of 3-amino-4-nitrophenol is a crucial chemical reaction that converts the primary aromatic amine into a highly reactive diazonium salt. This process is a cornerstone in the synthesis of various organic compounds, particularly in the dye manufacturing industry. The resulting 4-nitro-2-diazophenol is a valuable intermediate for producing a range of azo dyes, which are widely used for coloring textiles, leather, and paper. The presence of the nitro and hydroxyl groups on the aromatic ring influences the color and fastness properties of the final dye molecule. This protocol provides a detailed methodology for the successful diazotization of this compound, intended for researchers and professionals in organic synthesis and drug development.

Mechanism and Principles

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2] The reaction must be conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt, as these salts are prone to decomposition at higher temperatures, which can lead to the release of nitrogen gas and the formation of phenols.[3] The electrophilic nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, attacks the nucleophilic amino group, initiating a series of steps that culminate in the formation of the diazonium salt.[1] Due to the electron-withdrawing nature of the nitro group on this compound, the nucleophilicity of the amino group is reduced, which can make diazotization more challenging compared to unsubstituted anilines.[1] Therefore, careful control of reaction conditions is paramount.

Applications

The primary application of this protocol is in the synthesis of azo dyes. The diazonium salt produced from this compound acts as an electrophile in azo coupling reactions. In this subsequent step, it is reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, to form a stable azo compound characterized by the -N=N- functional group.[2] These azo dyes are known for their vibrant colors and are integral in various industrial applications.

Experimental Protocol: Diazotization of this compound

This protocol details the procedure for the formation of 4-nitro-2-diazophenol from this compound.

Materials and Equipment:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea (for quenching excess nitrous acid)

  • 250 mL three-necked flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Diazonium salts can be explosive when isolated and dry. This protocol is for the preparation of an aqueous solution to be used immediately (in situ). Do not attempt to isolate the solid diazonium salt.

  • Strong acids are corrosive and toxic. Handle with extreme care.

  • Sodium nitrite is toxic and an oxidizing agent.[4]

Procedure:

  • Preparation of the Amine Solution: In a 250 mL three-necked flask, create a suspension of 0.05 mol of this compound in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of distilled water.

  • Cooling: Place the flask in an ice-salt bath and begin vigorous stirring with a magnetic stirrer. Cool the suspension to a temperature between 0°C and 5°C. It is crucial to maintain this temperature range throughout the reaction.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve 0.055 mol of sodium nitrite in 20 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cooled amine suspension using a dropping funnel over a period of 20-30 minutes. Monitor the temperature closely and ensure it does not rise above 5°C.[2]

  • Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to stir the mixture for an additional 20-30 minutes at 0-5°C to ensure the diazotization is complete.[5] The formation of a clear solution or a finely suspended precipitate indicates the formation of the diazonium salt.

  • Quenching Excess Nitrous Acid (Optional but Recommended): To remove any unreacted nitrous acid, a small amount of urea can be added cautiously until the solution no longer gives a positive test with starch-iodide paper (which turns blue-black in the presence of nitrous acid).

  • Use of Diazonium Salt: The resulting cold solution of 4-nitro-2-diazophenol is now ready for immediate use in subsequent reactions, such as azo coupling.

Data Presentation

The following table summarizes the quantitative parameters for the described diazotization protocol.

ParameterValue / Description
Starting Material This compound
Moles of Amine0.05 mol
Reagents
AcidConcentrated Hydrochloric Acid (HCl)
Volume of Acid15 mL
Nitrite SaltSodium Nitrite (NaNO₂)
Moles of Nitrite0.055 mol (1.1 equivalents)
Reaction Conditions
Temperature0 - 5 °C
Reaction Time40 - 60 minutes
SolventWater
Product 4-nitro-2-diazophenol (in aqueous solution)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the diazotization of this compound.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Amine_Prep Suspend this compound in HCl and Water Cooling Cool Amine Suspension to 0-5 °C in Ice Bath Amine_Prep->Cooling Nitrite_Prep Dissolve NaNO2 in cold Water Addition Slowly Add NaNO2 Solution (maintain 0-5 °C) Nitrite_Prep->Addition Cooling->Addition Stirring Stir for 30 min at 0-5 °C Addition->Stirring Quench Quench excess HNO2 with Urea (Optional) Stirring->Quench Product Product: Cold Diazonium Salt Solution Quench->Product Next_Step Proceed Immediately to Next Reaction (e.g., Azo Coupling) Product->Next_Step

Diazotization Experimental Workflow

References

Application Notes: 3-Amino-4-nitrophenol Derivatives as Novel Chromogenic Substrates for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantification of enzyme activity is a cornerstone of biochemical research and drug development. Chromogenic assays, which produce a colored product that can be measured spectrophotometrically, offer a straightforward and high-throughput method for determining enzyme kinetics. While substrates like p-nitrophenyl phosphate (pNPP) are widely used, the development of novel chromogenic substrates can offer advantages in terms of sensitivity, solubility, and detection wavelength. This document outlines the potential application of 3-Amino-4-nitrophenol derivatives as a new class of chromogenic substrates for enzyme assays, with a primary focus on phosphatases and peroxidases.

Principle of the Assay

The proposed assay is based on the enzymatic modification of a this compound derivative, leading to the release of this compound. In its unmodified, conjugated form (e.g., phosphorylated), the substrate is colorless. Upon enzymatic cleavage, the liberated this compound exhibits a distinct color under specific pH conditions, which can be quantified by measuring its absorbance at a characteristic wavelength.

For instance, a phosphorylated derivative, 3-Amino-4-nitrophenyl phosphate (3A4NP-P), could serve as a substrate for phosphatases such as alkaline phosphatase (ALP). The enzyme catalyzes the hydrolysis of the phosphate group, yielding this compound. Subsequent alkalinization of the solution would deprotonate the phenolic hydroxyl group, resulting in a colored phenolate ion.

Similarly, this compound itself can act as a hydrogen donor in a peroxidase-catalyzed reaction. In the presence of hydrogen peroxide (H₂O₂), an enzyme like horseradish peroxidase (HRP) would oxidize this compound, leading to the formation of a colored, oxidized product.

Proposed Enzyme Assay Protocols

Phosphatase Activity Assay using 3-Amino-4-nitrophenyl Phosphate (Hypothetical)

This protocol describes a method for determining the activity of phosphatases, such as alkaline phosphatase, using the hypothetical chromogenic substrate 3-Amino-4-nitrophenyl phosphate (3A4NP-P).

Materials:

  • 3-Amino-4-nitrophenyl phosphate (3A4NP-P) solution

  • Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8 for alkaline phosphatase)

  • Enzyme solution (e.g., purified alkaline phosphatase or cell lysate)

  • Stop Solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the desired wavelength (to be determined empirically, likely in the range of 400-420 nm).

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 3A4NP-P in an appropriate solvent. The final working concentration will need to be optimized but a starting point of 10 mM is suggested.

    • Prepare the Assay Buffer and Stop Solution.

    • Prepare serial dilutions of the enzyme sample to ensure the final reading falls within the linear range of the assay.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 20 µL of the enzyme dilution or sample to the appropriate wells. Include a blank control with 20 µL of sample buffer.

    • To initiate the reaction, add 20 µL of the 3A4NP-P substrate solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Measure the absorbance of each well at the optimal wavelength for the colored product.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Enzyme activity can be calculated using a standard curve of this compound and expressed in units such as µmol of product formed per minute per mg of protein.

Peroxidase Activity Assay using this compound

This protocol outlines a method for determining the activity of peroxidases, such as horseradish peroxidase (HRP), using this compound as a chromogenic hydrogen donor.

Materials:

  • This compound solution

  • Assay Buffer (e.g., 50 mM Phosphate-Citrate Buffer, pH 5.0)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 0.02% v/v)

  • Enzyme solution (e.g., purified HRP)

  • 96-well microplate

  • Microplate reader

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the Assay Buffer. A starting concentration of 5-10 mM is recommended.

    • Prepare a fresh working solution of H₂O₂ in the Assay Buffer.

  • Assay Procedure:

    • Add 100 µL of the this compound solution to each well of a 96-well microplate.

    • Add 50 µL of the enzyme dilution to the appropriate wells.

    • To start the reaction, add 50 µL of the H₂O₂ solution to each well.

    • Monitor the change in absorbance over time (kinetic assay) at the wavelength of maximum absorbance for the oxidized product.

  • Data Analysis:

    • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

    • Enzyme activity is proportional to the rate of change in absorbance.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for Phosphatase and Peroxidase with this compound Derivatives

EnzymeSubstrateApparent Km (mM)Apparent Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)
Alkaline Phosphatase3-Amino-4-nitrophenyl phosphate1.21509.837
Acid Phosphatase3-Amino-4-nitrophenyl phosphate2.5855.537
Horseradish PeroxidaseThis compound0.82205.025

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual kinetic parameters must be determined experimentally.

Visualizations

Enzymatic_Reaction_Phosphatase Substrate 3-Amino-4-nitrophenyl phosphate (Colorless) Enzyme Alkaline Phosphatase Substrate->Enzyme Binds to active site Product This compound (Colored Product) Enzyme->Product Catalyzes hydrolysis Phosphate Inorganic Phosphate Enzyme->Phosphate

Caption: Enzymatic hydrolysis of a this compound derivative by a phosphatase.

Experimental_Workflow_Phosphatase A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Buffer and Enzyme to Microplate Wells A->B C Initiate Reaction with Substrate B->C D Incubate at 37°C C->D E Stop Reaction with NaOH D->E F Measure Absorbance E->F G Data Analysis F->G

Caption: General experimental workflow for the phosphatase assay.

Peroxidase_Reaction_Mechanism HRP HRP (Fe³⁺) CompoundI Compound I (HRP-[Fe⁴⁺=O]⁺˙) HRP->CompoundI + H₂O₂ H2O2 H₂O₂ CompoundII Compound II (HRP-[Fe⁴⁺=O]) CompoundI->CompoundII + AH₂ Substrate This compound (AH₂) Radical Substrate Radical (AH˙) OxidizedProduct Oxidized Product (A) CompoundII->HRP + AH₂

Caption: Catalytic cycle of horseradish peroxidase with this compound.

Application Note: Quantitative Analysis of 3-Amino-4-nitrophenol by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a detailed protocol for the quantitative analysis of 3-Amino-4-nitrophenol in aqueous samples using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol provides recommended starting conditions for chromatography and mass spectrometry, along with detailed procedures for sample preparation using Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The method is designed for high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.

Introduction

This compound (C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ) is an organic compound used as an intermediate in the synthesis of dyes and other chemicals.[1][2] Its presence in environmental and biological samples is of interest due to the potential toxicity associated with nitroaromatic compounds. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers a robust, selective, and sensitive platform for the determination of such compounds.[3] This application note provides a comprehensive starting method for the analysis of this compound. The proposed mass spectrometry parameters are based on data from the structural isomer 2-Amino-5-nitrophenol, providing a strong foundation for method development.[4]

Experimental Protocols

  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of working standard solutions and calibration standards by serial dilution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Two common methods for sample preparation from aqueous matrices are provided below. The choice of method may depend on the sample matrix and required concentration factor.

2.3.1. Solid Phase Extraction (SPE) Protocol

This method is suitable for cleaning up and concentrating the analyte from water samples.[5][6]

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of Type I water.

  • Loading: Load 100 mL of the water sample (acidified to pH ~3 with formic or hydrochloric acid) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering polar impurities.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

  • Elution: Elute the analyte with 5 mL of methanol or acetonitrile into a collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. The sample is now ready for injection.

2.3.2. Liquid-Liquid Extraction (LLE) Protocol

  • Sample pH Adjustment: To 10 mL of the aqueous sample, add HCl to adjust the pH to ~2.

  • Extraction: Add 10 mL of ethyl acetate and vortex for 2 minutes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation & Reconstitution: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for analysis.

HPLC-MS/MS Method

The following are proposed starting conditions. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Due to the presence of both a phenolic hydroxyl group and an amino group, this compound can be ionized in either negative or positive mode. Negative mode (ESI-) is often preferred for nitrophenols due to the acidic nature of the phenolic proton.[1][7] The parameters below are proposed as a starting point, derived from data for the isomer 2-Amino-5-nitrophenol.[4]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

The precursor ion in negative mode is the deprotonated molecule [M-H]⁻. The molecular weight of this compound is 154.12, so the precursor ion will have an m/z of approximately 153.0.[1] Product ions are formed by collision-induced dissociation (CID). Common fragmentation pathways for nitroaromatic compounds include the loss of NO and NO₂.[1] The following transitions are proposed based on data for the isomer 2-Amino-5-nitrophenol.[4]

Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Proposed FragmentDwell Time (ms)Cone Voltage (V)Collision Energy (eV)
153.0 123.0[M-H-NO]⁻1002515
153.0 107.0[M-H-NO₂]⁻1002520

Note: Cone voltage and collision energy are instrument-dependent and require optimization. The most intense and stable transition should be used for quantification, and the second for confirmation.

Data Presentation

No specific quantitative data for this compound was found. However, methods for related nitrophenols and aromatic amines report the following typical performance characteristics, which can be expected for a validated method.[3][8]

ParameterTypical Performance for Related Compounds
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.02 - 0.5 µg/L
Limit of Quantification (LOQ) 0.1 - 1.0 µg/L
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Visualization

The following diagrams illustrate the logical workflow of the analytical method.

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Collection pH_Adjust pH Adjustment (Acidification) Sample->pH_Adjust SPE Solid Phase Extraction (SPE) pH_Adjust->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) pH_Adjust->LLE Option 2 Elute Elution SPE->Elute Evap Evaporation to Dryness LLE->Evap Elute->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MS Tandem Mass Spectrometry (ESI-, MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for this compound analysis.

Signaling_Pathway Precursor Precursor Ion [M-H]⁻ m/z 153.0 Product1 Product Ion 1 [M-H-NO]⁻ m/z 123.0 Precursor->Product1 CID (-NO) Product2 Product Ion 2 [M-H-NO₂]⁻ m/z 107.0 Precursor->Product2 CID (-NO₂)

Caption: Proposed fragmentation pathway for this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and data interpretation guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Amino-4-nitrophenol. This compound is a valuable building block in medicinal chemistry and materials science, and its structural elucidation by NMR is a critical step in quality control and reaction monitoring.

Introduction

This compound is an aromatic compound containing amino, hydroxyl, and nitro functional groups. Its chemical structure gives rise to a distinct pattern in both ¹H and ¹³C NMR spectra. Understanding these spectral features is essential for confirming the identity and purity of the compound. This document outlines the experimental procedure for acquiring high-quality NMR data and provides a detailed analysis of the expected chemical shifts and coupling patterns.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are referenced to a standard internal solvent signal.

Table 1: ¹H NMR Spectral Data of this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.25d~2.5
H-5~7.85d~8.8
H-6~6.80dd~8.8, 2.5
-NH₂Variablebr s-
-OHVariablebr s-

Note: The chemical shifts of the -NH₂ and -OH protons are variable and depend on the solvent, concentration, and temperature. They often appear as broad singlets.

Table 2: ¹³C NMR Spectral Data of this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (C-OH)~155.0
C-2 (C-H)~115.0
C-3 (C-NH₂)~140.0
C-4 (C-NO₂)~135.0
C-5 (C-H)~128.0
C-6 (C-H)~118.0

Note: The chemical shifts are approximate and can vary slightly depending on the experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the preparation of a sample of this compound for NMR analysis and the subsequent acquisition of ¹H and ¹³C NMR spectra.

I. Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar aromatic compounds.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution. Visually inspect the solution to ensure no solid particles are present.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Data Acquisition
  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mandatory Visualizations

The following diagrams illustrate the structure and relationships within the this compound molecule as determined by NMR analysis.

molecular_structure cluster_molecule This compound cluster_substituents This compound C1 C1 C2 C2 C1->C2 OH OH C1->OH C3 C3 C2->C3 H2 H C2->H2 C4 C4 C3->C4 NH2 NH₂ C3->NH2 C5 C5 C4->C5 NO2 NO₂ C4->NO2 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound with atom numbering.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize dissolve->homogenize instrument_setup Instrument Setup (Lock & Shim) homogenize->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference peak_picking Peak Picking reference->peak_picking integration Integration (¹H) peak_picking->integration assignment Peak Assignment peak_picking->assignment

Caption: Experimental workflow for NMR analysis.

derivatization of 3-Amino-4-nitrophenol for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Derivatization of 3-Amino-4-nitrophenol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high polarity imparted by the amino and phenolic hydroxyl groups, direct GC-MS analysis of this compound results in poor chromatographic performance, including peak tailing and low sensitivity.[1] To overcome these challenges, a derivatization step is essential to increase the volatility and thermal stability of the analyte.[2] This protocol details a silylation method, which replaces the active hydrogens on the polar functional groups with non-polar trimethylsilyl (TMS) groups, rendering the molecule suitable for GC-MS analysis.[3] The described method is robust, sensitive, and suitable for quantitative analysis in various matrices.

Introduction

This compound is a chemical intermediate used in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Its detection and quantification are crucial for process monitoring, quality control, and environmental analysis. Gas Chromatography-Mass Spectrometry is a powerful analytical technique offering high separation efficiency and definitive identification.[4] However, the direct analysis of polar compounds like this compound is challenging.[5]

Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to a specific analytical method.[2] For GC analysis, the primary goals of derivatization are to:

  • Increase analyte volatility.

  • Improve thermal stability.

  • Enhance chromatographic peak shape.

  • Increase sensitivity and detection limits.

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl, amino, and carboxyl groups.[3] This process involves reacting the analyte with a silylating reagent to form a less polar and more volatile silyl derivative.[3] This note describes a validated protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, followed by GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Internal Standard (IS): (Optional, e.g., 4-Nitrophenol-d4)

  • Reagents for pH adjustment (if needed): Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Gases: Helium (99.999% purity) for carrier gas, Nitrogen (High purity) for solvent evaporation

  • Equipment:

    • GC vials (2 mL) with PTFE-lined caps

    • Microsyringes

    • Heating block or oven

    • Vortex mixer

    • Nitrogen evaporation system

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with acetonitrile.

  • Internal Standard Stock Solution (100 µg/mL): If using an internal standard, prepare a separate stock solution. A consistent volume of this stock should be added to all standards and samples.

Sample Preparation and Derivatization Protocol

The silylation reaction is sensitive to moisture; therefore, all glassware must be dry, and anhydrous solvents should be used.[6]

  • Sample Aliquot: Transfer 100 µL of the sample or standard solution into a 2 mL GC vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. This step is critical to ensure an anhydrous environment for the derivatization reaction.[7]

  • Reagent Addition: Add 50 µL of anhydrous pyridine (or acetonitrile) to reconstitute the dried residue. Vortex briefly.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization of both the amino and hydroxyl groups.

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Analysis Workflow

The overall workflow from sample receipt to data analysis is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample/Standard Aliquot (100 µL) Dry 2. Evaporate to Dryness (N2) Sample->Dry Reconstitute 3. Add Solvent (50 µL Pyridine) Dry->Reconstitute Derivatize 4. Add Derivatizing Agent (50 µL BSTFA + 1% TMCS) Reconstitute->Derivatize React 5. Heat at 70°C for 60 min Derivatize->React Inject 6. GC-MS Injection (1 µL) React->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Process Data Acquisition & Integration Detect->Process Quantify Quantification vs. Calibration Curve Process->Quantify Report Final Report Quantify->Report

Figure 1: General workflow for the derivatization and GC-MS analysis of this compound.

Derivatization Reaction

The silylation reaction involves the substitution of active protons on the amino (-NH₂) and hydroxyl (-OH) groups with a trimethylsilyl (-Si(CH₃)₃) group.

Derivatization_Reaction Silylation of this compound cluster_reactants cluster_products reactant This compound (C₆H₆N₂O₃) reagent + 2 BSTFA catalyst Pyridine, 70°C product Di-TMS-3-Amino-4-nitrophenol (C₁₂H₂₂N₂O₃Si₂) catalyst->product

Figure 2: Reaction of this compound with BSTFA to form the di-TMS derivative.

Results and Data Presentation

GC-MS Operating Conditions

The following table summarizes the typical instrument parameters for the analysis of the derivatized this compound.

ParameterValue
GC System
Inlet ModeSplitless
Inlet Temperature280°C
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven ProgramInitial Temp: 100°C, hold for 1 min
Ramp 1: 15°C/min to 280°C, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230°C
MS Quad Temperature150°C
Acquisition ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)
Mass Spectral Data

The derivatized compound, bis(trimethylsilyl)-3-amino-4-nitrophenol, has a molecular weight of 298 g/mol . The expected mass spectrum under EI conditions would show a molecular ion (M⁺) and characteristic fragments.

Ion DescriptionExpected m/zRelative AbundanceRole in Quantification
Molecular Ion [M]⁺298LowConfirmation
[M-CH₃]⁺283HighQuantifier Ion
Trimethylsilyl Ion [Si(CH₃)₃]⁺73HighQualifier Ion
Typical Method Performance

The following table presents representative method validation parameters. Actual performance may vary based on the specific instrumentation and matrix.

ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.0 µg/mL
Intra-day Precision (%RSD, n=6)< 10%
Inter-day Precision (%RSD, n=18)< 15%
Extraction Efficiency / Recovery85 - 105%

Data based on typical performance for derivatized nitrophenols and amino acids.[8]

Discussion

  • Choice of Derivatizing Reagent: While BSTFA + 1% TMCS is highly effective, other silylating agents can be used. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture than TMS derivatives.[9] This can be advantageous for complex matrices or when delayed analysis is expected.

  • Optimization: The reaction time and temperature are critical parameters. Insufficient heating can lead to incomplete derivatization, particularly of the sterically hindered amino group, resulting in lower analyte response and poor reproducibility.

  • Matrix Effects: For complex sample matrices (e.g., biological fluids, environmental extracts), a sample clean-up step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary prior to derivatization to remove interferences.

  • GC System Maintenance: The injection of silylating reagents can lead to the accumulation of non-volatile byproducts in the GC inlet and column. Regular maintenance, including changing the inlet liner and trimming the column, is crucial to maintain chromatographic performance.[3]

Conclusion

The protocol described in this application note provides a reliable and sensitive method for the quantitative analysis of this compound by GC-MS. The silylation derivatization step effectively overcomes the challenges associated with the direct analysis of this polar compound. By converting the analyte into a more volatile and thermally stable derivative, the method achieves excellent chromatographic performance and low detection limits, making it suitable for a wide range of applications in research and industry.

References

Application Notes and Protocols for 3-Amino-4-nitrophenol in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-nitrophenol is a substituted aromatic compound widely utilized in the cosmetic industry as a direct dye in semi-permanent hair coloring products and as a toner in permanent (oxidative) hair dye systems.[1] As a nitro dye, it possesses a small molecular size, allowing it to diffuse into the hair shaft without the need for an oxidative reaction to develop color, resulting in a temporary to semi-permanent coloration.[2] This document provides detailed application notes, experimental protocols, and safety data for the use of this compound in hair dye formulations, intended for research and development purposes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for formulation development.

PropertyValueReference
Chemical Name This compound[3]
CAS Number 16292-90-3[3]
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3]
Appearance Yellow-brown to orange prisms[4]
Melting Point 143–145 °C (anhydrous)[4]
Solubility Soluble in ethanol, acetone, acetic acid, and diethyl ether; sparingly soluble in water.[4]
pKa 7.15 (for 4-nitrophenol)[5]

Mechanism of Action in Hair Dyeing

This compound functions as a direct dye, meaning it imparts color without a chemical reaction with other components. Its small molecular size allows it to penetrate the hair cuticle and enter the cortex, where it imparts an orange to reddish-brown hue.[2][6] The dyeing process is influenced by the pH of the formulation; a more alkaline environment helps to swell the hair cuticle, facilitating better dye penetration and color adhesion.[6] However, a pH above 9 can lead to the decomposition of the dye.[6]

In oxidative hair dye systems, this compound can be used as a toner to modify the final color produced by the reaction of primary intermediates and couplers.[1]

Experimental Protocols

Protocol 1: Formulation of a Semi-Permanent Hair Dye with this compound

This protocol outlines the preparation of a basic semi-permanent hair dye formulation for in-vitro testing.

Materials:

  • This compound

  • Cetearyl alcohol

  • Glyceryl stearate

  • Ceteareth-20

  • Propylene glycol

  • Deionized water

  • Citric acid or Triethanolamine (for pH adjustment)

  • Preservative (e.g., Phenoxyethanol)

Procedure:

  • Oil Phase Preparation: In a heat-resistant beaker, combine cetearyl alcohol, glyceryl stearate, and ceteareth-20. Heat to 70-75°C with gentle stirring until all components are melted and homogenous.

  • Aqueous Phase Preparation: In a separate beaker, heat the deionized water to 70-75°C. Add propylene glycol and the desired concentration of this compound (up to 1.0% for non-oxidative formulations) and stir until fully dissolved.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed. Continue homogenization for 10-15 minutes to form a stable emulsion.

  • Cooling and Final Additions: Allow the emulsion to cool to below 40°C with gentle stirring. Add the preservative.

  • pH Adjustment: Adjust the pH of the final formulation to a range of 6.0-9.0 using citric acid or triethanolamine.[6] A pH of 9 is recommended for optimal color adhesion, but should not be exceeded.[6]

  • Final Mixing: Stir until the formulation is uniform.

G cluster_oil Oil Phase cluster_aqueous Aqueous Phase oil_ingredients Cetearyl Alcohol Glyceryl Stearate Ceteareth-20 heat_oil Heat to 70-75°C oil_ingredients->heat_oil homogenize Homogenize heat_oil->homogenize aqueous_ingredients Deionized Water Propylene Glycol This compound heat_aqueous Heat to 70-75°C aqueous_ingredients->heat_aqueous heat_aqueous->homogenize cool Cool to <40°C homogenize->cool add_preservative Add Preservative cool->add_preservative adjust_ph Adjust pH to 6.0-9.0 add_preservative->adjust_ph final_mix Final Mixing adjust_ph->final_mix final_product Semi-Permanent Hair Dye final_mix->final_product

Protocol 2: Evaluation of Dyeing Efficacy and Color Fastness

This protocol describes methods to assess the coloring performance and durability of the hair dye formulation.

Materials:

  • Bleached human hair swatches

  • Hair dye formulation from Protocol 1

  • Standard shampoo solution (e.g., 15% sodium lauryl sulfate)

  • Chromameter or spectrophotometer

  • UV light cabinet (optional, for light fastness)

Procedure:

  • Baseline Color Measurement: Measure the initial color of the dry hair swatches using a chromameter, recording the Lab* values.

  • Dye Application:

    • Apply a standardized amount of the hair dye formulation to each hair swatch, ensuring complete and even coverage.

    • Allow the dye to process for a specified time (e.g., 30 minutes) at a controlled temperature.

    • Rinse the swatches with lukewarm water until the water runs clear.

    • Allow the swatches to air dry completely.

  • Post-Dyeing Color Measurement: Measure the color of the dyed and dried hair swatches to determine the initial color uptake.

  • Wash Fastness Test:

    • Immerse the dyed swatches in a standard shampoo solution for a set time (e.g., 4 minutes), gently agitating.

    • Rinse the swatches thoroughly with water.

    • Allow the swatches to air dry.

    • Repeat this washing and drying cycle for a predetermined number of times (e.g., 10 cycles).

    • Measure the color of the swatches after the final cycle.

  • Light Fastness Test (Optional):

    • Expose the dyed hair swatches to a controlled dose of UV radiation in a light cabinet, equivalent to a specified duration of sunlight exposure.

    • Measure the color of the swatches after exposure.

  • Data Analysis: Calculate the change in color (ΔE*) after dyeing and after the fastness tests to quantify color uptake and fading.

G start Bleached Hair Swatch measure1 Measure Baseline Color (Lab) start->measure1 dye Apply Hair Dye measure1->dye measure2 Measure Post-Dyeing Color dye->measure2 wash Wash Cycle measure2->wash uv UV Exposure measure2->uv measure_wash Measure Color After Washing wash->measure_wash analyze Analyze ΔE measure_wash->analyze measure_uv Measure Color After UV uv->measure_uv measure_uv->analyze

Protocol 3: In-Vitro Skin Sensitization Assessment (Patch Test)

This protocol provides a simplified method for preliminary skin sensitization screening. For regulatory submissions, validated alternative methods or clinical testing is required.

Materials:

  • Hair dye formulation from Protocol 1

  • Occlusive patches

  • 70% ethanol

Procedure:

  • Test Site Preparation: Select a suitable test area on the subject's skin (e.g., behind the ear or inner forearm). Cleanse the area with 70% ethanol and allow it to dry.

  • Patch Application: Apply a small amount of the hair dye formulation to the occlusive patch.

  • Application to Skin: Apply the patch to the prepared test site.

  • Exposure and Observation: Leave the patch in place for 48 hours. The subject should avoid getting the area wet. After 48 hours, remove the patch and observe the skin for any signs of reaction, such as redness, swelling, itching, or blistering.

  • Final Observation: A final observation should be made 72 to 96 hours after the initial application.

Interpretation: Any reaction observed at the test site may indicate a potential for skin sensitization.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use and safety of this compound in hair dyes.

ParameterConditionValueReference
Maximum Concentration Non-oxidative formulations1.0%
Maximum Concentration Oxidative formulations (after mixing with hydrogen peroxide)1.5%[7]
Dermal Absorption 1.0% in non-oxidative formulation5.62 ± 2.19%[8]
Dermal Absorption 1.5% in oxidative formulation2.83 ± 1.48%[8]
Skin Irritation 6% concentration in rabbitsNot irritating
Eye Irritation UndilutedIrritant
Skin Sensitization EC3 value0.2% (strong sensitizer)

Safety and Regulatory Information

  • Regulations: The use of this compound in hair dyes is restricted in several regions. In the European Union, it is permitted in oxidative hair dye formulations at a maximum concentration of 1.5% after mixing with hydrogen peroxide.[7]

  • Skin Sensitization: this compound is classified as a strong skin sensitizer. Therefore, it is crucial to conduct appropriate safety assessments and include warnings on consumer products.

  • Genotoxicity: While some in-vitro studies have shown positive results for genotoxicity, in-vivo studies have been negative.

  • Carcinogenicity: There is a lack of data on the carcinogenicity of this compound.

  • N-Nitrosation: If formulated in products containing N-nitrosating agents, there is a potential for the formation of carcinogenic N-nitrosamine compounds.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector or tandem mass spectrometry (LC-MS/MS) are validated methods for the quantification of this compound in hair dye formulations and for assessing dermal absorption.[8][9]

Example HPLC Method Parameters:

  • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80)

  • Flow Rate: 1.0 ml/minute

  • Column Temperature: 40°C

  • Detection: Photo Diode Array (PDA)

This method has been shown to be selective and accurate for the determination of 4-amino-3-nitrophenol.[9]

Conclusion

This compound is an effective direct dye for semi-permanent hair color formulations and a useful toner in oxidative systems. Its application requires careful consideration of its concentration, the pH of the formulation, and its potential for skin sensitization. The protocols and data presented in this document provide a framework for the development and evaluation of hair dye products containing this ingredient, emphasizing the importance of rigorous safety and performance testing.

References

Application Notes and Protocols for the Electrochemical Detection of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-nitrophenol (3A4NP) is an aromatic compound containing both an amino and a nitro functional group, making it redox-active and thus a candidate for electrochemical detection. It is an isomer of 2-amino-5-nitrophenol and 4-amino-2-nitrophenol, which are used in various industrial applications, including the manufacturing of dyes and pharmaceuticals. The sensitive and selective quantification of such compounds is crucial for quality control, environmental monitoring, and safety assessment.

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection of redox-active organic molecules. These methods are often characterized by high sensitivity, rapid response times, cost-effectiveness, and the potential for miniaturization and in-situ analysis. This document provides a detailed protocol for the electrochemical detection of this compound, based on established methodologies for structurally similar compounds like nitrophenols and aminophenols.

Principle of Detection

The electrochemical detection of this compound is predicated on the electrochemical reactions of its functional groups. The primary and most well-characterized reaction for related nitrophenolic compounds is the irreversible reduction of the nitro group (-NO₂) to a hydroxylamine (-NHOH) and subsequently to an amino group (-NH₂). This multi-electron, multi-proton transfer process provides a distinct and measurable cathodic peak in voltammetric techniques.

Additionally, the amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring are susceptible to oxidation, which would yield an anodic peak at a positive potential. The presence of both reducible and oxidizable moieties on the same molecule allows for a dual-signature detection, potentially enhancing selectivity. The exact potentials of these reactions will be dependent on the pH of the supporting electrolyte and the composition of the working electrode.

Proposed Signaling Pathway for this compound

The electrochemical behavior of this compound is expected to involve two main processes: the reduction of the nitro group and the oxidation of the aminophenol structure.

G cluster_reduction Nitro Group Reduction (Cathodic Scan) cluster_oxidation Aminophenol Oxidation (Anodic Scan) A This compound (Original Analyte) B 3-Amino-4-hydroxylaminophenol (Intermediate) A->B + 4H⁺, + 4e⁻ C 3,4-Diaminophenol (Final Reduction Product) B->C + 2H⁺, + 2e⁻ D This compound (Original Analyte) E Quinoneimine Species (Oxidized Product) D->E - nH⁺, - ne⁻ G cluster_prep Electrode Preparation cluster_analysis Electrochemical Analysis A Polish GCE (Alumina Slurry) B Sonicate & Clean (Ethanol, DI Water) A->B C Cast Graphene Oxide (GO Suspension) B->C D Electrochemical Reduction (CV in PBS) C->D E rGO/GCE Ready D->E F Prepare Standard Solutions (3A4NP in PBS) G Three-Electrode Cell Setup F->G H Perform DPV Scan G->H I Record Peak Current H->I J Construct Calibration Curve I->J K Determine Concentration J->K

Application Notes and Protocols for the Use of 3-Amino-4-nitrophenol in the Preparation of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of 3-Amino-4-nitrophenol as a precursor for synthesizing Schiff base corrosion inhibitors. Detailed protocols for the synthesis of a representative inhibitor and its evaluation using standard gravimetric and electrochemical techniques are presented. The document includes structured data tables for the clear presentation of hypothetical, yet realistic, performance metrics and utilizes Graphviz diagrams to illustrate experimental workflows. The aim is to equip researchers with the necessary information to prepare and evaluate novel corrosion inhibitors derived from this compound for applications in materials science and industrial processes.

Introduction

Corrosion is a significant challenge across various industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, particularly in acidic environments commonly found in industrial cleaning, pickling, and oil and gas exploration. Effective organic inhibitors typically contain heteroatoms such as nitrogen, oxygen, and sulfur, as well as aromatic rings or multiple bonds in their structure.[1][2] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.[3][4]

This compound is a valuable starting material for the synthesis of such inhibitors. Its structure contains an amino group (-NH2), a hydroxyl group (-OH), and a nitro group (-NO2) attached to a benzene ring, making it an excellent candidate for creating potent corrosion inhibitors. The amino group can be readily reacted with aldehydes or ketones to form Schiff bases, which are a well-established class of corrosion inhibitors due to the presence of the imine (-C=N-) group.[5] The resulting molecule combines the functionalities of the parent amine with the structural features of the aldehyde, often leading to synergistic effects in corrosion protection.

This document outlines the synthesis of a hypothetical Schiff base from this compound and salicylaldehyde, hereafter referred to as 3-((E)-(2-hydroxybenzylidene)amino)-4-nitrophenol (HBANP). It further details the standard experimental protocols for evaluating its performance as a corrosion inhibitor for mild steel in a 1 M HCl solution.

Synthesis and Characterization of the Corrosion Inhibitor (HBANP)

The synthesis of the Schiff base corrosion inhibitor involves a condensation reaction between this compound and salicylaldehyde.

Protocol for Synthesis of HBANP
  • Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.54 g (0.01 mol) of this compound in 50 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Addition of Aldehyde: To the solution, add 1.22 g (0.01 mol) of salicylaldehyde dropwise while stirring.

  • Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The precipitated solid product is then collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Recrystallize the crude product from ethanol to obtain pure HBANP.

  • Drying and Yield Calculation: Dry the purified product in a vacuum oven at 60°C. Weigh the final product and calculate the percentage yield.

  • Characterization: The structure of the synthesized HBANP can be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy.

Synthesis_Workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_sal Add Salicylaldehyde Dropwise dissolve->add_sal reflux Reflux for 4-6 hours add_sal->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry characterize Characterize (FTIR, NMR) dry->characterize end End characterize->end

Caption: Synthesis workflow for the Schiff base inhibitor HBANP.

Experimental Protocols for Corrosion Inhibition Studies

The evaluation of the corrosion inhibitor is performed on mild steel specimens in a 1 M HCl solution.

Materials and Specimen Preparation
  • Mild Steel Specimens: Coupons of mild steel with a composition (wt%) of C (0.21%), Mn (0.55%), P (0.025%), S (0.025%), and the remainder Fe are used. For weight loss studies, coupons of 2.5 cm x 2.0 cm x 0.1 cm are prepared. For electrochemical studies, a cylindrical rod embedded in Teflon with an exposed surface area of 1 cm² is used.

  • Corrosive Medium: 1 M HCl solution is prepared by diluting analytical grade HCl with deionized water.

  • Inhibitor Solutions: Stock solutions of the inhibitor are prepared in 1 M HCl at various concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM).

Protocol for Specimen Preparation
  • Abrading: Mechanically abrade the mild steel specimens with a series of emery papers of increasing grit size (400, 600, 800, 1000, and 1200).

  • Cleaning: Degrease the specimens by washing with acetone.

  • Rinsing: Rinse thoroughly with deionized water.

  • Drying: Dry the specimens with a stream of warm air.

  • Storage: Store the prepared specimens in a desiccator prior to use.

Weight Loss Measurements

This method provides a direct measure of the corrosion rate.

  • Initial Weighing: Weigh the prepared mild steel coupons accurately using an analytical balance.

  • Immersion: Immerse the coupons in 250 mL beakers containing 200 mL of 1 M HCl in the absence (blank) and presence of different concentrations of the inhibitor.

  • Duration: Keep the beakers in a water bath maintained at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).

  • Final Weighing: After the immersion period, retrieve the coupons, wash them with deionized water and acetone, dry them, and reweigh them.

  • Calculations:

    • The corrosion rate (CR) in mm/year is calculated using the formula: CR = (8.76 × 10^4 × W) / (A × T × D) where W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical studies provide insights into the mechanism of corrosion inhibition.[5][6] They are typically conducted using a three-electrode cell setup with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

This technique helps in understanding the effect of the inhibitor on both anodic and cathodic reactions.[6]

  • Stabilization: Immerse the working electrode in the test solution for about 30 minutes to allow the open circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Data Analysis: Extrapolate the Tafel plots to obtain the corrosion potential (Ecorr), corrosion current density (icorr), and anodic (βa) and cathodic (βc) Tafel slopes.

  • Inhibition Efficiency Calculation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is used to investigate the properties of the protective film formed on the metal surface.[4]

  • Stabilization: As with PDP, allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC signal of 10 mV at the OCP over a frequency range from 100 kHz to 0.01 Hz.

  • Data Analysis: Represent the impedance data as Nyquist and Bode plots. The Nyquist plots are fitted to an equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Inhibition Efficiency Calculation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Evaluation_Workflow cluster_prep Specimen Preparation cluster_testing Corrosion Testing cluster_wl Weight Loss cluster_ec Electrochemical abrade Abrade with Emery Paper clean Degrease with Acetone abrade->clean rinse Rinse with DI Water clean->rinse dry Dry with Warm Air rinse->dry weigh1 Initial Weighing dry->weigh1 stabilize Stabilize OCP (30 mins) dry->stabilize immerse_wl Immerse in Test Solution (6 hours) weigh1->immerse_wl weigh2 Final Weighing immerse_wl->weigh2 calc_wl Calculate CR & IE% weigh2->calc_wl pdp PDP Scan stabilize->pdp eis EIS Measurement stabilize->eis analyze_ec Analyze Data pdp->analyze_ec eis->analyze_ec

Caption: Experimental workflow for corrosion inhibitor evaluation.

Data Presentation

The following tables present hypothetical data for the performance of HBANP as a corrosion inhibitor for mild steel in 1 M HCl at 298 K.

Table 1: Weight Loss Data

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
Blank75.212.53-
0.122.13.6870.6
0.510.51.7586.0
1.05.80.9792.3
2.03.10.5295.9

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (IE%)
Blank-48595075-120-
0.1-49227578-12571.1
0.5-49812880-12886.5
1.0-5056982-13092.7
2.0-5104085-13395.8

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
Blank55150-
0.11858570.3
0.54205086.9
1.07803592.9
2.011502595.2

Mechanism of Inhibition

The inhibition of corrosion by HBANP is attributed to its adsorption on the mild steel surface. The molecule possesses multiple active centers for adsorption: the lone pair of electrons on the nitrogen and oxygen atoms, and the π-electrons of the aromatic rings.[1] The inhibitor molecules can displace water molecules and other corrosive ions from the metal surface, forming a protective film. This film acts as a barrier, impeding both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The data from the potentiodynamic polarization study, showing a slight shift in Ecorr and a reduction in both anodic and cathodic current densities, suggests that HBANP acts as a mixed-type inhibitor. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the vacant d-orbitals of iron).[4]

Conclusion

This compound serves as a versatile and effective precursor for the synthesis of Schiff base corrosion inhibitors. The detailed protocols provided herein for the synthesis of a representative inhibitor, HBANP, and its subsequent evaluation through weight loss and electrochemical methods, offer a solid framework for further research and development in this area. The presented data illustrates the potential for achieving high inhibition efficiencies, thereby protecting metallic assets from corrosive degradation in acidic environments. These methodologies can be adapted for the screening and optimization of a wide range of organic corrosion inhibitors.

References

Application Notes and Protocols for the Spectrophotometric Determination of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-nitrophenol is a key intermediate in the synthesis of various compounds, including pharmaceuticals and dyes. Accurate quantification of its concentration is crucial for process monitoring, quality control, and research applications. This document provides detailed protocols for the determination of this compound concentration using UV-Vis spectrophotometry, a widely accessible and reliable analytical technique. Both a direct UV spectrophotometric method and a more selective colorimetric method based on a diazotization-coupling reaction are described.

Principle

Direct UV Spectrophotometry: This method relies on the intrinsic absorbance of ultraviolet radiation by the this compound molecule. The concentration is determined by measuring the absorbance at a specific wavelength where the analyte absorbs maximally and applying the Beer-Lambert law.

Colorimetric Method via Diazotization-Coupling: For enhanced selectivity and sensitivity, especially in complex matrices, a colorimetric method is employed. This involves a two-step reaction:

  • Diazotization: The primary amino group of this compound is converted into a diazonium salt in an acidic medium using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at a low temperature.

  • Coupling: The resulting diazonium salt is then coupled with a suitable aromatic compound (a coupling agent, such as N-(1-naphthyl)ethylenediamine) to form a highly colored and stable azo dye. The absorbance of this dye is measured in the visible region of the spectrum, and its intensity is directly proportional to the initial concentration of this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the spectrophotometric analysis of this compound.

Table 1: Quantitative Parameters for Direct UV Spectrophotometry

ParameterValue
Wavelength of Maximum Absorbance (λmax)~390 nm
Molar Absorptivity (ε)To be determined experimentally
Linearity Range1 - 20 µg/mL
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.6 µg/mL
Correlation Coefficient (R²)> 0.999

Table 2: Quantitative Parameters for Colorimetric Method

ParameterValue
Wavelength of Maximum Absorbance (λmax)~550 nm
Molar Absorptivity (ε) of Azo DyeTo be determined experimentally
Linearity Range0.1 - 5 µg/mL
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantification (LOQ)~0.06 µg/mL
Correlation Coefficient (R²)> 0.999

Experimental Protocols

Protocol 1: Direct UV Spectrophotometric Determination

1. Materials and Reagents:

  • This compound (analytical standard)

  • Methanol (HPLC grade)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a small amount of methanol in a 100 mL volumetric flask. Dilute to the mark with methanol and mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by appropriate dilution of the stock solution with methanol.

3. Sample Preparation:

  • Dissolve the sample containing this compound in methanol.

  • Filter the solution if necessary to remove any particulate matter.

  • Dilute the sample with methanol to obtain a concentration within the linearity range.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan the UV range (e.g., 200-450 nm) to determine the λmax of this compound. Use methanol as the blank. The expected λmax is around 390 nm.

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (methanol) and zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: Colorimetric Determination via Diazotization-Coupling

1. Materials and Reagents:

  • This compound (analytical standard)

  • Hydrochloric acid (HCl), 1 M

  • Sodium nitrite (NaNO₂), 1% (w/v) solution (prepare fresh)

  • Ammonium sulfamate, 5% (w/v) solution

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) solution in deionized water (store in a dark bottle and prepare fresh weekly)

  • Deionized water

  • Visible Spectrophotometer

  • Glass or plastic cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Ice bath

2. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a small amount of deionized water in a 100 mL volumetric flask. Dilute to the mark with deionized water and mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) by appropriate dilution of the stock solution with deionized water.

3. Sample Preparation:

  • Dissolve the sample containing this compound in deionized water.

  • Filter the solution if necessary.

  • Dilute the sample with deionized water to obtain a concentration within the linearity range.

4. Color Development Procedure:

  • Pipette 1.0 mL of each standard solution and the sample solution into separate test tubes.

  • Add 1.0 mL of 1 M HCl to each tube and mix.

  • Place the tubes in an ice bath to cool for 5 minutes.

  • Add 1.0 mL of 1% sodium nitrite solution to each tube, mix, and allow to react in the ice bath for 5 minutes.

  • Add 1.0 mL of 5% ammonium sulfamate solution to each tube to quench the excess nitrous acid. Mix and let it stand for 3 minutes at room temperature.

  • Add 1.0 mL of 0.1% NED solution to each tube, mix, and allow the color to develop for 15 minutes at room temperature in the dark.

  • Dilute the final solution to a known volume (e.g., 10 mL) with deionized water if necessary.

5. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan the visible range (e.g., 400-700 nm) to determine the λmax of the resulting azo dye. Use a reagent blank (prepared by following the color development procedure with 1.0 mL of deionized water instead of the sample/standard) to set the baseline. The expected λmax is around 550 nm.

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the reagent blank and zero the instrument.

  • Measure the absorbance of each standard and the sample.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

experimental_workflow_uv cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution (100 µg/mL) standards Prepare Working Standards (1-20 µg/mL) stock->standards sample Prepare Sample Solution stock->sample scan Scan for λmax (~390 nm) standards->scan sample->scan measure Measure Absorbance at λmax scan->measure calibration Construct Calibration Curve measure->calibration concentration Determine Concentration calibration->concentration experimental_workflow_colorimetric cluster_prep Preparation cluster_reaction Color Development cluster_measurement Measurement & Analysis stock Prepare Stock Solution (100 µg/mL) standards Prepare Working Standards (0.1-5 µg/mL) stock->standards sample Prepare Sample Solution stock->sample acidify Acidify with HCl standards->acidify sample->acidify diazotize Diazotize with NaNO₂ (Ice Bath) acidify->diazotize quench Quench with Ammonium Sulfamate diazotize->quench couple Couple with NED quench->couple scan Scan for λmax (~550 nm) couple->scan measure Measure Absorbance at λmax scan->measure calibration Construct Calibration Curve measure->calibration concentration Determine Concentration calibration->concentration logical_relationship cluster_analyte Analyte cluster_reagents Reagents cluster_products Reaction Products analyte This compound (Colorless) intermediate Diazonium Salt (Unstable) analyte->intermediate Diazotization reagent1 NaNO₂ + HCl (Nitrous Acid) reagent1->intermediate reagent2 N-(1-naphthyl)ethylenediamine (Coupling Agent) final_product Azo Dye (Colored, Stable) reagent2->final_product intermediate->final_product Coupling

Application Notes and Protocols: Experimental Setup for the Nitration of 3-Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of 3-aminophenol and its derivatives is a crucial chemical transformation for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and other valuable intermediates. The introduction of a nitro group onto the aromatic ring of 3-aminophenol derivatives can be challenging due to the presence of two activating groups, the amino (-NH₂) and hydroxyl (-OH) groups. These groups are ortho-, para-directing and are sensitive to the strong oxidizing conditions often employed in nitration reactions. Therefore, careful control of reaction conditions and the use of protecting groups are often necessary to achieve the desired regioselectivity and to prevent unwanted side reactions such as oxidation.

This document provides detailed application notes and experimental protocols for the nitration of 3-aminophenol derivatives. It covers the importance of protecting groups, various nitration methodologies, and specific experimental setups.

Key Concepts in the Nitration of 3-Aminophenol Derivatives

The regiochemical outcome of the electrophilic nitration of 3-aminophenol derivatives is governed by the directing effects of the amino and hydroxyl groups. Both are strongly activating and direct incoming electrophiles to the ortho and para positions. In 3-aminophenol, the positions ortho and para to the hydroxyl group are 2, 4, and 6, while the positions ortho and para to the amino group are 2, 4, and 6. This overlap in directing effects can lead to a mixture of products.

To achieve selective nitration, a common strategy is to protect one or both of the activating groups. Acetylation is a frequently employed method to temporarily convert the amino and hydroxyl groups into acetamido (-NHCOCH₃) and acetoxy (-OCOCH₃) groups, respectively. The acetamido group is still an ortho-, para-director but is less activating than the amino group. The acetoxy group is also an ortho-, para-director. This modulation of activating effects, along with steric hindrance, allows for more controlled nitration.

Experimental Protocols

Herein, we provide detailed protocols for the nitration of 3-aminophenol derivatives. Protocol 1 describes a general and widely applicable method involving the protection of both the amino and hydroxyl groups, followed by nitration and subsequent deprotection. Protocol 2 outlines an alternative method using a milder nitrating agent.

Protocol 1: Nitration of 3-Aminophenol via Acetyl Protection

This protocol is a robust method for the controlled nitration of 3-aminophenol. It involves three key steps: protection (acetylation), nitration, and deprotection (hydrolysis).

Step 1: Diacetylation of 3-Aminophenol

  • Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagents:

    • 3-Aminophenol (0.1 mol, 10.91 g)

    • Acetic anhydride (0.25 mol, 25.5 g, 23.6 mL)

    • Glacial acetic acid (50 mL)

  • Procedure:

    • To the round-bottom flask, add 3-aminophenol and glacial acetic acid.

    • Stir the mixture at room temperature to dissolve the 3-aminophenol.

    • Slowly add acetic anhydride to the solution via the dropping funnel over 30 minutes.

    • After the addition is complete, heat the mixture to reflux (approximately 118 °C) for 2 hours.

    • Allow the reaction mixture to cool to room temperature. The product, 3-acetamidophenyl acetate, will precipitate.

    • Pour the mixture into 200 mL of ice-cold water with stirring.

    • Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

Step 2: Nitration of 3-Acetamidophenyl Acetate

  • Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, placed in an ice-salt bath.

  • Reagents:

    • 3-Acetamidophenyl acetate (from Step 1)

    • Concentrated sulfuric acid (98%, 40 mL)

    • Fuming nitric acid (90%, 0.12 mol, 5.4 mL)

  • Procedure:

    • Carefully add the dried 3-acetamidophenyl acetate to the concentrated sulfuric acid in the flask, ensuring the temperature is maintained below 20 °C. Stir until all the solid has dissolved.

    • Cool the mixture to 0-5 °C using the ice-salt bath.

    • Slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0 and 5 °C. The addition should take approximately 1 hour.

    • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 2 hours.

    • Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

    • The nitrated product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 3: Hydrolysis of the Nitrated Product to Nitro-3-aminophenol

  • Apparatus: A 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • Nitrated 3-acetamidophenyl acetate (from Step 2)

    • 10% Aqueous sodium hydroxide solution or 10% Hydrochloric acid (approx. 150 mL)

  • Procedure:

    • Suspend the wet crude product from Step 2 in the 10% NaOH or HCl solution in the round-bottom flask.

    • Heat the mixture to reflux for 1-2 hours until a clear solution is obtained.

    • Cool the solution to room temperature.

    • Carefully neutralize the solution with concentrated hydrochloric acid (if using NaOH for hydrolysis) or sodium bicarbonate (if using HCl for hydrolysis) to precipitate the final product.

    • Collect the nitro-3-aminophenol derivative by vacuum filtration, wash with cold water, and dry.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) for purification.

Protocol 2: Nitration of 3-Aminophenol Derivatives using Cerium (IV) Ammonium Nitrate (CAN)

This protocol offers a milder alternative for the ortho-nitration of phenolic compounds and may be suitable for certain 3-aminophenol derivatives, particularly after N-protection.

  • Apparatus: A 100 mL round-bottom flask with a magnetic stirrer.

  • Reagents:

    • N-Acetyl-3-aminophenol (1 mmol)

    • Cerium (IV) Ammonium Nitrate (CAN) (2.2 mmol)

    • Acetonitrile (20 mL)

    • Silica gel

  • Procedure:

    • Dissolve the N-acetyl-3-aminophenol in acetonitrile in the round-bottom flask.

    • Add silica gel to the solution.

    • Add CAN in small portions over 30 minutes while stirring vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the silica gel and inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes for the nitration of various 3-aminophenol derivatives based on the general protocols described above. Please note that the exact yields and isomer distributions can vary depending on the specific reaction conditions and the nature of the substituents.

SubstrateProtecting GroupNitrating AgentMajor Product(s)Yield (%)Reference/Notes
3-AminophenolDi-acetylH₂SO₄/HNO₃4-Nitro-3-aminophenol, 6-Nitro-3-aminophenol60-75Adapted from p-aminophenol nitration protocols.[1]
3-Amino-4-methylphenolDi-acetylH₂SO₄/HNO₃6-Nitro-3-amino-4-methylphenol65-80Steric hindrance from the methyl group favors nitration at the 6-position.
3-Amino-2-chlorophenolDi-acetylH₂SO₄/HNO₃4-Nitro-3-amino-2-chlorophenol, 6-Nitro-3-amino-2-chlorophenol55-70The chloro group is deactivating but ortho-, para-directing. A mixture of isomers is expected.
N-Acetyl-3-aminophenolN-acetylCAN/Silica Gel2-Nitro-3-acetamidophenol, 6-Nitro-3-acetamidophenol50-65CAN often favors ortho-nitration.

Mandatory Visualization

Directing Effects in the Nitration of 3-Aminophenol

The following diagram illustrates the directing effects of the hydroxyl and amino groups on the 3-aminophenol ring during electrophilic nitration.

Caption: Directing effects in the nitration of 3-aminophenol.

Experimental Workflow for Nitration of 3-Aminophenol Derivatives

The following diagram outlines the general experimental workflow for the nitration of 3-aminophenol derivatives using a protection-nitration-deprotection strategy.

G Experimental Workflow for Nitration Start Start with 3-Aminophenol Derivative Protection Protection of -OH and/or -NH2 groups (e.g., Acetylation) Start->Protection Nitration Nitration Reaction (e.g., H2SO4/HNO3) Protection->Nitration Workup Aqueous Work-up (Quenching and Extraction) Nitration->Workup Deprotection Deprotection (Hydrolysis) Workup->Deprotection Purification Purification (Recrystallization or Chromatography) Deprotection->Purification Product Final Nitrated 3-Aminophenol Derivative Purification->Product

References

The Strategic Role of 3-Amino-4-nitrophenol in Benzimidazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 3-Amino-4-nitrophenol as a key starting material in the synthesis of substituted benzimidazoles. Benzimidazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, forming the core scaffold of numerous therapeutic agents. The strategic placement of the amino, nitro, and hydroxyl groups on the this compound ring allows for the synthesis of benzimidazoles with specific functionalities, making it a valuable precursor in medicinal chemistry and drug development.

Introduction: The Versatility of this compound in Heterocyclic Chemistry

This compound is an aromatic compound distinguished by the presence of an amino group, a nitro group, and a hydroxyl group on a benzene ring. This unique substitution pattern makes it a versatile precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. The synthesis of benzimidazoles from ortho-diaminobenzene derivatives is a well-established and widely used synthetic strategy. In the case of this compound, the molecule is ingeniously designed for a sequential reaction cascade. The process typically involves the in situ reduction of the nitro group to a second amino group, thereby generating a highly reactive ortho-phenylenediamine intermediate. This intermediate, 3,4-diaminophenol, can then undergo cyclocondensation with a variety of carbonyl compounds, such as aldehydes or carboxylic acids (or their derivatives), to yield the desired benzimidazole scaffold.

The resulting benzimidazole will bear a hydroxyl group at the 6-position (or 5-position, depending on the cyclization), which can be a critical feature for modulating the biological activity of the final molecule. This hydroxyl group can participate in hydrogen bonding with biological targets, be a site for further functionalization, or influence the overall pharmacokinetic properties of the compound.

The Synthetic Pathway: From this compound to Benzimidazoles

The primary role of this compound in benzimidazole synthesis is as a masked ortho-phenylenediamine. The synthesis is typically a one-pot reaction involving two key steps:

  • Reductive Cyclization: The nitro group of this compound is reduced to an amino group in the presence of a suitable reducing agent.

  • Condensation and Cyclization: The newly formed ortho-diaminophenol intermediate reacts with a carbonyl-containing compound (an aldehyde is commonly used) to form a Schiff base, which then undergoes intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring.

A variety of reducing agents and reaction conditions can be employed for this transformation, allowing for flexibility and optimization depending on the desired scale and substrate scope.

G A This compound B In situ Reduction of Nitro Group (e.g., Na2S2O4, Fe/HCl) A->B C 3,4-Diaminophenol (ortho-phenylenediamine intermediate) B->C E Condensation & Cyclization C->E D Aldehyde (R-CHO) D->E F 6-Hydroxy-2-substituted-benzimidazole E->F

Caption: Synthetic workflow for benzimidazoles from this compound.

Quantitative Data from Analogous Reactions

While specific data for reactions starting with this compound is not extensively tabulated in readily available literature, the following table summarizes typical reaction conditions and yields for the synthesis of benzimidazoles from structurally similar o-nitroanilines and o-phenylenediamines, which are highly indicative of the expected outcomes.

Starting MaterialAldehydeCatalyst/ReagentSolventTime (h)Temp (°C)Yield (%)Reference
o-NitroanilineBenzaldehydeNa2S2O4DMF3RT92[1]
o-Nitroaniline4-ChlorobenzaldehydeNa2S2O4DMF3.5RT90[1]
4-Nitro-o-phenylenediamine4-MethoxybenzaldehydeNa2S2O5EtOH6-12Reflux70-91[2]
4-Nitro-o-phenylenediamine4-ChlorobenzaldehydeNa2S2O5EtOH6-12Reflux70-91[2]
o-PhenylenediamineBenzaldehydep-TsOHDMF2-380High[3]
o-PhenylenediamineVarious Aromatic AldehydesIn(OTf)3Solvent-free0.5-1RT90-96
o-PhenylenediamineVarious Aromatic AldehydesLaCl3Acetonitrile2-4RT85-95

Note: RT = Room Temperature, DMF = Dimethylformamide, EtOH = Ethanol, p-TsOH = p-Toluenesulfonic acid, In(OTf)3 = Indium(III) triflate, LaCl3 = Lanthanum(III) chloride.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of 2-substituted-6-hydroxybenzimidazoles from this compound. These are based on well-established procedures for the reductive cyclization of o-nitroanilines.

Protocol 1: One-Pot Reductive Cyclization using Sodium Dithionite

This protocol is adapted from methods utilizing sodium dithionite for the in situ reduction of a nitro group followed by condensation.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, depending on aldehyde reactivity)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in DMF.

  • Addition of Reducing Agent: To the stirred solution, add sodium dithionite (3.0 eq.) portion-wise over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive aldehydes, gentle heating (50-60 °C) may be required.

  • Work-up: Upon completion of the reaction (typically 3-6 hours), pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-substituted-6-hydroxybenzimidazole.

Protocol 2: Reductive Cyclization using Iron in Acidic Medium

This protocol is based on the classical and cost-effective method of nitro group reduction using iron powder in an acidic environment.

Materials:

  • This compound

  • Substituted aldehyde

  • Iron powder (Fe)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Sodium bicarbonate solution (saturated)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a stirred suspension of this compound (1.0 eq.) and iron powder (4.0-5.0 eq.) in a mixture of ethanol and water.

  • Acidification and Reduction: Heat the mixture to reflux and add concentrated HCl or glacial acetic acid dropwise. The reduction of the nitro group is typically rapid.

  • Addition of Aldehyde: After the reduction is complete (indicated by a color change and confirmed by TLC), add the aldehyde (1.1 eq.) to the reaction mixture.

  • Condensation and Cyclization: Continue to reflux the mixture until the formation of the benzimidazole is complete (monitor by TLC, typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with ethanol.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and water. Neutralize the aqueous layer carefully with a saturated solution of sodium bicarbonate.

  • Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

G cluster_0 Protocol 1: Sodium Dithionite Method cluster_1 Protocol 2: Iron/Acid Method A Dissolve this compound & Aldehyde in DMF B Add Na2S2O4 A->B C Stir at Room Temp (3-6h) B->C D Aqueous Work-up & Extraction C->D E Purification D->E F Suspend this compound & Fe powder in EtOH/H2O G Add Acid & Reflux F->G H Add Aldehyde & Continue Reflux (2-4h) G->H I Filter, Neutralize & Extract H->I J Purification I->J

Caption: Experimental workflows for benzimidazole synthesis.

Applications in Drug Development and Medicinal Chemistry

Benzimidazole derivatives synthesized from this compound, which feature a hydroxyl group on the benzene ring, are of significant interest in drug discovery. This hydroxyl group can serve as a crucial pharmacophore, enhancing binding to target proteins through hydrogen bonding. Furthermore, it provides a handle for further chemical modifications, such as etherification or esterification, to generate libraries of compounds for structure-activity relationship (SAR) studies. The benzimidazole core itself is a privileged scaffold found in a wide array of approved drugs, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The ability to readily introduce a hydroxyl group via the use of this compound expands the chemical space available to medicinal chemists for the design of novel therapeutic agents.

Conclusion

This compound serves as a highly valuable and strategic starting material for the synthesis of 6-hydroxy-substituted benzimidazoles. Its utility lies in the facile one-pot conversion involving an in situ reduction of the nitro group to generate a reactive ortho-diamine, which readily undergoes cyclocondensation. The provided protocols, based on established chemical principles, offer reliable methods for researchers to access this important class of heterocyclic compounds. The resulting hydroxylated benzimidazoles are promising candidates for further investigation in various drug discovery programs.

References

Application Notes and Protocols for the Quantitative Assay of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-nitrophenol is a chemical compound of significant interest in various industrial and research applications.[1] It serves as a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] Notably, it is utilized in the formulation of hair colorants and in the synthesis of benzimidazole-based Factor Xa inhibitors, which are critical in the blood coagulation cascade.[1][2][3] Given its prevalence and potential for human exposure, robust and reliable quantitative methods are essential for its detection and characterization in various matrices.

These application notes provide a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection. An alternative spectrophotometric method is also presented for rapid quantification.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol [1][4]
Appearance Yellow crystalline powder[1]
Melting Point 150-154 °C[1][2]
Solubility Soluble in water, methanol, ethanol, and acetone[1]
CAS Number 16292-90-3[4]

High-Performance Liquid Chromatography (HPLC) Method

This protocol details a validated HPLC method for the selective and sensitive quantification of this compound. The methodology is adapted from established methods for its isomer, 4-Amino-3-nitrophenol, and provides a robust framework for analysis.[5]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Create Calibration Curve Standards (Serial Dilution) B->C F Inject Standards & Sample (e.g., 10 µL) C->F D Prepare Sample Solution (Dissolve/Extract in Mobile Phase) D->F E Equilibrate HPLC System with Mobile Phase E->F G Chromatographic Separation (C18 Column) F->G H Detect at λmax (e.g., 290 nm) G->H I Integrate Peak Areas H->I J Construct Calibration Curve (Area vs. Concentration) I->J K Quantify Sample Concentration J->K

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (glacial)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M acetic acid buffer (pH 5.9) and acetonitrile (80:20, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 290 nm (or determined λmax).

Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • To prepare the 0.05 M acetic acid buffer, dissolve 2.86 mL of glacial acetic acid in 1 L of deionized water and adjust the pH to 5.9 with sodium hydroxide.

    • Mix the buffer and acetonitrile in an 80:20 ratio.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve or extract the sample with a known volume of mobile phase.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the prepared sample solutions.

    • Integrate the peak area corresponding to the retention time of this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation: Method Validation Parameters

The following table summarizes the expected performance of the HPLC method, based on validation data for a structurally similar compound.[5]

ParameterExpected Result
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.07 µg/mL[5]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

UV-Visible Spectrophotometric Method

For a more rapid, albeit less selective, quantification, a UV-Visible spectrophotometric method can be employed. This method is suitable for samples where this compound is the primary absorbing species.

Experimental Workflow

Spectrophotometry_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 100 µg/mL in 10 mM NaOH) B Create Calibration Curve Standards (Serial Dilution) A->B F Measure Absorbance of Standards and Sample B->F C Prepare Sample Solution (Dissolve in 10 mM NaOH) C->F D Set Spectrophotometer to λmax (e.g., 401 nm) E Blank with 10 mM NaOH D->E E->F G Construct Calibration Curve (Absorbance vs. Concentration) F->G H Calculate Sample Concentration using Beer-Lambert Law G->H

Caption: UV-Visible spectrophotometry workflow for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Sodium hydroxide (NaOH)

  • Deionized water

Instrumentation
  • UV-Visible Spectrophotometer (e.g., Agilent Cary 60 or equivalent)

  • Quartz cuvettes (1 cm path length)

Detailed Experimental Protocol
  • Solvent Preparation (10 mM NaOH): Dissolve 0.4 g of NaOH in 1 L of deionized water.

  • Determination of λmax:

    • Prepare a ~10 µg/mL solution of this compound in 10 mM NaOH.

    • Scan the absorbance from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax). For the related compound 4-nitrophenol, the λmax in dilute NaOH is approximately 401 nm.[6]

  • Standard Solution Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of 10 mM NaOH in a volumetric flask.

    • Calibration Standards: Perform serial dilutions of the stock solution with 10 mM NaOH to prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Sample Preparation:

    • Dissolve a known quantity of the sample in 10 mM NaOH to achieve a concentration within the calibration range.

  • Analysis:

    • Set the spectrophotometer to the predetermined λmax.

    • Use 10 mM NaOH as the blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Quantification:

    • Create a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from its absorbance using the calibration curve.

Data Presentation: Quantitative Summary
ParameterExpected Value
λmax ~401 nm (in 10 mM NaOH)
Molar Absorptivity (ε) ~18,380 L·mol⁻¹·cm⁻¹[6]
Linearity (R²) > 0.998
Concentration Range 1 - 15 µg/mL

Safety Precautions

  • This compound is harmful if swallowed or in contact with skin and may cause skin and eye irritation.[4] It is also suspected of causing genetic defects.[4]

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for complete safety information before handling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Amino-4-nitrophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: A widely used method for synthesizing this compound starts from 3-acetamidophenol. This process involves two main steps: the nitration of 3-acetamidophenol, followed by the hydrolysis of the resulting acetamido group to an amino group.[1]

Q2: Why is the amino group protected as an acetamido group during nitration?

A2: The amino group (-NH₂) is a strong activating group and is sensitive to oxidation by nitric acid. Protecting it as an acetamido group (-NHCOCH₃) serves two primary purposes: it moderates the activating effect to prevent over-nitration and the formation of unwanted isomers, and it protects the amino group from oxidation under the harsh nitrating conditions.

Q3: What are the critical parameters to control during the nitration step?

A3: Temperature control is the most critical parameter. Nitration reactions are highly exothermic. Maintaining a low temperature, typically around 25°C, is essential to prevent dinitration and minimize the formation of undesired side products.[1] The rate of addition of the nitrating agent (e.g., nitric acid) should also be carefully controlled.

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture. If significant impurities are present, column chromatography may be necessary. Washing the crude product with water until neutral is a crucial first step to remove residual acids from the reaction mixture.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Logical Troubleshooting Flow

The following diagram illustrates a decision-making process for troubleshooting common synthesis problems.

TroubleshootingFlow Start Problem Identified LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckNitration Review Nitration Step LowYield->CheckNitration CheckHydrolysis Review Hydrolysis Step LowYield->CheckHydrolysis ImpureProduct->CheckNitration CheckPurification Review Purification ImpureProduct->CheckPurification TempControl Was Temp. < 25°C? CheckNitration->TempControl ReagentPurity Check Reagent Purity CheckNitration->ReagentPurity HydrolysisComplete Was Hydrolysis Complete? CheckHydrolysis->HydrolysisComplete OptimizePurification Optimize Purification: - Use different solvent - Consider chromatography CheckPurification->OptimizePurification TempControl->CheckHydrolysis Yes OptimizeNitration Optimize Nitration: - Slower acid addition - Ensure efficient stirring TempControl->OptimizeNitration No HydrolysisComplete->CheckPurification Yes OptimizeHydrolysis Optimize Hydrolysis: - Increase reaction time/temp - Check acid/base concentration HydrolysisComplete->OptimizeHydrolysis No

Caption: Troubleshooting decision tree for this compound synthesis.

Problem: Low Overall Yield
Potential Cause Recommended Solution
Incomplete Nitration Ensure the reaction is stirred efficiently for the recommended duration (e.g., 8 hours) to allow for complete conversion of the starting material.[1] Verify the concentration and purity of the nitric and acetic acids used.
Side Reactions (Over-nitration) Maintain strict temperature control during the addition of nitric acid, keeping the reaction mixture at or below 25°C.[1] Add the nitrating agent slowly and dropwise to prevent localized overheating.
Incomplete Hydrolysis Confirm that the hydrolysis step (e.g., heating with hydrochloric acid) is carried out for a sufficient duration and at the correct temperature (e.g., 110°C) to ensure the complete removal of the acetyl protecting group.[1]
Product Loss During Workup During precipitation (e.g., by pouring into ice water), ensure the mixture is sufficiently cold to maximize crystallization.[2] Avoid excessive washing, which can dissolve the product. Ensure the pH is correctly adjusted for precipitation.
Problem: Product is Impure (Incorrect Melting Point, Discoloration)
Potential Cause Recommended Solution
Presence of Starting Material This indicates incomplete nitration or hydrolysis. Use Thin Layer Chromatography (TLC) to monitor the reaction progress at each stage to ensure full conversion before proceeding.
Presence of Dinitro Isomers This is a common side product if the nitration temperature is too high. The primary solution is stricter temperature control during nitration. Purification by recrystallization may help, but preventing formation is key.
Residual Acetic Acid or HCl After precipitation or filtration, wash the solid product thoroughly with cold deionized water until the filtrate is neutral.[2]
Oxidation of the Product The final product, an aminophenol, can be susceptible to air oxidation, leading to discoloration. Dry the final product under a vacuum or inert atmosphere. Store the purified compound protected from light and air.

Experimental Protocols

The following is a generalized protocol based on common synthesis routes for this compound starting from 3-acetamidophenol.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A 3-Acetamidophenol B Dissolve in Acetic Acid A->B C Add Acetic Anhydride B->C D Cool to 25°C C->D E Slowly add Nitric Acid D->E F Stir for 8 hours at 25°C E->F G Intermediate: 3-Acetamido-4-nitrophenol F->G H Add HCl and Water G->H I Heat to 110°C (Reflux) H->I J Cool and Precipitate I->J K Filter Crude Product J->K L Wash with Cold Water K->L M Recrystallize L->M N Final Product: This compound M->N

Caption: General workflow for the synthesis of this compound.

Detailed Methodology

Step 1: Nitration of 3-Acetamidophenol [1]

  • In a reaction vessel equipped with a stirrer and a thermometer, dissolve 3-acetamidophenol in glacial acetic acid.

  • Add acetic anhydride to the mixture.

  • Cool the reaction vessel in an ice bath to maintain a temperature of 25°C.

  • Slowly add nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 25°C. The rate of addition is critical to prevent side reactions.

  • After the addition is complete, continue to stir the mixture at 25°C for approximately 8 hours to ensure the reaction goes to completion.

  • The intermediate product, 3-acetamido-4-nitrophenol, can be isolated by pouring the reaction mixture into a large volume of ice water, followed by filtration.

Step 2: Hydrolysis of 3-Acetamido-4-nitrophenol [1]

  • To the crude 3-acetamido-4-nitrophenol intermediate, add water and a sufficient amount of hydrochloric acid.

  • Heat the mixture to 110°C and maintain it under reflux. The time required is typically short, around 5-10 minutes, but should be monitored (e.g., by TLC) to confirm the disappearance of the starting material.

  • After the reaction is complete, cool the solution to allow the product, this compound hydrochloride, to crystallize.

Step 3: Isolation and Purification

  • Filter the cooled reaction mixture to collect the crude product.

  • Wash the collected solid with small portions of cold water to remove residual acid.

  • To obtain the free base, the hydrochloride salt can be neutralized.

  • For further purification, recrystallize the crude this compound from hot water or another suitable solvent system.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C). The reported melting point is in the range of 149-152°C.[3]

Comparative Data on Synthesis Parameters

The table below summarizes typical reaction conditions for the key steps in the synthesis of aminonitrophenols, providing a baseline for optimization.

Parameter Nitration Step Hydrolysis Step Reference
Starting Material 3-Acetamidophenol3-Acetamido-4-nitrophenol[1]
Key Reagents Nitric acid, Acetic anhydride, Acetic acidHydrochloric acid, Water[1]
Temperature 25°C110°C[1]
Reaction Time ~8 hours~0.08 hours (5 minutes)[1]
Notes Strict temperature control is crucial to avoid dinitration.The reaction is typically fast at high temperatures.

References

purification challenges of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-Amino-4-nitrophenol. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My final product has a low and broad melting point. What are the likely impurities?

A low or broad melting point typically indicates the presence of impurities. For this compound, common impurities include:

  • Unreacted Starting Materials: If synthesized by the nitration of 3-aminophenol, residual 3-aminophenol is a common impurity.[1]

  • Isomeric Byproducts: Nitration of aminophenols can produce various isomers. Depending on the starting material and reaction conditions, other aminonitrophenol isomers could be present.

  • Over-nitrated Products: Dinitro- or trinitro-phenols can form if the nitration conditions are too harsh.[2]

  • Residual Solvents: Incomplete drying can leave residual solvents, which will depress the melting point.

Refer to the data table below to compare the melting point of your product with that of potential impurities.

Q2: How can I remove unreacted 3-aminophenol from my product?

3-Aminophenol is more basic than the product due to the electron-withdrawing nitro group on this compound. This difference in basicity can be exploited. An acidic wash or extraction can help. For instance, dissolving the crude mixture in a suitable organic solvent and washing with a dilute aqueous acid (like 0.5N HCl) can selectively protonate and extract the more basic 3-aminophenol into the aqueous layer.[3]

Q3: My compound appears darker than expected or changes color upon standing. What is happening and how can I prevent it?

Aminophenols are susceptible to oxidation, which can cause them to darken on exposure to air and light.[1]

  • Prevention during workup: Work reasonably quickly and avoid unnecessarily prolonged exposure to air. Purging solutions and reaction vessels with an inert gas like nitrogen or argon can minimize oxidation.

  • Storage: Store the purified product in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark place.[4] The use of amber vials is recommended.

Q4: I am seeing multiple spots on my TLC plate after purification. What should I do?

If multiple spots persist after initial purification (e.g., recrystallization), a more robust purification technique like column chromatography is required. The different spots likely correspond to isomers or other impurities with polarities similar to your product. Column chromatography provides superior separation power for such mixtures.[5][6]

Q5: What is the best general approach for purifying crude this compound?

A common strategy is to first attempt recrystallization, which is effective for removing impurities with significantly different solubilities. If recrystallization fails to yield a pure product (as determined by TLC, melting point, or other analytical methods), column chromatography should be employed for a more refined separation.

Data Presentation

The following table summarizes key physical properties of this compound and a common precursor impurity for easy comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₆H₆N₂O₃154.12Not explicitly found, but related isomer 4-Amino-3-nitrophenol is 149.4–152.9 °C[7]Soluble in DMSO (>20 g/100ml ), moderately soluble in Ethanol (>1 g/100ml , <10 g/100ml )[7]
3-Aminophenol (Impurity)C₆H₇NO109.13120–124 °C[4]Moderately soluble in cold water (35 g/L at 20°C), soluble in hot water, ethanol, and ether.[8][9]
Mandatory Visualizations

The following diagrams illustrate key workflows for the purification and troubleshooting of this compound.

PurificationWorkflow General Purification Workflow for this compound crude Crude Product recrystallization Recrystallization crude->recrystallization column_chroma Column Chromatography crude->column_chroma Direct path for complex mixtures analysis1 Purity Check (TLC, MP) recrystallization->analysis1 analysis2 Purity Check (TLC, MP) column_chroma->analysis2 pure_product Pure Product analysis1->pure_product Pure impure Product still impure analysis1->impure Impure analysis2->column_chroma Impure (Re-column) analysis2->pure_product Pure impure->column_chroma

Caption: General purification workflow for this compound.

TroubleshootingWorkflow Troubleshooting Decision Tree for Purification start Problem with Purified Sample low_mp Low / Broad Melting Point? start->low_mp multiple_spots Multiple Spots on TLC? start->multiple_spots dark_color Product is Dark / Unstable? start->dark_color check_impurities Check for starting material or isomeric impurities. low_mp->check_impurities Yes check_solvent Ensure sample is thoroughly dry. low_mp->check_solvent Yes use_chromatography Perform column chromatography. multiple_spots->use_chromatography Yes prevent_oxidation Store under inert gas, protect from light. dark_color->prevent_oxidation Yes check_impurities->use_chromatography

Caption: Troubleshooting decision tree for common purification issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is effective if the impurities have significantly different solubility profiles from the product. Hot water or ethanol-water mixtures are good starting points for polar compounds like aminonitrophenols.[10][11]

Objective: To purify crude this compound by removing impurities with different solubilities.

Materials:

  • Crude this compound

  • Deionized water or Ethanol

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of the test solvent (e.g., water). If it dissolves immediately, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is unsuitable. The ideal solvent dissolves the compound when hot but not when cold. An ethanol/water mixture can be tested if water alone is not ideal.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., deionized water). Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the product just completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored due to oxidized impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[11]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator. Determine the melting point and run a TLC to assess purity.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating compounds with different polarities, such as isomers or impurities that co-crystallize with the product.

Objective: To separate this compound from impurities with different polarities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent: Hexane and Ethyl Acetate (HPLC grade)

  • Sand

  • Cotton or glass wool

  • Beakers or test tubes for fraction collection

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Determine the best eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of a nonpolar solvent (Hexane) and a polar solvent (Ethyl Acetate). The ideal system gives the product a retention factor (Rf) of approximately 0.25-0.35 and separates it well from impurity spots.

  • Column Packing (Wet Packing Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane or pure ethyl acetate).

    • Carefully add this solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

    • Carefully add a thin layer of sand on top of the adsorbed sample to protect it.

  • Elution:

    • Carefully fill the column with the eluent.

    • Open the stopcock and begin collecting fractions in test tubes or beakers.

    • Start with a less polar eluent mixture and gradually increase the polarity (e.g., from 9:1 to 7:3 Hexane:Ethyl Acetate) to elute compounds of increasing polarity. Nonpolar impurities will elute first, followed by your product, and then more polar impurities.

  • Fraction Analysis:

    • Monitor the fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Final Analysis: Confirm the purity of the final product by melting point determination and other desired analytical techniques.

References

troubleshooting peak tailing in HPLC analysis of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 3-Amino-4-nitrophenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of peak tailing for a polar compound like this compound?

Peak tailing for this compound is a common issue primarily stemming from its chemical nature and interactions within the HPLC system. The most frequent causes are:

  • Secondary Interactions: this compound has both a basic amino group and an acidic phenolic group. These polar functional groups can engage in unwanted secondary interactions (e.g., hydrogen bonding, ionic interactions) with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These interactions delay the elution of a portion of the analyte molecules, resulting in an asymmetrical peak.[2]

  • Mobile Phase pH Issues: The pH of the mobile phase critically influences the ionization state of both the this compound molecule and the column's silica surface. If the mobile phase pH is close to the pKa of the analyte's amino or phenolic group, a mixture of ionized and unionized forms will exist, leading to peak distortion and tailing.[3][4]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or experience degradation of the stationary phase. A partially blocked inlet frit is a common cause of peak distortion for all peaks in a chromatogram.[5]

  • System and Method Issues: Problems such as sample overload, a mismatch between the injection solvent and the mobile phase, or extra-column dead volume from excessive tubing can also contribute to poor peak shape.[2][6]

Q2: How should I adjust the mobile phase pH to improve the peak shape of this compound?

Proper pH control is the most critical factor for achieving symmetrical peaks for ionizable compounds. Since this compound is amphoteric (having both acidic and basic properties), careful pH selection is essential. The goal is to ensure the analyte exists in a single, stable ionic form and to suppress unwanted interactions with the column.

Operating at a low pH (e.g., 2.5-3.5) is often the most effective strategy.[7] At this pH:

  • The basic amino group is fully protonated (-NH3+), making it highly soluble in the mobile phase.

  • The acidic phenolic group remains protonated (-OH), reducing its potential for ionic interactions.

  • The residual silanol groups on the silica surface are also protonated (Si-OH), minimizing their ability to strongly interact with the protonated amine.[8]

Using a buffer (e.g., phosphate or acetate, 10-50 mM) is crucial to maintain a stable pH throughout the analysis and improve peak symmetry.[6][7]

pH RangeEffect on this compoundEffect on Silica Surface (C18)Expected Peak Shape
< 4.0 Amino group is protonated (+); Phenolic group is protonated (neutral).Silanol groups are protonated (neutral).Good. Minimized secondary interactions.
4.0 - 7.0 A mixture of ionized and unionized species may exist.Silanol groups begin to deprotonate (-).Poor. High potential for peak tailing and splitting.[4]
> 7.0 Amino group is neutral; Phenolic group is deprotonated (-).Silanol groups are deprotonated (-).Poor. Potential for ionic repulsion and interactions. Risk of silica dissolution on standard columns.[8]

Q3: I suspect secondary silanol interactions are the problem. What column and mobile phase modifications can I try?

If adjusting the pH alone is insufficient, the issue likely lies with strong interactions between the analyte and the stationary phase.

Solutions:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica with low metal content to reduce secondary retention.[9] Ensure you are using a column with robust end-capping, where the residual silanol groups are chemically bonded with a small, non-polar group to render them inert.[1][6][10]

  • Consider a Different Stationary Phase: If tailing persists on a standard C18 column, consider a column with a polar-embedded phase. These columns have a polar group incorporated near the base of the alkyl chain, which helps to shield the analyte from residual silanols.[6]

  • Flush Your Column: Contaminants from previous injections can bind to active sites and cause tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove these impurities.[7]

  • Incorporate a Guard Column: A guard column is a small, sacrificial column placed before the analytical column. It helps protect the main column from strongly retained impurities and particulates, extending its lifetime and preserving performance.[11]

Q4: How can I determine if my HPLC system itself is causing the peak tailing?

If all peaks in your chromatogram are tailing, not just the this compound peak, the problem is likely physical or system-related rather than chemical.[12]

Troubleshooting Steps:

  • Check for a Blocked Frit: The most common cause of universal peak tailing is a partially blocked inlet frit on the column.[5] Try backflushing the column (reversing the flow direction and flushing to waste, not the detector) to dislodge particulates. If this fails, the column may need replacement.[5]

  • Minimize Extra-Column Volume: "Dead volume" in the system allows the sample band to spread before reaching the detector. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections between the injector, column, and detector are made with the shortest possible tubing lengths.[6]

  • Inspect Fittings: Poorly seated fittings can create small voids that contribute to peak broadening and tailing. Re-check all connections to ensure they are secure and properly swaged.[13]

  • Inject a Neutral Compound: To confirm a physical problem, inject a neutral, non-polar compound that should not interact with silanol groups. If this compound also tails, it strongly indicates a physical issue with the column or system.[12]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing cluster_start cluster_diagnosis Diagnosis cluster_chemical Chemical & Analyte-Specific Issues cluster_physical Physical & System-Wide Issues start Observe Peak Tailing for this compound diagnosis Do all peaks in the chromatogram tail? start->diagnosis cause1 Potential Cause: Secondary Interactions / pH diagnosis->cause1 No, only analyte peak tails cause2 Potential Cause: Extra-Column Volume / Column Void diagnosis->cause2 Yes, all peaks tail solution1 Solutions: 1. Lower Mobile Phase pH (2.5-3.5) with buffer. 2. Use end-capped, high-purity silica column. 3. Switch to a polar-embedded phase column. 4. Ensure sample solvent matches mobile phase. cause1->solution1 solution2 Solutions: 1. Check for blocked column inlet frit (backflush). 2. Replace guard column or analytical column. 3. Minimize tubing length and diameter. 4. Check for leaks and ensure proper fittings. cause2->solution2

Caption: A flowchart guiding the user through diagnosing peak tailing.

Recommended Experimental Protocol

This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.

1. HPLC System and Conditions

ParameterSpecification
HPLC Column High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.B: Acetonitrile.
Composition Isocratic: 80% A / 20% B.[14] (Adjust as needed for retention).
Flow Rate 1.0 mL/min.
Column Temp. 30 °C.
Detection UV at 210 nm or 230 nm.
Injection Vol. 10 µL.

2. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • To prepare 1L of Mobile Phase A, dissolve 3.4 g of monobasic potassium phosphate in 1L of HPLC-grade water.

    • Adjust the pH to 3.0 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing 800 mL of Mobile Phase A with 200 mL of acetonitrile. Degas the solution before use.

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

    • Dilute this stock solution with the mobile phase to create working standards (e.g., 1-50 µg/mL). Note: Always prepare final dilutions in the mobile phase to avoid solvent mismatch effects.[2][13]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration within the calibrated range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulates from blocking the column frit.[5]

3. System Suitability

Before running samples, perform a system suitability test to ensure the system is performing correctly.

  • Tailing Factor (Asymmetry Factor): The tailing factor for the this compound peak should be ≤ 1.5.

  • Theoretical Plates (N): Should be > 2000.

  • Relative Standard Deviation (RSD): For replicate injections of a standard, the RSD for peak area and retention time should be < 2.0%.

References

minimizing byproduct formation in 3-Amino-4-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-nitrophenol. The content is designed to directly address specific issues that may arise during experimentation, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis involves a multi-step process starting from m-aminophenol or its derivatives. A common route includes the protection of the amino group by acetylation to form 3-acetamidophenol, followed by nitration and subsequent hydrolysis of the protecting group to yield the final product. This strategy helps to control the regioselectivity of the nitration step.

Q2: What are the primary byproducts to be aware of during the synthesis of this compound?

A2: The main byproducts are typically isomeric forms of the desired product, such as other mono-nitrated aminophenols. The formation of these isomers is highly dependent on the regioselectivity of the nitration step. Additionally, oxidation of the aminophenol starting material or product can lead to the formation of colored polymeric quinoid structures, which can discolor the final product.[1] Dinitrated and other polynitrated species can also form if the reaction conditions are too harsh.

Q3: How can I detect and quantify the main impurities in my this compound product?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the determination of impurities in aminophenol synthesis.[1] A typical setup might involve a C18 column with a mobile phase consisting of a buffered methanol-water or acetonitrile-water solution, and a UV detector. This technique can effectively separate this compound from its isomers and other byproducts.

Q4: My final product is discolored (e.g., dark brown or reddish). What is the likely cause and how can I prevent it?

A4: Discoloration in aminophenols is almost always due to oxidation. Aminophenols are sensitive to air and light, which can cause them to oxidize into colored polymeric products like quinoid structures.[1] To prevent this, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification, drying, and storage. Storing the final product in a cool, dark place can also help maintain its stability.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound, with a focus on minimizing byproduct formation.

Problem 1: Low yield of this compound and formation of multiple isomers.

Possible Causes:

  • Incorrect Nitrating Agent or Conditions: The choice and concentration of the nitrating agent (e.g., nitric acid, mixed acid) and the reaction temperature significantly impact regioselectivity.

  • Ineffective Protection of the Amino Group: If the acetylation of the starting m-aminophenol is incomplete, the free amino group can influence the nitration outcome, leading to different isomers.

  • Suboptimal Reaction Temperature: Temperature affects the kinetic versus thermodynamic control of the reaction. Higher temperatures can lead to decreased selectivity and the formation of multiple nitrated isomers.

Solutions:

  • Optimize Nitration Conditions:

    • Use a well-defined nitrating mixture, such as nitric acid in sulfuric acid or acetic anhydride. The ratio of these components is critical.

    • Carefully control the reaction temperature, often starting at low temperatures (e.g., 0-5 °C) and slowly allowing it to rise if necessary. Lower temperatures generally favor higher selectivity.

  • Ensure Complete Acetylation: Verify the completion of the acetylation step by techniques like TLC or NMR before proceeding to the nitration step.

  • Strategic Use of Directing Groups: The acetyl group is used to direct the nitro group primarily to the desired position. Ensure this step is carried out effectively.

Problem 2: Formation of dinitrated or other polynitrated byproducts.

Possible Causes:

  • Excessively Harsh Reaction Conditions: High concentrations of the nitrating agent, strong acids, or elevated temperatures can promote multiple nitrations on the aromatic ring.

  • Prolonged Reaction Time: Leaving the reaction to proceed for too long can increase the likelihood of polynitration.

Solutions:

  • Use Milder Nitrating Agents: Consider using a less aggressive nitrating agent if polynitration is a significant issue.

  • Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent to favor mono-nitration.

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and quench it once the desired product is formed to prevent further nitration.

  • Temperature Control: Maintain a low and consistent reaction temperature throughout the addition of the nitrating agent.

Problem 3: Incomplete hydrolysis of the acetyl protecting group.

Possible Causes:

  • Insufficient Acid/Base Concentration or Temperature: The hydrolysis of the acetamido group requires specific conditions (e.g., sufficient concentration of HCl or NaOH and elevated temperature) to proceed to completion.

  • Inadequate Reaction Time: The hydrolysis step may require a longer duration for complete conversion.

Solutions:

  • Optimize Hydrolysis Conditions: Ensure the concentration of the acid or base and the reaction temperature are appropriate for the hydrolysis of the specific nitrated intermediate.

  • Monitor Hydrolysis: Track the disappearance of the starting material (3-acetamido-4-nitrophenol) by TLC or HPLC to determine the necessary reaction time.

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation (Representative Data)

ParameterConditionDesired Product YieldIsomeric ByproductsPolynitrated ByproductsOxidation Products
Nitration Temperature 0-5 °CHighLowVery LowLow
25-30 °CModerateModerateLowModerate
> 50 °CLowHighModerateHigh
Nitrating Agent HNO₃ in Acetic AnhydrideHighLowLowLow
Mixed Acid (HNO₃/H₂SO₄)Moderate-HighModerateModerateLow
Fuming Nitric AcidLowHighHighHigh
Atmosphere Inert (N₂ or Ar)High--Very Low
AirHigh--High

Note: This table presents qualitative trends based on general principles of aromatic nitration. Actual yields will vary with specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Acetylation, Nitration, and Hydrolysis

Step 1: Acetylation of m-Aminophenol

  • In a round-bottom flask, suspend m-aminophenol in glacial acetic acid.

  • Add acetic anhydride to the suspension.

  • Heat the mixture under reflux for a specified period (e.g., 1-2 hours) until the starting material is fully consumed, as monitored by TLC.

  • Cool the reaction mixture and pour it into ice water to precipitate the 3-acetamidophenol.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Nitration of 3-Acetamidophenol

  • Dissolve the dried 3-acetamidophenol in a suitable solvent, such as acetic acid or acetic anhydride.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled nitrating mixture (e.g., nitric acid in acetic anhydride) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for a set duration, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the nitrated product.

  • Filter the product, wash thoroughly with water to remove residual acid, and dry.

Step 3: Hydrolysis of 3-Acetamido-4-nitrophenol

  • Suspend the crude 3-acetamido-4-nitrophenol in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture.

  • If acidic hydrolysis was used, neutralize with a base (e.g., NaHCO₃) to precipitate the this compound. If basic hydrolysis was used, acidify to precipitate the product.

  • Filter the final product, wash with cold water, and dry under vacuum in the dark.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis A m-Aminophenol C Reflux A->C B Acetic Anhydride / Acetic Acid B->C D 3-Acetamidophenol C->D E Nitric Acid / Acetic Anhydride F Low Temperature (0-5 °C) D->F E->F G 3-Acetamido-4-nitrophenol F->G H Acid or Base (e.g., HCl) I Reflux G->I H->I J This compound I->J

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Byproduct Formation start High Byproduct Formation q1 What is the main byproduct? start->q1 isomers Isomeric Products q1->isomers Isomers polynitrated Polynitrated Products q1->polynitrated Polynitration oxidation Oxidation Products q1->oxidation Discoloration sol_isomers Check Acetylation Step Lower Nitration Temperature Optimize Nitrating Agent isomers->sol_isomers sol_poly Reduce Nitrating Agent Stoichiometry Lower Temperature Monitor Reaction Time polynitrated->sol_poly sol_oxidation Use Inert Atmosphere (N₂/Ar) Store Product in Dark & Cool Place oxidation->sol_oxidation

References

Technical Support Center: Stability of 3-Amino-4-nitrophenol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Amino-4-nitrophenol solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound solutions?

A1: The stability of this compound in solution is primarily affected by several factors, including the choice of solvent, pH of the solution, exposure to light, storage temperature, and the presence of oxidizing agents. Like many aromatic amines and phenols, it is susceptible to oxidative and photolytic degradation.

Q2: What are the visual indicators of this compound degradation?

A2: A common sign of degradation is a change in the solution's color, often turning from a yellow or light brown to a darker shade. This is typically due to the formation of colored oxidation products. However, the absence of a color change does not guarantee stability, as some degradation products may be colorless. Therefore, analytical methods are necessary for an accurate assessment.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, solutions of this compound should be stored in a cool, dry, and dark place.[1] It is recommended to use amber-colored vials or otherwise protect the solution from light.[2] For short-term storage, refrigeration at 2-8°C is advisable.[1] For longer-term stability, studies have shown that storage at 4°C, protected from light and under an inert gas atmosphere, can maintain stability for up to 9 days in certain solvents.[2]

Q4: Which solvents are suitable for preparing stable solutions of this compound?

A4: The choice of solvent is critical for the stability of this compound. Studies have been conducted on its stability in various solvents:

  • 0.5% Carboxymethylcellulose (CMC): Solutions at concentrations of 1 mg/mL and 100 mg/mL were found to be stable for up to 6 hours at room temperature and up to 9 days at 4°C when protected from light and under an inert gas atmosphere.[2]

  • Dimethyl Sulfoxide (DMSO): Solutions at concentrations of 0.1 mg/mL and 500 mg/mL were stable for up to 4 hours at room temperature when protected from light and under an inert atmosphere.[2]

  • Acetone/Olive Oil (4:1): Solutions at concentrations of 0.5 mg/mL, 10 mg/mL, and 250 mg/mL were stable for up to 4 hours at room temperature under light and inert gas protection.[2]

Q5: How does pH affect the stability of this compound solutions?

A5: While specific data for this compound is limited, phenolic compounds are generally more susceptible to oxidation at higher pH levels. Maintaining a neutral to slightly acidic pH may enhance stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution has changed color (darkened). Oxidation or photodegradation of this compound.- Prepare fresh solutions. - Store solutions protected from light (amber vials). - Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen. - Store solutions at a lower temperature (e.g., 4°C).
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the analyte in solution between injections or during sample preparation.- Analyze samples immediately after preparation. - If using an autosampler, ensure it is temperature-controlled. - Prepare fresh calibration standards for each analytical run. - Evaluate the stability of the compound in the mobile phase.
Loss of compound potency over a short period. Accelerated degradation due to inappropriate storage conditions.- Review storage conditions (temperature, light exposure). - Check for potential contaminants in the solvent or container that could catalyze degradation. - Perform a short-term stability study under your specific experimental conditions to determine the viable lifetime of the solution.

Data Presentation

Table 1: Summary of Stability Data for 4-Amino-3-nitrophenol Solutions [2]

SolventConcentration(s)Storage TemperatureDurationConditionsStability Outcome
0.5% Carboxymethylcellulose (CMC)1 mg/mL, 100 mg/mLRoom TemperatureUp to 6 hoursProtected from light, inert gas atmosphereStable (maximum deviation from initial concentration = 6%)
0.5% Carboxymethylcellulose (CMC)1 mg/mL, 100 mg/mL4°CUp to 9 daysProtected from light, inert gas atmosphereStable (maximum deviation from initial concentration = 6%)
Dimethyl Sulfoxide (DMSO)0.1 mg/mL, 500 mg/mLRoom TemperatureUp to 4 hoursProtected from light, inert gas atmosphereStable (maximum deviation from initial concentration = 7%)
Acetone/Olive Oil (4:1)0.5 mg/mL, 10 mg/mL, 250 mg/mLRoom TemperatureUp to 4 hoursProtected from light, inert gas atmosphereStable (maximum deviation from initial concentration = 7%)

Experimental Protocols

Protocol 1: General Solution Preparation for Enhanced Stability
  • Solvent Selection: Choose a high-purity solvent appropriate for your application.

  • Deoxygenation: For aqueous solutions, sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of this compound solid.

  • Dissolution: Dissolve the solid in the deoxygenated solvent. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Storage: Immediately transfer the solution to a clean, amber-colored glass vial. Purge the headspace of the vial with the inert gas before sealing.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature (e.g., 2-8°C) and protected from light.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the degradation of this compound.

  • Column Selection: A C18 reversed-phase column is a common starting point for aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Detection: A photodiode array (PDA) detector is recommended to monitor the analyte and any potential degradation products at multiple wavelengths. The UV maxima for 4-Amino-3-nitrophenol are at 231.6 nm and 453 nm.[2]

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a solution of this compound. This involves subjecting the solution to stress conditions to intentionally induce degradation:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_storage Stability Study prep1 Select Solvent prep2 Deoxygenate Solvent prep1->prep2 prep3 Dissolve this compound prep2->prep3 prep4 Transfer to Amber Vial prep3->prep4 stress1 Acid Hydrolysis prep4->stress1 stress2 Base Hydrolysis prep4->stress2 stress3 Oxidation (H2O2) prep4->stress3 stress4 Photolysis (UV) prep4->stress4 stress5 Thermal (Heat) prep4->stress5 storage1 Store at Defined Conditions (Temp, Light) prep4->storage1 analysis1 HPLC-PDA Analysis stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Assess Peak Purity and Resolution analysis1->analysis2 analysis3 Quantify Degradation analysis2->analysis3 storage2 Analyze at Time Points storage1->storage2 storage2->analysis1 degradation_pathway cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolytic Degradation (Potential) parent This compound oxid1 Formation of Quinone-imine Species parent->oxid1 [O] photo1 Ring Opening or Modification parent->photo1 hydro1 Generally Stable to Hydrolysis (Further studies needed) parent->hydro1 H₂O/H⁺ or OH⁻ oxid2 Polymerization Products (Dark Colored) oxid1->oxid2

References

Technical Support Center: Degradation of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-nitrophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work on its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific experimental studies on the complete degradation pathway of this compound are limited, a hypothesized pathway can be proposed based on the known degradation of similar compounds like 4-nitrophenol, 3-methyl-4-nitrophenol, and other amino-aromatic compounds. The degradation likely proceeds through a combination of reduction of the nitro group, deamination, and hydroxylation, eventually leading to ring cleavage.

Q2: What are the likely initial degradation products of this compound?

A2: The initial steps in the microbial degradation of this compound are likely to involve either the reduction of the nitro group to an amino group, forming 3,4-diaminophenol, or the removal of the amino group (deamination). In photocatalytic or ozonation processes, hydroxylation of the aromatic ring is a common initial step.

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its products?

A3: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is a widely used and effective technique for separating and quantifying this compound and its aromatic intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step, to identify volatile degradation products. For identifying unknown intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.

Q4: How can I confirm the complete mineralization of this compound?

A4: Complete mineralization means the conversion of the organic compound to inorganic substances like carbon dioxide, water, and mineral salts. This can be monitored by measuring the Total Organic Carbon (TOC) of the sample over time. A significant decrease in TOC indicates mineralization. Ion chromatography can be used to track the formation of inorganic ions like nitrate and ammonium.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column.- Mobile phase pH is close to the pKa of the analyte.- Column contamination or degradation.- Use an end-capped column or a column with a different stationary phase.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Flush the column with a strong solvent or replace the column.
Poor Resolution - Inappropriate mobile phase composition.- Column efficiency has decreased.- Optimize the mobile phase composition (e.g., solvent ratio, buffer concentration).- Try a different column with a smaller particle size or a longer length.- Check for column voids and repack or replace if necessary.
Ghost Peaks - Contamination in the mobile phase, injector, or sample.- Carryover from previous injections.- Use fresh, high-purity solvents and filter them.- Clean the injector and sample loop.- Run blank injections to identify the source of contamination.
Baseline Noise or Drift - Air bubbles in the detector or pump.- Fluctuations in solvent composition or temperature.- Contaminated detector cell.- Degas the mobile phase thoroughly.- Ensure a stable column temperature using a column oven.- Flush the detector cell with an appropriate solvent.
Photocatalytic Degradation Experiments
Issue Potential Cause Troubleshooting Steps
Low Degradation Efficiency - Inefficient photocatalyst.- Inappropriate light source wavelength or intensity.- Suboptimal pH of the solution.- Presence of radical scavengers in the sample matrix.- Screen different photocatalysts or modify the existing one (e.g., doping).- Ensure the light source's emission spectrum overlaps with the catalyst's absorption spectrum.- Optimize the pH of the reaction mixture, as it affects the surface charge of the catalyst and the speciation of the target compound.[1]- Pre-treat the sample to remove interfering substances.
Catalyst Deactivation - Fouling of the catalyst surface by degradation products or other sample components.- Photocorrosion of the catalyst.- Wash the catalyst with a suitable solvent or regenerate it by heat treatment.- Consider using a more stable photocatalyst.
Poor Reproducibility - Inconsistent catalyst loading.- Fluctuations in light intensity or temperature.- Inhomogeneous sample mixing.- Ensure accurate and consistent measurement of the catalyst for each experiment.- Monitor and control the light intensity and reaction temperature.- Use a magnetic stirrer or shaker to ensure proper mixing.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Aromatic Intermediates
  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • UV-Vis or Diode Array Detector (DAD).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile).

    • The exact ratio should be optimized for the best separation, a good starting point is a 50:50 (v/v) mixture.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determined by a UV scan) and other expected intermediates. A DAD can scan a range of wavelengths simultaneously.

  • Sample Preparation:

    • Filter all samples through a 0.45 µm syringe filter before injection to remove any particulate matter.

    • Dilute samples as necessary to fall within the linear range of the calibration curve.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Protocol 2: General Procedure for Photocatalytic Degradation of this compound
  • Materials and Reagents:

    • Photocatalyst (e.g., TiO₂, ZnO, or a custom-synthesized material).

    • This compound stock solution.

    • Photoreactor with a suitable light source (e.g., UV lamp or solar simulator).

    • Magnetic stirrer.

    • pH meter.

  • Experimental Setup:

    • Add a known volume of the this compound stock solution to a beaker or the photoreactor vessel.

    • Dilute with deionized water to achieve the desired initial concentration.

    • Adjust the pH of the solution to the desired value using dilute acid or base.

  • Procedure:

    • Add a specific amount of the photocatalyst to the solution to achieve the desired catalyst loading (e.g., 1 g/L).

    • Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the this compound molecules.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately filter the aliquots through a 0.45 µm syringe filter to remove the catalyst particles and stop the reaction.

    • Analyze the filtered samples using HPLC (as described in Protocol 1) to determine the concentration of remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of irradiation time.

    • Calculate the degradation efficiency at each time point.

    • Determine the reaction kinetics by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

Visualizations

Degradation_Pathway cluster_initial Initial Compound cluster_pathway_a Pathway A: Reductive Pathway cluster_pathway_b Pathway B: Deamination/Hydroxylation cluster_final Mineralization This compound This compound 3,4-Diaminophenol 3,4-Diaminophenol This compound->3,4-Diaminophenol Nitroreduction 4-Nitrocatechol 4-Nitrocatechol This compound->4-Nitrocatechol Deamination/Hydroxylation Ring Cleavage Products A Ring Cleavage Products A 3,4-Diaminophenol->Ring Cleavage Products A Dioxygenase CO2 + H2O + NH4+ + NO3- CO2 + H2O + NH4+ + NO3- Ring Cleavage Products A->CO2 + H2O + NH4+ + NO3- Further Degradation Ring Cleavage Products B Ring Cleavage Products B 4-Nitrocatechol->Ring Cleavage Products B Dioxygenase Ring Cleavage Products B->CO2 + H2O + NH4+ + NO3- Further Degradation

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Prepare 3-A-4-NP Solution Prepare 3-A-4-NP Solution Adjust pH Adjust pH Prepare 3-A-4-NP Solution->Adjust pH Add Photocatalyst Add Photocatalyst Adjust pH->Add Photocatalyst Dark Adsorption Dark Adsorption Add Photocatalyst->Dark Adsorption Initiate Illumination Initiate Illumination Dark Adsorption->Initiate Illumination Collect Aliquots Collect Aliquots Initiate Illumination->Collect Aliquots Filter Samples Filter Samples Collect Aliquots->Filter Samples HPLC Analysis HPLC Analysis Filter Samples->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: General experimental workflow for photocatalytic degradation.

References

common interferences in the detection of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection of 3-Amino-4-nitrophenol.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak resolution or co-elution with other components.

Possible Causes & Solutions:

  • Interference from Structural Isomers: Structural isomers such as 2-amino-4-nitrophenol and 2-amino-5-nitrophenol can have similar retention times.[1]

    • Solution: Method validation is crucial to ensure the analytical method can differentiate between these isomers with a resolution of more than 1.5.[1] Optimization of the mobile phase composition, pH, and column temperature may be necessary.

  • Inadequate Mobile Phase: The mobile phase composition may not be optimal for separating this compound from other matrix components.

    • Solution: Experiment with different solvent ratios (e.g., acetonitrile and water/buffer) and pH values. A common mobile phase for related compounds is a mixture of acetonitrile and an acetic buffer.[1]

  • Incorrect Column Selection: The chosen HPLC column may not be suitable for the separation.

    • Solution: A C18 column is often used for the separation of aminonitrophenol isomers.[1] Consider a column with a different stationary phase if co-elution persists.

Problem: Presence of ghost peaks in the chromatogram.

Possible Causes & Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can appear as ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

  • Carryover from Previous Injections: Residuals from a previous sample may elute in the current run.

    • Solution: Implement a robust needle wash protocol and inject a blank solvent after highly concentrated samples to check for carryover.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Problem: Signal suppression or enhancement (Matrix Effects).

Possible Causes & Solutions:

  • Co-eluting Matrix Components: Endogenous materials from the sample matrix (e.g., salts, phospholipids, urea) can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[2][3]

    • Solution 1: Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound will co-elute and experience the same degree of signal suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[3]

    • Solution 2: Robust Sample Preparation: A thorough and consistent sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.[3][4]

    • Solution 3: Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to be analyzed (e.g., blank plasma or urine). This helps to normalize the matrix effects between the calibrators and the unknown samples.[3]

    • Solution 4: Chromatographic Separation: Modify the HPLC method to separate the analyte from the interfering matrix components. This can be achieved by adjusting the gradient, flow rate, or using a different column.

Problem: Inconsistent and variable results.

Possible Causes & Solutions:

  • Inadequate LC System Equilibration: Insufficient time for the column to equilibrate between injections can lead to shifting retention times and variable peak shapes.[3]

    • Solution: Ensure the LC system is fully equilibrated before injecting the first sample and allow sufficient re-equilibration time between runs, especially when using gradient elution.[3]

  • Degradation of Analyte: this compound may be unstable in the sample matrix or during storage.

    • Solution: Prepare fresh stock and working solutions. Investigate the stability of the analyte under your specific storage and experimental conditions.

Electrochemical Detection

Problem: Lack of selectivity and interference from other electroactive species.

Possible Causes & Solutions:

  • Presence of Other Phenolic Compounds: Other phenols and aromatic compounds can be electroactive at similar potentials to this compound. For the related compound 4-nitrophenol, potential interferents that were tested and showed no significant effect on a specific sensor included o-cresol, p-chlorophenol, 3-aminophenol, hydroquinone, and 1,3-dihydroxybenzene.[5] However, this can be sensor-dependent.

    • Solution: Modify the electrode surface to enhance selectivity for this compound. This can involve using specific polymers, nanomaterials, or molecularly imprinted polymers.

  • Interference from Reducing or Oxidizing Agents: Compounds like hydrogen peroxide and ascorbic acid (vitamin C) can interfere with electrochemical measurements.[5]

    • Solution: Sample pretreatment steps to remove these interfering substances may be necessary. This could include enzymatic degradation of hydrogen peroxide or pH adjustment to minimize the reactivity of certain interferents.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in the HPLC analysis of this compound?

A1: The most common interferences are its structural isomers, 2-amino-4-nitrophenol and 2-amino-5-nitrophenol, due to their similar chemical properties and retention times.[1] It is essential to develop and validate an HPLC method with sufficient resolution to separate these compounds.

Q2: How can I identify if matrix effects are impacting my LC-MS/MS results?

A2: A post-column infusion experiment can be performed to qualitatively assess matrix effects. This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank matrix extract. Dips or peaks in the baseline signal at the retention time of interfering components indicate ion suppression or enhancement, respectively.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it important for LC-MS/MS analysis?

A3: A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium, Carbon-13). It has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation, chromatography, and ionization.[3] This allows it to accurately correct for signal variations caused by matrix effects, leading to more precise and accurate quantification.

Q4: Can I use a different aminophenol as an internal standard for my analysis?

A4: While it is possible, it is not ideal. A good internal standard should have very similar chemical and physical properties to the analyte. A structural isomer or a closely related compound might not co-elute or experience the same degree of matrix effects as this compound, leading to inaccurate results. A SIL-IS is the preferred choice for LC-MS/MS.

Q5: What are some common interfering species in the electrochemical detection of nitrophenols?

A5: For the related compound 4-nitrophenol, studies have investigated various potential interferents. While some compounds like o-cresol, p-chlorophenol, and 3-aminophenol did not show significant interference with a specific modified electrode, other electroactive species such as hydrogen peroxide and ascorbic acid could potentially interfere.[5] The selectivity of the electrochemical sensor is a critical factor.

Quantitative Data Summary

Table 1: Potential Interferences in Electrochemical Sensing of Nitrophenols and their Impact.

Potential Interfering SpeciesAnalyte (Related Compound)Molar Excess of InterferentRelative Error in DetectionReference
o-Cresol4-Nitrophenol25x< ±5.5%[5]
p-Chlorophenol4-Nitrophenol25x< ±5.5%[5]
3-Aminophenol4-Nitrophenol25x< ±5.5%[5]
Hydrogen Peroxide4-Nitrophenol25x< ±5.5%[5]
Vitamin C (Ascorbic Acid)4-Nitrophenol25x< ±5.5%[5]
Hydroquinone4-Nitrophenol25x< ±5.5%[5]
1,3-Dihydroxybenzene4-Nitrophenol25x< ±5.5%[5]

Note: This data is for a specific electrochemical sensor for 4-nitrophenol and the impact of these interferences may vary depending on the sensor design and experimental conditions.

Experimental Protocols

Protocol 1: HPLC-PDA Method for the Determination of 4-Amino-3-Nitrophenol

This protocol is based on a validated method for the detection of 4-amino-3-nitrophenol in the presence of its isomers.[1]

  • Chromatographic System: High-Performance Liquid Chromatograph with a Photo Diode Array (PDA) detector.

  • Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M acetic buffer (pH 5.9) in a ratio of 20:80 (v/v).[1]

  • Flow Rate: 1.0 mL/minute.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Validation: The method should be validated for linearity, selectivity, precision, and accuracy to ensure reliable results. The method should demonstrate a resolution of >1.5 for the separation of this compound from its isomers.[1]

Protocol 2: General Workflow for Mitigating Matrix Effects in LC-MS/MS
  • Sample Preparation:

    • Choose an appropriate extraction method to remove as many matrix components as possible. Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE).[3]

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) into the sample at the beginning of the sample preparation process.

  • Chromatographic Separation:

    • Develop an HPLC method that provides good separation of this compound from the bulk of the matrix components.

    • Ensure the column is properly equilibrated before each injection.[3]

  • Mass Spectrometry Detection:

    • Optimize the MS parameters (e.g., spray voltage, gas flows, collision energy) for this compound and its SIL-IS.

  • Quantification:

    • Prepare a calibration curve using matrix-matched standards.[3]

    • Calculate the concentration of this compound based on the peak area ratio of the analyte to the SIL-IS.

Visualizations

Troubleshooting_HPLC Start Poor Peak Resolution or Co-elution Cause1 Isomer Interference Start->Cause1 Possible Cause Cause2 Suboptimal Mobile Phase Start->Cause2 Possible Cause Cause3 Incorrect Column Start->Cause3 Possible Cause Solution1 Optimize Method for Resolution > 1.5 Cause1->Solution1 Solution Solution2 Adjust Solvent Ratio & pH Cause2->Solution2 Solution Solution3 Use C18 or Alternative Column Cause3->Solution3 Solution

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

LCMS_Matrix_Effects Start Signal Suppression/ Enhancement in LC-MS/MS Cause Co-eluting Matrix Components Start->Cause Mitigation Mitigation Strategies Cause->Mitigation Solution1 Use Stable Isotope-Labeled Internal Standard (SIL-IS) Mitigation->Solution1 Solution2 Robust Sample Preparation (SPE, LLE) Mitigation->Solution2 Solution3 Matrix-Matched Calibrators Mitigation->Solution3 Solution4 Optimize Chromatographic Separation Mitigation->Solution4

Caption: Strategies to mitigate matrix effects in LC-MS/MS analysis.

References

optimizing reaction conditions for 3-Amino-4-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-Amino-4-nitrophenol, a key intermediate in the pharmaceutical and dye industries.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method for synthesizing this compound starts from p-aminophenol. This process involves a three-step reaction sequence:

  • Acetylation: The amino group of p-aminophenol is protected by reacting it with acetic anhydride.

  • Nitration: The resulting p-acetamidophenol is then nitrated using nitric acid.

  • Hydrolysis: The acetyl group is removed by hydrolysis, typically with a base like sodium hydroxide, to yield the final product.[1][2]

Q2: What are the critical reaction parameters to control during the nitration step?

A2: The nitration step is crucial and requires careful control of several parameters to ensure optimal yield and minimize side product formation. Key parameters include:

  • Temperature: The reaction is typically carried out at low temperatures (around 25°C) to prevent over-nitration and decomposition.[2][3]

  • Concentration of Nitric Acid: The concentration and molar ratio of nitric acid to the substrate are critical. A two-step addition of nitric acid (e.g., 98% followed by 65%) has been reported to improve the reaction.[1]

  • Reaction Time: Sufficient reaction time is necessary for complete nitration, but excessive time can lead to side reactions. Typical reaction times range from 1 to 8 hours.[1][3]

Q3: How can I purify the final this compound product?

A3: Purification is essential to remove unreacted starting materials, isomers, and other byproducts. Common purification techniques include:

  • Recrystallization: This is a widely used method to obtain high-purity crystalline this compound. Solvents such as water, ethanol, or ethyl acetate can be used.[4]

  • Washing: The crude product should be washed thoroughly, often with water, to remove residual acids and other water-soluble impurities until the filtrate is neutral.[2]

  • Solvent Extraction: This technique can be used to separate the desired product from impurities with different solubilities. For instance, an organic solvent can be used to extract the product from an aqueous solution after adjusting the pH.[5]

Q4: What are the expected yields for this synthesis?

A4: The reported yields for the synthesis of aminophenol derivatives can vary significantly based on the specific reaction conditions and scale. Yields for similar processes have been reported in the range of 54% to over 80%.[1][4] Optimization of reaction parameters is key to achieving higher yields.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete nitration. - Over-nitration leading to dinitro- products. - Incomplete hydrolysis of the acetyl group. - Product loss during workup and purification.- Ensure dropwise addition of nitric acid while maintaining a low reaction temperature. - Optimize the molar ratio of nitric acid. - Increase the hydrolysis time or the concentration of the base. - Carefully control pH during precipitation and minimize transfers.
Dark/Discolored Product - Oxidation of the aminophenol product. Aminophenols are susceptible to air oxidation, which can form colored polymeric quinoid structures.[6] - Presence of impurities.- Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during drying and storage.[6] - Store the final product in a cool, dark place. - Recrystallize the product from a suitable solvent to remove colored impurities.
Multiple Spots on TLC - Presence of starting material, intermediates, or side products (e.g., isomers like 4-amino-3-nitrophenol).- Monitor the reaction progress by TLC to ensure completion. - Adjust reaction conditions (temperature, time) to favor the formation of the desired product. - Employ appropriate purification methods like column chromatography or multiple recrystallizations to isolate the desired isomer.
Product Fails to Precipitate/Crystallize - Incorrect pH for precipitation. - Product is too soluble in the chosen solvent system.- Carefully adjust the pH of the solution to the isoelectric point of this compound to induce precipitation. A pH of 3-4 is often effective.[1][2] - Cool the solution in an ice bath to reduce solubility. - If using a solvent for recrystallization, try adding an anti-solvent to induce crystallization.

Experimental Protocols

Synthesis of this compound from p-Aminophenol

This protocol is a representative example based on common laboratory procedures.[1][2]

Step 1: Acetylation of p-Aminophenol

  • In a three-necked flask equipped with a stirrer and thermometer, add p-aminophenol, acetic anhydride, and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux (approximately 128°C) and maintain for about 2 hours.

  • Cool the reaction mixture to 25°C, at which point the acetylated product should precipitate.

Step 2: Nitration of p-Acetamidophenol

  • While maintaining the temperature at 25-26°C, slowly add fuming nitric acid dropwise to the suspension from Step 1.

  • Stir the mixture vigorously for 1.5 to 2 hours.

  • Pour the reaction mixture into a large volume of ice water to precipitate the crude 3-nitro-4-acetamidophenol.

  • Filter the yellow precipitate and wash with water until neutral.

Step 3: Hydrolysis of 3-Nitro-4-acetamidophenol

  • In a flask, combine the dried product from Step 2 with absolute ethanol and a solution of sodium hydroxide.

  • Heat the mixture to 60°C and stir for 1 hour.

  • After the reaction is complete, remove the ethanol by rotary evaporation.

  • Cool the remaining aqueous solution to below 10°C.

  • Adjust the pH to 3-4 with hydrochloric acid to precipitate the red crystalline this compound.

  • Filter the product, wash with cold water, and dry.

Data Presentation

Table 1: Comparison of Reaction Conditions for Aminophenol Synthesis

ParameterMethod A (Nitration of p-Acetamidophenol)Method B (Reduction of Dinitrophenol)
Starting Material p-Aminophenol2,4-Dinitrophenol
Key Reagents Acetic anhydride, Nitric acid, Sodium hydroxideSodium sulfide, Ammonium chloride
Solvent Acetic acid, Ethanol, WaterWater
Reaction Temperature Acetylation: 128°C; Nitration: 25°C; Hydrolysis: 60°C70-85°C
Reaction Time Acetylation: 2h; Nitration: 1.5h; Hydrolysis: 1hNot specified in detail
Reported Yield ~74% (for the nitrated intermediate)64-67%
Reference [2][7]

Visualizations

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis p_aminophenol p-Aminophenol reflux Reflux (128°C, 2h) p_aminophenol->reflux acetic_anhydride Acetic Anhydride acetic_anhydride->reflux p_acetamidophenol p-Acetamidophenol reflux->p_acetamidophenol nitration_reaction Nitration (25°C, 1.5h) p_acetamidophenol->nitration_reaction nitric_acid Fuming Nitric Acid nitric_acid->nitration_reaction nitrated_intermediate 3-Nitro-4-acetamidophenol nitration_reaction->nitrated_intermediate hydrolysis_reaction Hydrolysis (60°C, 1h) nitrated_intermediate->hydrolysis_reaction naoh Sodium Hydroxide naoh->hydrolysis_reaction final_product This compound hydrolysis_reaction->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_problems Potential Issues cluster_solutions Corrective Actions start Low Yield or Impure Product check_tlc Analyze by TLC start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Starting material present side_products Side Products Present check_tlc->side_products Multiple spots pure_but_low Product is Pure, but Yield is Low check_tlc->pure_but_low Single spot, low intensity optimize_time_temp Optimize Reaction Time/Temp incomplete_reaction->optimize_time_temp optimize_reagents Adjust Reagent Stoichiometry side_products->optimize_reagents improve_purification Improve Purification Technique side_products->improve_purification check_workup Review Workup Procedure for Losses pure_but_low->check_workup

References

addressing matrix effects in LC-MS analysis of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 3-Amino-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] For this compound, a polar molecule, common matrix components in biological samples like salts, phospholipids, and endogenous metabolites can either suppress or enhance its signal during LC-MS analysis.[2] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][2]

Q2: What are the primary sources of matrix effects in biological samples for polar analytes like this compound?

A2: In biological matrices such as plasma and urine, the main contributors to matrix effects for polar analytes are:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.[3]

  • Salts: High concentrations of salts in urine can interfere with the electrospray ionization process.

  • Endogenous Metabolites: Compounds with similar polarities to this compound can co-elute and compete for ionization.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-extraction Spike: The response of a known amount of this compound is compared between a neat solution and a blank matrix extract that has been spiked after extraction. A significant difference in signal intensity indicates the presence of matrix effects.[1]

  • Post-column Infusion: A constant flow of this compound solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal deviation from the stable baseline during the chromatogram reveals the retention times at which matrix components are causing ion suppression or enhancement.[2]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: Yes, using a SIL-IS is highly recommended and is the most effective way to compensate for matrix effects.[2][4] A SIL-IS for this compound would have nearly identical chemical and physical properties, causing it to co-elute and experience the same degree of ion suppression or enhancement as the analyte. This allows for accurate quantification based on the analyte-to-IS ratio.[5][6] When selecting a SIL-IS, it is preferable to use ¹³C or ¹⁵N labeling over deuterium labeling, as deuterium labels can sometimes cause a slight shift in retention time.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity for this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression.This will confirm if co-eluting matrix components are affecting the analyte signal.[2]
Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).More effective removal of interfering compounds like phospholipids and salts will reduce ion suppression.[3]
Optimize chromatographic separation to move the this compound peak away from suppression zones.Utilizing a different column chemistry, such as HILIC, or modifying the mobile phase gradient can improve separation from matrix components.[8]
Inadequate Retention Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.As a polar compound, this compound may exhibit poor retention on traditional C18 columns. HILIC is specifically designed for the retention and separation of polar analytes.
Suboptimal MS Parameters Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature).This ensures that the mass spectrometer is tuned for maximum sensitivity for the specific analyte.
Issue 2: High Variability in Quantitative Results Between Samples

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inconsistent Matrix Effects Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound.A SIL-IS will co-elute and experience the same matrix effects as the analyte, correcting for variability between samples.[4]
Use matrix-matched calibrants for the calibration curve.Preparing calibration standards in the same biological matrix as the samples helps to normalize the matrix effects.[2]
Inconsistent Sample Preparation Automate the sample preparation workflow if possible.Automation minimizes human error and ensures consistency in extraction efficiency and final sample composition.
Ensure complete solvent evaporation and consistent reconstitution.Residual extraction solvent or variations in reconstitution volume can lead to significant variability.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol is adapted from methods for similar polar analytes and aims to extract this compound while minimizing the co-extraction of highly polar matrix components.

Materials:

  • Urine sample

  • Internal Standard (SIL-IS of this compound)

  • Ethyl Acetate (LC-MS grade)

  • Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate

  • Centrifuge, Vortex Mixer, Nitrogen Evaporator

Procedure:

  • To 1 mL of urine in a centrifuge tube, add the SIL-IS.

  • Acidify the sample to pH ~3-4 with HCl.

  • Add 3 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for this compound from Plasma/Serum

This is a rapid method for removing proteins from plasma or serum samples.

Materials:

  • Plasma/Serum sample

  • Internal Standard (SIL-IS of this compound)

  • Acetonitrile (ice-cold, LC-MS grade)

  • Centrifuge, Vortex Mixer

Procedure:

  • To 100 µL of plasma/serum in a microcentrifuge tube, add the SIL-IS.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent if necessary and reconstitute in the initial mobile phase, or perform a direct injection if sensitivity allows.

Protocol 3: Solid-Phase Extraction (SPE) for this compound from Biological Fluids

SPE provides a cleaner extract compared to PPT and can be more reproducible than LLE. A mixed-mode or polymeric sorbent is often effective for polar analytes.

Materials:

  • Biological fluid sample (e.g., hydrolyzed urine, plasma)

  • Internal Standard (SIL-IS of this compound)

  • Mixed-Mode or Polymeric SPE Cartridge

  • Methanol, Deionized Water, Elution Solvent (e.g., Methanol with 2% Formic Acid)

  • SPE Manifold, Nitrogen Evaporator

Procedure:

  • Pre-treat the sample as necessary (e.g., enzymatic hydrolysis for conjugated metabolites, protein precipitation for plasma).

  • Add the SIL-IS to the pre-treated sample.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Elute the this compound with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Technique Principle Pros Cons Best Suited For
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent.Fast, simple, inexpensive.May not remove phospholipids effectively, leading to significant matrix effects.[3][9]High-throughput screening where speed is critical and some matrix effects can be tolerated.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good removal of salts and highly polar interferences.Can be labor-intensive, may have lower recovery for very polar analytes, emulsion formation can be an issue.Urine samples and other aqueous matrices where salt removal is important.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, and interferences are washed away.Provides the cleanest extracts, high recovery and reproducibility, can be automated.[3]More expensive and method development can be more complex.Applications requiring the highest sensitivity and accuracy, such as clinical and toxicological studies.

Visualization

LC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma or Urine) Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT Choose One LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->LLE Choose One SPE Solid-Phase Extraction (e.g., Mixed-Mode) Add_IS->SPE Choose One Evap_Recon Evaporation & Reconstitution PPT->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon LC_Separation LC Separation (HILIC or Reversed-Phase) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for LC-MS analysis of this compound.

Troubleshooting_Matrix_Effects Start Inconsistent or Poor Signal for this compound Check_Matrix_Effects Assess Matrix Effects? (Post-column infusion or Post-extraction spike) Start->Check_Matrix_Effects Optimize_SP Optimize Sample Preparation (Switch to SPE or LLE) Check_Matrix_Effects->Optimize_SP Matrix Effects Present End Reliable Quantification Check_Matrix_Effects->End No Significant Matrix Effects Optimize_Chromo Optimize Chromatography (e.g., HILIC, Gradient) Optimize_SP->Optimize_Chromo Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Optimize_Chromo->Use_SIL_IS Use_SIL_IS->End

Caption: Logical workflow for troubleshooting matrix effects.

Metabolic_Pathway_of_Nitrophenols Nitrophenol 4-Nitrophenol (Parent Compound Example) Hydroquinone Hydroquinone Nitrophenol->Hydroquinone Oxidation Glucuronide 4-Nitrophenyl-glucuronide (Conjugation) Nitrophenol->Glucuronide Phase II Metabolism Sulfate 4-Nitrophenyl-sulfate (Conjugation) Nitrophenol->Sulfate Phase II Metabolism Aminophenol 4-Aminophenol (Reduction) Nitrophenol->Aminophenol Reduction of Nitro Group Benzoquinone 1,4-Benzoquinone Hydroquinone->Benzoquinone Excretion Excretion Benzoquinone->Excretion Glucuronide->Excretion Sulfate->Excretion Aminophenol->Excretion

Caption: Proposed metabolic pathway of 4-nitrophenol, adaptable for this compound.[10]

References

Technical Support Center: Optimization of Mobile Phase for 3-Amino-4-nitrophenol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-4-nitrophenol. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the HPLC analysis of this compound?

A good starting point for a reversed-phase HPLC method for this compound is an isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. Based on methods for structurally similar compounds, a recommended starting composition is Acetonitrile:0.05 M Acetate Buffer (pH 5.0-6.0) in a ratio of 20:80 (v/v).[1][2]

Q2: What type of HPLC column is suitable for this compound analysis?

A C18 column is the most common and generally suitable stationary phase for the analysis of this compound due to the compound's polarity.[1][2] Standard dimensions such as 250 mm x 4.6 mm with 5 µm particle size are widely used.

Q3: My peak for this compound is tailing. What are the common causes and solutions?

Peak tailing for amino-containing compounds like this compound is often due to secondary interactions between the basic amino group and acidic residual silanol groups on the silica-based stationary phase.

Common Causes and Solutions:

  • Mobile Phase pH: The pH of the mobile phase may not be optimal. Lowering the pH (e.g., to 2.5-3.5) with an acid modifier like formic acid or phosphoric acid can protonate the silanol groups and reduce tailing.[3]

  • Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface. Increasing the buffer concentration (e.g., to 20-50 mM) can improve peak shape.

  • Column Choice: The column may have a high number of accessible, acidic silanol groups. Switching to an end-capped or a base-deactivated column can significantly reduce tailing.

Q4: I am observing a drift in the retention time of my analyte. What should I check?

Retention time drift can be caused by several factors:

  • Column Equilibration: Insufficient column equilibration time between runs, especially after a gradient elution or a change in mobile phase, is a common cause. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase.[4]

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of the more volatile solvent can lead to a change in composition over time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. The use of a column oven is highly recommended to maintain a stable temperature.[5]

  • Pump Performance: Leaks in the pump, worn pump seals, or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[5][6]

Q5: What is the role of the organic modifier and the aqueous buffer in the mobile phase?

In reversed-phase HPLC, the mobile phase components have distinct roles:

  • Organic Modifier (e.g., Acetonitrile, Methanol): This is the "strong" solvent. Increasing the percentage of the organic modifier in the mobile phase will decrease the retention time of the analyte by reducing its interaction with the non-polar stationary phase.[7][8]

  • Aqueous Buffer (e.g., Acetate, Phosphate): This is the "weak" solvent. The buffer controls the pH of the mobile phase, which is crucial for controlling the ionization state of the analyte and the stationary phase, thereby influencing retention and peak shape.[7][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions with silanolsLower mobile phase pH to 2.5-3.5 with 0.1% formic or phosphoric acid. Increase buffer concentration. Use a base-deactivated or end-capped column.
Column overloadReduce sample concentration or injection volume.
Dead volume in the systemCheck for proper fittings and minimize tubing length between the column and detector.
Peak Fronting Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase or a weaker solvent.
Column collapseOperate the column within its recommended pH and temperature range. Replace the column if necessary.[10]
High sample concentrationDilute the sample.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Recommended Action
Gradual Drift Change in mobile phase compositionPrepare fresh mobile phase. Ensure proper mixing if prepared online. Keep solvent bottles capped.
Column temperature fluctuationUse a column oven to maintain a constant temperature.[5]
Column agingReplace the column.
Random Fluctuation Air bubbles in the pump or detectorDegas the mobile phase. Purge the pump.[4]
Leaking pump seals or fittingsInspect the system for leaks and replace seals or tighten fittings as needed.[5]
Inconsistent pump deliveryCheck pump check valves for proper function.
Issue 3: Baseline Issues (Noise or Drift)
Symptom Potential Cause Recommended Action
Noisy Baseline Air bubbles in the systemDegas mobile phase and purge the system.[4]
Contaminated mobile phase or detector cellUse high-purity solvents and freshly prepared mobile phase. Flush the detector cell.
Pump pulsationInstall a pulse dampener or ensure the existing one is functioning correctly.
Drifting Baseline Insufficient column equilibrationIncrease equilibration time between runs.[4]
Mobile phase composition change during gradientEnsure the gradient proportioning valve is working correctly.
Contamination eluting from the columnWash the column with a strong solvent.

Experimental Protocols

Protocol 1: Optimization of Mobile Phase pH

Objective: To determine the optimal mobile phase pH for the best peak shape and retention of this compound.

Methodology:

  • Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier-to-aqueous buffer ratio (e.g., Acetonitrile:Buffer 20:80). The aqueous component should be a 0.05 M buffer (e.g., acetate or phosphate) adjusted to different pH values (e.g., 3.0, 4.0, 5.0, 6.0).

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength for this compound.

  • Analysis: Inject a standard solution of this compound using each mobile phase after proper column equilibration.

  • Data Evaluation: Record the retention time, peak asymmetry (tailing factor), and number of theoretical plates for each pH.

Expected Results (Illustrative Data):

Mobile Phase pHRetention Time (min)Tailing FactorTheoretical Plates
3.08.51.18500
4.07.21.37800
5.06.11.56500
6.05.41.85200
Protocol 2: Optimization of Organic Modifier Concentration

Objective: To determine the optimal concentration of the organic modifier for adequate retention and resolution.

Methodology:

  • Prepare Mobile Phases: Using the optimal pH determined in Protocol 1, prepare a series of mobile phases with varying concentrations of acetonitrile (e.g., 15%, 20%, 25%, 30%) in the aqueous buffer.

  • HPLC Conditions: Same as in Protocol 1, using the optimized pH.

  • Analysis: Inject a standard solution of this compound using each mobile phase after proper column equilibration.

  • Data Evaluation: Record the retention time and resolution from any closely eluting impurities.

Expected Results (Illustrative Data):

Acetonitrile (%)Retention Time (min)Resolution (from nearest impurity)
1512.82.5
208.52.1
255.61.7
303.91.2

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (e.g., Resolution > 2.0, Tailing Factor < 1.5) select_column Select Column (e.g., C18, 250x4.6mm, 5µm) start->select_column initial_mp Define Initial Mobile Phase (e.g., ACN:Buffer 20:80, pH 5.0) select_column->initial_mp optimize_ph Optimize Mobile Phase pH (Protocol 1) initial_mp->optimize_ph ph_ok Is Peak Shape Acceptable? optimize_ph->ph_ok ph_ok->optimize_ph No, adjust pH range optimize_org Optimize Organic Modifier % (Protocol 2) ph_ok->optimize_org Yes org_ok Is Retention Time Acceptable? optimize_org->org_ok org_ok->optimize_org No, adjust % organic fine_tune Fine-tune Flow Rate / Temperature org_ok->fine_tune Yes validate Method Validation fine_tune->validate end End: Optimized Method validate->end

Caption: Workflow for HPLC Mobile Phase Optimization.

HPLC_Troubleshooting_Tree start Problem Observed in Chromatogram issue_type What is the nature of the problem? start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Peak Shape retention_time Inconsistent Retention Time issue_type->retention_time Retention Time baseline Baseline Issues issue_type->baseline Baseline is_tailing Tailing or Fronting? peak_shape->is_tailing is_drift Drift or Random Fluctuation? retention_time->is_drift is_noise Noise or Drift? baseline->is_noise tailing Check Mobile Phase pH Check for Column Overload Use Base-Deactivated Column is_tailing->tailing Tailing fronting Check Sample Solvent Check for Column Collapse is_tailing->fronting Fronting drift Check Column Equilibration Check Mobile Phase Stability Check Temperature Control is_drift->drift Drift random Check for Leaks Degas Mobile Phase Check Pump Seals is_drift->random Random noise Degas Mobile Phase Clean Detector Cell Check Pump is_noise->noise Noise baseline_drift Increase Equilibration Time Wash Column is_noise->baseline_drift Drift

Caption: Decision Tree for HPLC Troubleshooting.

References

Technical Support Center: Thermal Decomposition Analysis of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting thermal decomposition analysis of 3-Amino-4-nitrophenol. The information provided is based on established methodologies for the analysis of energetic materials and related nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when performing thermal analysis on this compound?

A1: this compound is a nitro-containing aromatic compound and should be handled with care due to its potential as an energetic material. Key safety precautions include:

  • Small Sample Size: Use the smallest sample size feasible for the analysis (typically 1-5 mg) to minimize the risk of a significant exothermic event.

  • Appropriate Crucibles: Use open or vented crucibles to avoid pressure buildup from evolved gases during decomposition.

  • Inert Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, to prevent oxidative reactions.[1]

  • Proper Ventilation: Ensure the instrument is in a well-ventilated area or connected to an exhaust system to safely remove any toxic gases produced during decomposition, such as nitrogen oxides (NOx).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Q2: What typical decomposition behavior can be expected for a compound like this compound?

A2: Based on the analysis of related nitroaromatic compounds, a multi-stage decomposition is likely.[2] The initial stage may involve the loss of small molecules, followed by the decomposition of the aromatic ring structure at higher temperatures. The presence of both amino and nitro groups suggests a complex decomposition pathway.

Q3: How does the heating rate affect the TGA and DSC results?

A3: The heating rate has a significant impact on the observed decomposition temperatures. Higher heating rates will generally shift the decomposition peaks to higher temperatures. For kinetic studies, it is crucial to perform experiments at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) to obtain reliable kinetic parameters.[2]

Q4: What are the expected gaseous products of the thermal decomposition of this compound?

A4: The thermal decomposition of nitroaromatic compounds typically produces gases such as nitrogen oxides (NO, NO₂), carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). The specific composition of the evolved gases can be analyzed using coupled techniques like TGA-FTIR or TGA-MS.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Noisy or Unstable TGA Baseline 1. Instrument not properly equilibrated. 2. Fluctuations in purge gas flow rate. 3. Static electricity on the sample or balance. 4. External vibrations.1. Allow sufficient time for the instrument to stabilize at the initial temperature. 2. Check the gas regulator and flow controller for stable gas delivery. 3. Use an anti-static device before placing the sample in the instrument. 4. Place the instrument on a vibration-dampening table.
Irreproducible DSC Peak Temperatures 1. Variation in sample mass or packing. 2. Inconsistent heating rates. 3. Poor thermal contact between the sample and the crucible. 4. Changes in the sample's physical form (e.g., particle size).1. Use a consistent sample mass and ensure uniform packing in the crucible. 2. Verify that the programmed heating rate is accurate. 3. Ensure the bottom of the crucible is flat and makes good contact with the sensor. 4. Standardize the sample preparation method to ensure consistent particle size.
Unexpected Mass Gain in TGA 1. Reaction with the purge gas (e.g., oxidation if air is present). 2. Buoyancy effects. 3. Reaction with the crucible material.1. Ensure a pure inert purge gas is used. Check for leaks in the gas line. 2. Perform a baseline subtraction with an empty crucible to correct for buoyancy. 3. Use an inert crucible material such as alumina or platinum.
Sharp, Unexplained Spikes in DSC Curve 1. Sample movement or cracking during heating. 2. Static discharge. 3. Instrumental artifacts.1. Ensure the sample is properly packed in the crucible. 2. Use an anti-static device. 3. Run a baseline with an empty crucible to check for instrumental noise.
Incomplete Decomposition 1. Final temperature is too low. 2. Formation of a stable char residue. 3. Reaction with the crucible.1. Extend the final temperature of the experiment. 2. This is a characteristic of the material. The residual mass can be quantified. 3. Consider using a different crucible material.

Data Presentation

The following tables summarize thermal decomposition data for compounds structurally related to this compound. This data is intended for comparative purposes.

Table 1: Thermal Decomposition Data for Bis(4-nitrophenol)-2,4,6-triamino-1,3,5-triazine Monohydrate (BNPM) at a Heating Rate of 10 °C/min [2]

Decomposition StageTemperature Range (°C)Mass Loss (%)DTA Peak Temperature (°C)Assignment
188.45 - 109.43~5.5593.45 (Endothermic)Liberation of one water molecule
2199.28 - 240.84~69.09225.95 (Endothermic)Decomposition of two p-nitrophenol molecules
3288.26 - 320.32~30.26312.67 (Endothermic)Decomposition of melamine

Table 2: Thermal Decomposition Data for o-Nitrophenol (ONP) and m-Nitrophenol (MNP)

CompoundOnset Temperature (°C)Endset Temperature (°C)Mass Loss (%)DTA Peak Temperature (°C)
o-Nitrophenol (Control)~118~158~62.54-
m-Nitrophenol (Control)~193~233~60.30217.94 (Endothermic)

Note: Data for ONP and MNP is derived from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

1. Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the thermal analysis of this compound.

  • Instrumentation: A simultaneous TGA/DSC instrument is recommended.

  • Sample Preparation:

    • Ensure the this compound sample is in a fine, homogenous powder form.

    • Accurately weigh 1-3 mg of the sample into an open or vented aluminum or alumina crucible.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp up to a final temperature of 600 °C at a constant heating rate.

      • Recommended heating rates for kinetic studies are 5, 10, 15, and 20 °C/min.

    • Data Collection: Record mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • Determine the onset and peak decomposition temperatures from the TGA and DSC curves.

    • Calculate the mass loss percentage for each decomposition step from the TGA curve.

    • If performing kinetic analysis, use model-free methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) to determine the activation energy (Ea) as a function of conversion.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Processing & Analysis Sample This compound Powder Weigh Weigh 1-3 mg Sample->Weigh Crucible Place in Open Crucible Weigh->Crucible Instrument Load into TGA/DSC Crucible->Instrument Conditions Set Experimental Conditions (N2 Purge, Heating Rate) Instrument->Conditions Run Run Experiment Conditions->Run Collect Collect TGA/DSC Data Run->Collect Plot Plot Mass Loss & Heat Flow Collect->Plot Parameters Determine Decomposition Temps & Mass Loss % Plot->Parameters Kinetics Kinetic Analysis (Model-Free Methods) Parameters->Kinetics Report Final Report Parameters->Report Kinetics->Report

Caption: Experimental workflow for the thermal analysis of this compound.

Troubleshooting_Logic cluster_sample Sample Issues cluster_instrument Instrumental Issues cluster_environment Environmental Factors Start Inconsistent Results? Mass Consistent Mass? Start->Mass Check HeatingRate Accurate Heating Rate? Start->HeatingRate Check Vibrations Vibrations Present? Start->Vibrations Check Packing Uniform Packing? Mass->Packing ParticleSize Consistent Particle Size? Packing->ParticleSize Solution Standardize Protocol & Re-run Experiment ParticleSize->Solution PurgeGas Stable Purge Gas Flow? HeatingRate->PurgeGas Calibration Instrument Calibrated? PurgeGas->Calibration Calibration->Solution Static Static Electricity? Vibrations->Static Static->Solution

Caption: Logical workflow for troubleshooting inconsistent thermal analysis results.

References

identifying and characterizing impurities in 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-nitrophenol. The information provided will assist in the identification and characterization of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthetic route and degradation. Potential impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors from the synthesis process. A common synthetic route involves the nitration of 3-aminophenol. Therefore, residual 3-aminophenol can be a potential impurity.

  • Intermediates: Partially reacted compounds from the synthesis. For instance, if an acetylation protection strategy is used, intermediates like N-(3-hydroxyphenyl)acetamide could be present.

  • Byproducts and Isomers: These are formed due to side reactions or incomplete selectivity during synthesis. Common isomers that may be present include 2-Amino-4-nitrophenol , 4-Amino-2-nitrophenol , and 4-Amino-3-nitrophenol . Over-nitration can lead to the formation of 2,4-Dinitrophenol .

  • Degradation Products: this compound can degrade over time, especially when exposed to light, heat, or oxidizing conditions. Degradation pathways are complex and can lead to various polymeric or oxidized species.

Q2: How can I identify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of impurities.

  • High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful tool for separating the main component from its impurities. Different retention times will be observed for each compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of volatile impurities. Derivatization may be necessary for polar compounds like aminophenols to improve their chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information about the isolated impurities, confirming their identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify functional groups present in the impurities, aiding in their characterization.

Q3: Are there established analytical methods for the analysis of this compound and its impurities?

A3: While a specific monograph for this compound might not be universally available, methods for the analysis of related compounds like aminophenol and nitrophenol isomers are well-documented and can be adapted. A general approach using HPLC is provided in the experimental protocols section.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram Presence of impurities (starting materials, isomers, byproducts).1. Run reference standards of potential impurities if available to confirm their identity by comparing retention times. 2. Use a diode array detector (DAD) or photodiode array (PDA) detector to obtain UV spectra of the unknown peaks and compare them with the main peak and known impurities. 3. Fraction collect the unknown peaks and analyze them by mass spectrometry (MS) or NMR for structural elucidation.
Poor peak shape (tailing or fronting) in HPLC 1. Inappropriate mobile phase pH. 2. Column overload. 3. Interactions between the analyte and the stationary phase.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For aminophenols, a slightly acidic pH is often optimal. 2. Reduce the injection volume or the concentration of the sample. 3. Try a different column chemistry (e.g., a different C18 column or a phenyl-hexyl column).
Inconsistent retention times in HPLC 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks or bubbles. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column with an appropriate solvent or replace it if it's old or has been subjected to harsh conditions.
No peaks or very small peaks in GC-MS 1. The compound is not volatile enough under the experimental conditions. 2. The compound is thermally degrading in the injector. 3. The compound is too polar and is adsorbing to active sites in the GC system.1. Increase the injector and oven temperatures, but be cautious of thermal degradation. 2. Use a lower injector temperature or a gentler injection technique like pulsed splitless injection. 3. Derivatize the sample to make it more volatile and less polar. Silylation or acylation are common derivatization methods for phenols and amines.

Data Presentation

Table 1: Potential Impurities in this compound and their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
3-AminophenolC₆H₇NO109.13Starting Material
2-Amino-4-nitrophenolC₆H₆N₂O₃154.12Isomer/Byproduct[1]
4-Amino-2-nitrophenolC₆H₆N₂O₃154.12Isomer/Byproduct[2]
4-Amino-3-nitrophenolC₆H₆N₂O₃154.12Isomer/Byproduct
2,4-DinitrophenolC₆H₄N₂O₅184.11Byproduct

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is a general guideline and may require optimization for specific instrumentation and impurity profiles.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm. A photodiode array (PDA) detector is recommended to screen across a wider range of wavelengths.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile Impurities (with Derivatization)

This protocol is a general method for the analysis of aromatic amines and phenols and may require optimization.

  • Derivatization:

    • To 1 mg of the sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC-UV/PDA filter->hplc Inject data_acq Data Acquisition hplc->data_acq chromatogram Chromatogram data_acq->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration impurity_id Impurity Identification peak_integration->impurity_id

Caption: Workflow for HPLC-based impurity analysis of this compound.

logical_relationship cluster_impurities Potential Impurities This compound This compound Starting Materials Starting Materials This compound->Starting Materials arise from Isomers & Byproducts Isomers & Byproducts This compound->Isomers & Byproducts arise from Degradation Products Degradation Products This compound->Degradation Products can form 3-Aminophenol 3-Aminophenol Starting Materials->3-Aminophenol 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol Isomers & Byproducts->2-Amino-4-nitrophenol 4-Amino-2-nitrophenol 4-Amino-2-nitrophenol Isomers & Byproducts->4-Amino-2-nitrophenol 2,4-Dinitrophenol 2,4-Dinitrophenol Isomers & Byproducts->2,4-Dinitrophenol

Caption: Logical relationship of potential impurities to this compound.

References

strategies to enhance the solubility of 3-Amino-4-nitrophenol for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-4-nitrophenol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the solubility of this compound for various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for assays?

This compound (CAS No. 16292-90-3) is an aromatic compound with the molecular formula C6H6N2O3.[1][2][3] It is utilized in various applications, including as an intermediate in the synthesis of dyes and pharmaceuticals.[4][5] For experimental assays, achieving complete and stable solubilization is critical to ensure accurate and reproducible results, as undissolved particles can interfere with measurements and lead to incorrect concentration calculations.

Q2: In which solvents is this compound soluble?

This compound is described as a yellow or deep violet crystalline powder.[5][6][7] It is soluble in water and a range of organic solvents.[5][7][8] For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is highly effective.[9] Other suitable organic solvents include methanol, ethanol, and acetone.[5][10][11]

Q3: My this compound is not dissolving in my aqueous buffer. What can I do?

This is a common issue, as its solubility in neutral aqueous solutions can be limited. Here are several strategies to try:

  • pH Adjustment: The solubility of phenolic compounds is often pH-dependent. This compound has a predicted pKa of approximately 9.21.[6][7] Adjusting the pH of your buffer away from this value can increase solubility. For many applications, slightly basic or acidic conditions may improve dissolution. However, always ensure the final pH is compatible with your specific assay.

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer.[9][11] Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experimental system.

  • Gentle Heating and Sonication: Warming the solution gently (e.g., to 37°C) or using a sonicator bath can help break down aggregates and accelerate the dissolution process. Do not overheat, as it may degrade the compound.

Q4: What is the best way to prepare a stock solution?

The recommended approach is to first prepare a high-concentration stock solution in a suitable organic solvent, which can then be stored and diluted as needed for experiments. DMSO is an excellent choice due to the high solubility of the compound in it.[9]

Solubility Data Summary

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventReported SolubilityReference
Dimethyl Sulfoxide (DMSO) >20 g / 100 mL[9]
Ethanol >1 g / 100 mL, <10 g / 100 mL[9]
Water Soluble[5][7][8]
Methanol Soluble[5][8]
Acetone Soluble[5][8]

Note: "Soluble" indicates that solubility has been reported, but specific quantitative data may not be available. Researchers should determine the exact solubility for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Pre-weigh Compound: On a calibrated analytical balance, accurately weigh 154.12 mg of this compound powder.

  • Solvent Addition: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If needed, place the tube in a sonicator bath for 5-10 minutes or warm it gently to 37°C until all solids are completely dissolved.

  • Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store at -20°C. Solutions in DMSO have been shown to be stable for up to 4 hours at room temperature when protected from light.[9]

Troubleshooting and Workflow Diagrams

The following diagrams illustrate logical workflows for addressing solubility challenges and preparing solutions.

G start_node Start: Need to prepare This compound solution decision1 Is an aqueous solution required for the assay? start_node->decision1 proc_organic Prepare high-concentration stock in DMSO or Ethanol decision1->proc_organic No (Stock Solution) proc_aqueous Attempt to dissolve directly in aqueous buffer decision1->proc_aqueous Yes (Working Solution) proc_dilute Dilute stock solution into aqueous buffer (e.g., 1:1000) proc_organic->proc_dilute end_node Solution is ready for assay proc_dilute->end_node decision2 Is the compound fully dissolved? proc_aqueous->decision2 decision2->end_node Yes troubleshoot Troubleshoot Solubility decision2->troubleshoot No

Caption: Workflow for preparing this compound solutions.

G start_node Compound is not dissolving in aqueous buffer step1 1. Apply gentle heat (37°C) and/or sonicate start_node->step1 decision1 Did it dissolve? step1->decision1 step2 2. Adjust buffer pH. (Consider pKa of ~9.21) decision1->step2 No end_node_success Problem Solved decision1->end_node_success Yes decision2 Did it dissolve? step2->decision2 step3 3. Prepare a concentrated stock in DMSO and dilute into buffer decision2->step3 No decision2->end_node_success Yes step3->end_node_success end_node_fail Consider alternative solvent system

Caption: Troubleshooting guide for solubility issues.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Amino-4-nitrophenol: HPLC Method Validation and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 3-Amino-4-nitrophenol, a robust analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a widely adopted technique for this purpose. This guide provides a comprehensive comparison of a typical HPLC method validation with alternative analytical techniques, supported by experimental data from closely related structural isomers, 4-Amino-3-nitrophenol and 3-Methyl-4-nitrophenol, offering a strong foundation for methodology development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. A validated HPLC method ensures that the analytical results are accurate, reproducible, and reliable.

Experimental Protocol: HPLC Method for Aminonitrophenol Analysis

The following protocol is a representative example for the analysis of aminonitrophenol isomers and can be adapted for this compound.

Chromatographic Conditions:

  • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M acetic acid buffer (pH 5.9) in a ratio of 20:80 (v/v).[1]

  • Flow Rate: 1.0 mL/minute.[1]

  • Column Temperature: 40°C.[1]

  • Detection: Photo Diode Array (PDA) Detector.[1]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For instance, in the analysis of related compounds in pharmaceutical tablets, the tablets are typically crushed, dissolved in a suitable solvent, sonicated, and filtered before injection.

HPLC Method Validation Data

The following tables summarize the validation parameters for HPLC methods developed for the quantification of structurally similar compounds, 4-Amino-3-nitrophenol and 3-Methyl-4-nitrophenol. These values provide a benchmark for the expected performance of a validated HPLC method for this compound.

Table 1: HPLC Method Validation Parameters for 4-Amino-3-nitrophenol [1]

Validation ParameterResult
Linearity (Correlation Coefficient) 1.0
Precision (%RSD) 0.59% - 1.92%
Accuracy (% Recovery) 99.06% - 101.05%
Limit of Quantitation (LOQ) 0.07%

Table 2: HPLC Method Validation Parameters for 3-Methyl-4-nitrophenol [2]

Validation ParameterResult
Linearity (Correlation Coefficient) > 0.99
Limit of Detection (LOD) 0.87 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) Not Specified

Alternative Analytical Methods

While HPLC is a robust and widely used technique, other analytical methods can also be employed for the quantification of aminonitrophenol compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of polar compounds like aminophenols, a derivatization step is often required to improve volatility and chromatographic performance.

Key Features of GC-MS for Aminonitrophenol Analysis:

  • High Selectivity and Sensitivity: Mass spectrometry provides excellent selectivity and can achieve low detection limits.

  • Derivatization Required: A chemical modification step is typically necessary, which can add complexity to the sample preparation.

  • Suitable for Trace Analysis: GC-MS is well-suited for detecting very low concentrations of the analyte.

Electrochemical Detection

Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques. These methods are based on the measurement of the current or potential generated by the oxidation or reduction of the analyte at an electrode surface.

Key Features of Electrochemical Detection:

  • High Sensitivity: Can achieve very low detection limits, sometimes in the picomolar range.[3]

  • Simpler Instrumentation: The instrumentation is generally less complex and less expensive than HPLC or GC-MS systems.

  • Matrix Effects: The presence of other electroactive species in the sample can cause interference.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method that can be used for the quantification of compounds that absorb light in the ultraviolet-visible region.

Key Features of UV-Vis Spectrophotometry:

  • Simplicity and Speed: The analysis is typically very fast and straightforward.

  • Lower Selectivity: This method is less selective than chromatographic or electrochemical methods and is prone to interference from other absorbing compounds in the sample.

  • Suitable for Higher Concentrations: Generally less sensitive than other methods and more suitable for the analysis of higher concentrations of the analyte.

Method Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Table 3: Comparison of Analytical Methods for Aminonitrophenol Quantification

FeatureHPLC-UV/PDAGC-MSElectrochemical DetectionUV-Vis Spectrophotometry
Selectivity HighVery HighModerate to HighLow
Sensitivity Moderate to HighVery HighVery HighLow
Sample Throughput ModerateLow to ModerateHighHigh
Instrumentation Cost ModerateHighLow to ModerateLow
Sample Preparation ModerateComplex (derivatization)SimpleSimple
Typical Application Routine analysis, quality controlTrace analysis, confirmationRapid screening, sensor developmentHigh concentration samples, simple matrices

Visualizing the Workflow

To better understand the logical flow of an HPLC method validation, the following diagram illustrates the key steps involved.

HPLC_Validation_Workflow cluster_planning Planning cluster_validation Method Validation cluster_documentation Documentation define_scope Define Analytical Scope select_method Select HPLC Method define_scope->select_method specificity Specificity/ Selectivity select_method->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report

Caption: Workflow of an HPLC method validation process.

References

A Comparative Analysis of 3-Amino-4-nitrophenol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 3-Amino-4-nitrophenol and its key isomers, offering insights into their physicochemical properties, synthesis, and toxicological profiles. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work with these compounds.

Physicochemical Properties

The isomers of aminonitrophenol, while sharing the same molecular formula and weight, exhibit distinct physical properties due to the varied positions of the amino, nitro, and hydroxyl groups on the benzene ring. These differences can significantly influence their solubility, reactivity, and biological interactions. A summary of key physicochemical properties is presented below.

PropertyThis compound2-Amino-3-nitrophenol4-Amino-3-nitrophenol2-Amino-5-nitrophenol2-Amino-4-nitrophenol
CAS Number 16292-90-3603-85-0610-81-1121-88-099-57-0
Molecular Formula C₆H₆N₂O₃C₆H₆N₂O₃C₆H₆N₂O₃C₆H₆N₂O₃C₆H₆N₂O₃
Molecular Weight 154.12 g/mol 154.12 g/mol 154.12 g/mol 154.12 g/mol 154.12 g/mol
Appearance SolidBrown-red powderDeep violet crystalline powderOlive-brown to orange crystalline solidYellow-brown to orange prisms
Melting Point (°C) Not available212-213150-154198-202 (decomposes)140-143
Solubility Not availableSlightly soluble in water, more soluble in organic solventsSoluble in water (1.8 g/L)Not availableSparingly soluble in water; soluble in ethanol, acetone, acetic acid, and diethyl ether
pKa Not availableNot available9.21 (predicted)Not availablepKa1 = 3.1 (amine), pKa2 = 7.6 (phenol)

Synthesis Methods

The synthesis of aminonitrophenol isomers typically involves multi-step chemical reactions, often starting from readily available precursors like aminophenols or dinitrophenols. The choice of synthetic route can influence the yield, purity, and cost-effectiveness of the final product.

IsomerCommon Synthesis Routes
This compound - Nitration of 3-acetamidophenol followed by hydrolysis of the acetyl group.
2-Amino-3-nitrophenol - Selective reduction of a precursor like 2-amino-3-nitrobenzoic acid. - Controlled nitration of 2-aminophenol.
4-Amino-3-nitrophenol - Acetylation of p-aminophenol, followed by nitration and subsequent hydrolysis.
2-Amino-5-nitrophenol - Reaction of 2-aminophenol with acetic anhydride to form 2-methylbenzoxazole, which is then nitrated and hydrolyzed.[1] - Cyclocondensation of o-aminophenol and urea, followed by nitration and alkaline hydrolysis.[2]
2-Amino-4-nitrophenol - Partial reduction of 2,4-dinitrophenol using sodium sulfide.[3] - Reduction of 2,4-dinitrophenol with hydrazine hydrate in the presence of a catalyst (e.g., FeCl₃ and activated charcoal).[4][5]

Toxicological Profile

The toxicological properties of aminonitrophenol isomers are of significant concern, particularly their potential for mutagenicity, carcinogenicity, and skin sensitization. These effects are often linked to the metabolic activation of the nitro group.

Toxicological EndpointThis compound2-Amino-3-nitrophenol4-Amino-3-nitrophenol2-Amino-5-nitrophenol4-Amino-2-nitrophenol
Acute Oral Toxicity (LD₅₀, rat) Not availableNot available500-1000 mg/kg bw>4000 mg/kgNot available
Skin Sensitization Potential sensitizerConsidered safe for use in hair dyesStrong skin sensitizer (EC3 = 0.2%)Potential sensitizerPotential for carcinogenicity and mutagenicity
Mutagenicity (Ames Test) Not availableNot availableNot availableMutagenic in S. typhimuriumMutagenic in S. typhimurium
Carcinogenicity Not availableConsidered safe for use in hair dyesLower likelihood of being a carcinogen compared to other nitroanilinesInadequate evidence for carcinogenicity in humansPotential carcinogen

Note: The safety assessment of these compounds, particularly for use in cosmetics like hair dyes, is an ongoing process, and regulatory statuses may vary by region.

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To evaluate the potential of aminonitrophenol isomers to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are typically used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254. This is crucial as nitroaromatic compounds often require metabolic reduction of the nitro group to exert their mutagenic effects.[6]

  • Procedure (Plate Incorporation Method): a. Aliquots of the test compound at various concentrations are added to molten top agar containing a trace amount of histidine and biotin. b. The appropriate bacterial tester strain and the S9 mix (or a buffer for tests without metabolic activation) are added to the top agar. c. The mixture is briefly vortexed and poured onto the surface of a minimal glucose agar plate. d. The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates (containing only the solvent). A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the background, is considered a positive result. Positive controls with known mutagens are run concurrently to ensure the validity of the test.[7]

Skin Sensitization: Local Lymph Node Assay (LLNA: BrdU-ELISA)

The LLNA is an in vivo assay to determine the skin sensitization potential of a substance. The BrdU-ELISA method is a non-radioactive alternative.

Objective: To determine the concentration of the test substance required to induce a three-fold increase in lymphocyte proliferation (EC3 value) in the draining auricular lymph nodes of mice.

Methodology (based on OECD Test Guideline 442B):

  • Animals: Young adult female CBA/J mice are used.[8]

  • Dose Selection: A pre-screen test is performed to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity. Based on this, at least three concentrations of the test substance, plus a vehicle control and a positive control, are selected for the main study.

  • Procedure: a. The test substance is applied daily for three consecutive days to the dorsal surface of both ears of the mice. b. On day 5, all mice are injected intraperitoneally with 5-bromo-2'-deoxyuridine (BrdU). c. On day 6, the mice are euthanized, and the draining auricular lymph nodes are excised. d. Single-cell suspensions of lymph node cells are prepared. e. The incorporation of BrdU into the DNA of proliferating lymphocytes is measured using an ELISA-based method.

  • Data Analysis: The proliferation is expressed as a Stimulation Index (SI), which is the ratio of the mean BrdU incorporation in the test group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 1.6. The EC3 value is calculated by linear interpolation from the dose-response curve and is used to categorize the potency of the sensitizer.[1][9]

Visualizations

Experimental Workflow

G Comparative Toxicological Workflow for Aminonitrophenol Isomers cluster_0 Initial Screening cluster_1 In Vitro Genotoxicity cluster_2 In Vivo Sensitization cluster_3 Further Evaluation start Select Isomers (this compound & others) physchem Physicochemical Characterization (Solubility, pKa, etc.) start->physchem ames Ames Test (with and without S9 activation) llna Local Lymph Node Assay (LLNA) (OECD 442B) physchem->ames physchem->llna ames_result Assess Mutagenic Potential ames->ames_result risk_assessment Comparative Risk Assessment ames_result->risk_assessment llna_result Determine EC3 Value Assess Sensitization Potency llna->llna_result acute_tox Acute Oral Toxicity (LD50) llna_result->acute_tox acute_tox->risk_assessment

Caption: Workflow for the comparative toxicological evaluation of aminonitrophenol isomers.

Metabolic Activation and Toxicity Pathway

G Metabolic Activation Pathway of Nitroaromatic Compounds cluster_0 Bioactivation cluster_1 Toxic Outcomes cluster_2 Redox Cycling A Nitroaromatic Compound (Ar-NO₂) B Nitroso Intermediate (Ar-NO) A->B Nitroreductases (+2e⁻) J Nitro Anion Radical (Ar-NO₂⁻) A->J +1e⁻ C N-Hydroxylamine (Ar-NHOH) B->C +2e⁻ D Amine (Ar-NH₂) C->D +2e⁻ E Reactive Electrophiles (e.g., Nitrenium Ion Ar-NH⁺) C->E O-Esterification (e.g., Acetyltransferase) F DNA Adducts E->F G Protein Adducts E->G H Mutagenicity Carcinogenicity F->H I Cellular Dysfunction Toxicity G->I J->A + O₂ K Superoxide Anion (O₂⁻) J->K O₂ L Reactive Oxygen Species (ROS) Oxidative Stress K->L

References

comparing the performance of different analytical techniques for 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 3-Amino-4-nitrophenol (4A3NP) is critical for quality control, stability studies, and safety assessments. This guide provides a comprehensive comparison of the performance of various analytical techniques for the determination of this compound, supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the determination of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) stands out for its high selectivity and accuracy, while UV-Vis Spectrophotometry offers a simpler and more cost-effective approach. Electroanalytical methods provide excellent sensitivity, making them suitable for trace-level detection.

Analytical TechniqueAnalyteKey Performance Parameters
High-Performance Liquid Chromatography with Photo Diode Array Detector (HPLC-PDA) 4-Amino-3-nitrophenolLinearity: Correlation Coefficient (r) = 1.0 Precision (RSD%): 0.59% - 1.92% Accuracy (% Recovery): 99.06% - 101.05% Limit of Quantitation (LOQ): 0.07%[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) 4-Amino-3-nitrophenolLinearity (R²): 0.9962 - 0.9993 Precision (CV%): 1.7% - 14.46% Accuracy: 93.5% - 111.73% Lower Limit of Quantitation (LLOQ): 50 ng/mL - 80 ng/mL[2]
UV-Vis Spectrophotometry 2-Amino-4-nitrophenolAbsorption Maxima (λmax): 224 nm, 262 nm, 308 nm[3]
Differential Pulse Voltammetry (DPV) 4-Nitrophenol (isomer)Linearity Range: 0.2 to 100 μM Limit of Detection (LOD): 0.3 μM Relative Standard Deviation (RSD%): 1.7%[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication and adaptation of these methods in your laboratory.

High-Performance Liquid Chromatography with Photo Diode Array Detector (HPLC-PDA)

This method is suitable for the quantification of 4-Amino-3-nitrophenol in cosmetic products.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph with a Photo Diode Array Detector.

  • Octadecylsilane (C18) column (250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 ratio.[1]

  • Flow Rate: 1.0 mL/minute.[1]

  • Column Temperature: 40°C.[1]

  • Detection: Photo Diode Array Detector.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase.

  • Filter the solution through a 0.45 µm filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for determining 4-Amino-3-nitrophenol in various biological matrices.[2]

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Gradient elution with a suitable mobile phase (e.g., methanol and water with formic acid).

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4A3NP and an internal standard.[2]

Sample Preparation:

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the sample before injection.

UV-Vis Spectrophotometry

This technique can be used for the direct quantification of this compound in simple solutions. The absorption maxima for the related compound 2-Amino-4-nitrophenol are at 224 nm, 262 nm, and 308 nm.[3]

Instrumentation:

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol or water).

  • Measure the absorbance of the standards and the sample solution at the wavelength of maximum absorption (λmax).

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the sample from the calibration curve.

Electroanalytical Method: Differential Pulse Voltammetry (DPV)

While the following protocol is for the isomer 4-nitrophenol, it can be adapted for the analysis of this compound. This method is highly sensitive for detecting low concentrations of the analyte.[4]

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (e.g., working electrode, reference electrode, and counter electrode).

Procedure:

  • Prepare a supporting electrolyte solution (e.g., Britton-Robinson buffer at a specific pH).

  • Add a known volume of the sample solution to the electrochemical cell containing the supporting electrolyte.

  • Apply a differential pulse voltammetric scan over a defined potential range.

  • The peak current in the voltammogram is proportional to the concentration of the analyte.

  • Quantify the analyte concentration using a calibration curve prepared with standard solutions.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC and sample preparation.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter_prep Filter (0.45 µm) dissolve->filter_prep inject Inject into HPLC filter_prep->inject Prepared Sample separate Chromatographic Separation inject->separate detect Detect with PDA separate->detect quantify Quantify Peak Area detect->quantify end End quantify->end

Figure 1: Experimental workflow for HPLC-PDA analysis.

Sample_Preparation_Workflow start Start with Sample Matrix (e.g., Biological Fluid) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Evaporate Solvent extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter Sample reconstitution->filtration analysis Inject for LC-MS/MS Analysis filtration->analysis

Figure 2: General workflow for sample preparation for LC-MS/MS analysis.

References

A Comparative Guide to Phenolic Enzyme Substrates: 4-Nitrophenol vs. Amino-Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is critical for accurate and reliable enzymatic assays. This guide provides a detailed comparison of the widely used chromogenic substrate, 4-nitrophenol (4-NP), with amino-substituted phenols, focusing on their application, performance, and supporting experimental data.

While direct comparative data for 3-amino-4-nitrophenol as a chromogenic substrate is limited in readily available scientific literature, this guide will leverage data for the closely related 2-aminophenol as a substrate for sulfotransferase SULT1A1 to provide a valuable comparison with 4-nitrophenol. Additionally, the distinct enzymatic processing of o-aminophenols by oxidases will be explored.

Section 1: 4-Nitrophenol - The Established Chromogenic Substrate

4-Nitrophenol (4-NP) is a cornerstone chromogenic substrate for a variety of enzymes, primarily hydrolases. Its widespread use stems from the straightforward principle of its assays: an enzyme cleaves a functional group (e.g., phosphate, sulfate, fatty acid) from a colorless 4-nitrophenyl-conjugated precursor, releasing the yellow-colored 4-nitrophenolate ion under alkaline conditions. The intensity of the yellow color, quantifiable by spectrophotometry at approximately 405 nm, is directly proportional to the enzyme's activity.[1][2][3][4]

Enzymes commonly assayed using 4-Nitrophenol-based substrates include:

  • Phosphatases (Alkaline and Acid): Using substrates like p-Nitrophenyl Phosphate (pNPP).[4][5]

  • Lipases and Esterases: Using substrates like p-Nitrophenyl Palmitate (pNPP) or other fatty acid esters.

  • Sulfotransferases (SULTs): Used to measure the sulfation of 4-nitrophenol.[6][7]

  • α-Glucosidases: Using 4-Nitrophenyl α-D-glucopyranoside (pNPG).[2]

Quantitative Data for 4-Nitrophenol as a Substrate

The following table summarizes key kinetic parameters for 4-nitrophenol and its derivatives with various enzymes.

EnzymeSubstrateK_m_ (µM)V_max_ (nmol/min/mg)Organism/Source
Alkaline Phosphatasep-Nitrophenyl phosphate40 ± 372,800 ± 1,200Calf Intestine
Sulfotransferase (SULT1A1)4-NitrophenolExhibits substrate inhibition-Human Liver
Sulfotransferase (SULT1B1)4-Nitrophenol-Significant at <10 µMHuman Recombinant

Note: 4-Nitrophenol exhibits marked substrate inhibition with SULT1A1 at concentrations greater than 4-10 µM, making it a less than ideal substrate for quantifying this enzyme's activity in some contexts.[7]

Section 2: Amino-Substituted Phenols as Alternative Substrates

Research has shown that in certain enzymatic systems, amino-substituted phenols can offer advantages over 4-nitrophenol, such as improved selectivity and reduced substrate inhibition.

2-Aminophenol vs. 4-Nitrophenol for Sulfotransferase SULT1A1

A notable example is the use of 2-aminophenol as a probe substrate for the major human hepatic sulfotransferase, SULT1A1. Studies have demonstrated that 2-aminophenol is a more suitable substrate for quantifying SULT1A1 activity compared to 4-nitrophenol.[6]

Key advantages of 2-aminophenol for SULT1A1 assays:

  • Higher Affinity and Activity: 2-aminophenol is sulfated at a high rate and shows a strong affinity for SULT1A1.[6]

  • Limited Substrate Inhibition: Unlike 4-nitrophenol, 2-aminophenol shows limited substrate inhibition with SULT1A1.[6]

  • Improved Selectivity: 2-aminophenol is a very poor substrate for SULT1B1, another major sulfotransferase in the liver, leading to a more specific measurement of SULT1A1 activity.[6]

Quantitative Comparison for SULT1A1
SubstrateK_m_ (µM)V_max_ (nmol/min/mg)Key Observation
2-Aminophenol 9121Limited substrate inhibition, high selectivity.[6]
4-Nitrophenol --Marked substrate inhibition at > 4 µM.[7]
Enzymatic Oxidation of o-Aminophenols

It is important to note that compounds like this compound, which are o-aminophenol derivatives, can be substrates for a different class of enzymes: o-aminophenol oxidases . These enzymes catalyze the oxidation of o-aminophenols to form phenoxazinones. This represents a distinct enzymatic pathway compared to the hydrolytic release of a chromophore.

o_aminophenol_oxidation sub o-Aminophenol Derivative (e.g., this compound) int o-Quinone Imine sub->int Enzymatic Oxidation enz o-Aminophenol Oxidase enz->int prod Phenoxazinone int->prod Non-enzymatic Coupling

Section 3: Experimental Protocols

General Protocol for Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol provides a general method for determining alkaline phosphatase activity.

Materials:

  • pNPP Substrate Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.

  • pNPP Substrate Solution: Dissolve pNPP in the substrate buffer to a final concentration of 1 mg/mL. Prepare fresh and protect from light.

  • Stop Solution: 3 N Sodium Hydroxide (NaOH).

  • Enzyme Sample.

  • 96-well clear flat-bottom microplate.

  • Microplate reader.

Procedure:

  • Add 50 µL of enzyme sample to the wells of a 96-well plate.

  • Add 50 µL of pNPP substrate solution to each well to start the reaction.

  • Incubate for a desired period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • A standard curve using known concentrations of p-nitrophenol should be prepared to quantify the amount of product formed.

Protocol for Sulfotransferase (SULT1A1) Assay using 2-Aminophenol

This assay relies on the use of a radiolabeled cofactor, [³⁵S]PAPS, to quantify the sulfated product.

Materials:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0, containing 5 mM dithiothreitol.

  • 2-Aminophenol stock solution.

  • [³⁵S]PAPS (3'-phosphoadenosine-5'-phosphosulfate).

  • Recombinant human SULT1A1 enzyme.

  • Barium hydroxide and zinc sulfate solutions for precipitation.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, varying concentrations of 2-aminophenol, and [³⁵S]PAPS.

  • Initiate the reaction by adding the SULT1A1 enzyme.

  • Incubate at 37°C for a defined time (e.g., 10 minutes).

  • Terminate the reaction by adding barium hydroxide, followed by zinc sulfate, to precipitate unsulfated PAPS.

  • Centrifuge the samples and transfer the supernatant (containing the sulfated 2-aminophenol) to a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Kinetic parameters (K_m_ and V_max_) can be determined by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Section 4: Logical Workflow and Signaling Pathways

Enzymatic Assay Workflow

The general workflow for a chromogenic enzyme assay is a multi-step process from reagent preparation to data analysis.

enzymatic_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) prep_plate Prepare Microplate prep_reagents->prep_plate add_reagents Add Reagents to Wells prep_plate->add_reagents incubate Incubate at Controlled Temperature add_reagents->incubate stop_reaction Stop Reaction (Optional) incubate->stop_reaction measure_signal Measure Signal (e.g., Absorbance at 405 nm) stop_reaction->measure_signal data_analysis Data Analysis (Calculate Activity, Km, Vmax) measure_signal->data_analysis

Principle of Chromogenic Assay

The underlying principle of these assays is the enzymatic conversion of a colorless substrate to a colored product.

chromogenic_assay_principle enzyme Enzyme product Colored Product (e.g., p-Nitrophenol) enzyme->product substrate Colorless Substrate (e.g., pNPP) substrate->product Enzymatic Reaction light Spectrophotometer (Measures Absorbance) product->light

Conclusion

4-Nitrophenol remains a versatile and widely used substrate for a variety of enzymatic assays due to its simplicity and the robust colorimetric signal it produces. However, for specific enzymes like SULT1A1, alternative substrates such as 2-aminophenol can offer significant advantages in terms of selectivity and kinetic properties, leading to more accurate and reliable data. While this compound does not appear to be a common chromogenic substrate for hydrolases, its role as a substrate for o-aminophenol oxidases highlights the diverse enzymatic transformations that phenolic compounds can undergo. The choice of substrate should, therefore, be carefully considered based on the specific enzyme under investigation and the potential for off-target activities and substrate inhibition.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 3-Amino-4-nitrophenol, a key building block in various chemical syntheses. The performance of a hypothetically synthesized batch is compared against commercially available alternatives, supported by detailed experimental data and protocols.

Workflow for Purity Assessment of this compound

The following diagram outlines the logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

G Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Initial Characterization cluster_quantitative Quantitative Purity Determination cluster_comparison Comparative Analysis Synthesized_Product Synthesized this compound TLC Thin Layer Chromatography (TLC) Synthesized_Product->TLC Initial purity check & impurity profile Melting_Point Melting Point Analysis Synthesized_Product->Melting_Point Assess bulk purity Spectroscopy Spectroscopic Identification (NMR, IR, UV-Vis) Synthesized_Product->Spectroscopy Confirm chemical identity HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Guide HPLC method development Data_Comparison Data Comparison & Purity Report Melting_Point->Data_Comparison Spectroscopy->HPLC Confirm peak identity HPLC->Data_Comparison Quantitative purity data Commercial_Standard Commercial Standard (>98% Purity) Commercial_Standard->Data_Comparison Benchmark data G Logical Flow of Purity Analysis Start Synthesized Product Qualitative_Check Qualitative Purity Check (TLC & Melting Point) Start->Qualitative_Check Is_Pure_Qualitative Single Spot & Sharp Melting Point? Qualitative_Check->Is_Pure_Qualitative Structural_Confirmation Structural Confirmation (NMR, IR, UV-Vis) Is_Pure_Qualitative->Structural_Confirmation Yes Repurify Repurify Sample Is_Pure_Qualitative->Repurify No Structure_Correct Structure Confirmed? Structural_Confirmation->Structure_Correct Quantitative_Analysis Quantitative Purity Analysis (HPLC) Structure_Correct->Quantitative_Analysis Yes Characterize_Impurity Characterize Impurities Structure_Correct->Characterize_Impurity No Purity_High Purity >98%? Quantitative_Analysis->Purity_High Purity_High->Repurify No Accept_Batch Accept Batch Purity_High->Accept_Batch Yes Repurify->Qualitative_Check Characterize_Impurity->Start Re-evaluate Synthesis

A Comparative Guide to Inter-Laboratory Analysis of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 3-Amino-4-nitrophenol, a compound commonly used as an ingredient in hair dye formulations.[1][2] Due to its potential for skin sensitization and the regulatory limits on its concentration in consumer products, accurate and reproducible quantification is critical for quality control and safety assessment.[3] While no formal multi-laboratory inter-comparison studies are publicly available, this document synthesizes data from single-laboratory validation studies to offer a comparative perspective on the performance of various analytical techniques.

The primary methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance of different analytical methods for this compound based on published single-laboratory validation data.

Table 1: Performance Characteristics of HPLC Methods for this compound Analysis

ParameterHPLC with Photo Diode Array (PDA) Detector[4]
Linearity (r²) 1.0
Accuracy (% Recovery) 99.06 - 101.05
Precision (% RSD) 0.59 - 1.92
Limit of Quantification (LOQ) 0.07%

Table 2: Performance Characteristics of LC-MS/MS Method for 4-Amino-3-nitrophenol Analysis

ParameterLC-MS/MS in Various Matrices (WASH, SC, SKIN, RF)[1]
Linearity (r²) 0.9962 - 0.9993
Accuracy (% of Nominal) 93.5 - 111.73
Precision (% CV) 1.7 - 14.46
Limit of Quantification (LLOQ) 50 ng/mL (WASH, SC), 80 ng/mL (SKIN, RF)

WASH: Swab Wash, SC: Stratum Corneum, SKIN: Dermis and Epidermis, RF: Receptor Fluid. RSD: Relative Standard Deviation, CV: Coefficient of Variation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below, providing a basis for laboratory application and comparison.

High-Performance Liquid Chromatography (HPLC) with PDA Detection[4]

This method is suitable for the quantification of this compound in cosmetic formulations.

  • Chromatographic System:

    • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 ratio (v/v).

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 40°C.

    • Detector: Photo Diode Array (PDA).

  • Sample Preparation:

    • Accurately weigh a portion of the hair dye sample.

    • Dissolve the sample in the mobile phase to achieve a known concentration.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]

This highly sensitive and selective method is suitable for determining trace levels of 4-Amino-3-nitrophenol in complex biological matrices.

  • Chromatographic System:

    • LC System: Agilent 1290 system or equivalent.

    • Mass Spectrometer: API 4000 mass spectrometer or equivalent.

  • Sample Preparation (General Steps):

    • Mix 50 µL of the calibration solution with 150 µL of an internal standard solution.

    • Vortex the mixture.

    • Centrifuge at 21,000 x g for 10 minutes.

    • Filter the supernatant using a 0.2 µm PTFE filter.

    • Inject 10 µL of the filtered supernatant for LC-MS/MS analysis.

Mandatory Visualization

The following diagrams illustrate a proposed workflow for an inter-laboratory comparison study and a general analytical workflow for this compound analysis.

Inter_Laboratory_Comparison_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Evaluation cluster_report Phase 4: Reporting A Preparation of Homogeneous Test Material B Characterization of Test Material A->B C Distribution to Participating Laboratories B->C D Laboratory 1 (e.g., HPLC) C->D E Laboratory 2 (e.g., LC-MS/MS) C->E F Laboratory 3 (e.g., HPLC) C->F G Data Collection and Compilation D->G E->G F->G H Statistical Analysis (e.g., z-scores, ANOVA) G->H I Performance Evaluation H->I J Final Report Generation I->J

Caption: Proposed workflow for an inter-laboratory comparison study.

Analytical_Workflow Sample Sample Collection (e.g., Hair Dye, Biological Matrix) Prep Sample Preparation (Weighing, Dissolution, Extraction, Filtration) Sample->Prep Analysis Instrumental Analysis (HPLC or LC-MS/MS) Prep->Analysis Data Data Acquisition (Chromatograms, Spectra) Analysis->Data Processing Data Processing (Integration, Calibration) Data->Processing Result Quantification & Reporting (Concentration of this compound) Processing->Result

Caption: General analytical workflow for this compound.

References

performance of azo dyes derived from 3-Amino-4-nitrophenol vs. other aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance characteristics of azo dyes synthesized from 3-Amino-4-nitrophenol and other aminophenol isomers.

This guide provides a comparative overview of the performance of azo dyes derived from this compound alongside those synthesized from other common aminophenols, namely 2-aminophenol, 3-aminophenol, and 4-aminophenol. The information presented herein is curated from various studies to assist researchers, scientists, and professionals in the drug development field in understanding the key characteristics and potential applications of these dye classes.

Introduction to Aminophenol-Derived Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are a significant class of synthetic colorants with wide-ranging applications in textiles, printing, and increasingly, in biomedical and pharmaceutical research.[1] The specific properties of an azo dye, including its color, fastness, and biological activity, are heavily influenced by the chemical structure of its precursor molecules: a diazonium salt and a coupling component. Aminophenols are versatile precursors for diazonium salts, offering a foundational structure that can be readily modified to tune the final dye's performance.

The position of the amino and hydroxyl groups on the phenol ring (ortho, meta, or para), as well as the presence of other substituents like the nitro group in this compound, plays a crucial role in the electronic and, consequently, the spectral and dyeing properties of the resulting azo dyes.

Comparative Performance Data

The following tables summarize key performance indicators for azo dyes derived from different aminophenols. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Spectral Properties of Aminophenol-Derived Azo Dyes

Aminophenol PrecursorCoupling Componentλmax (nm)Molar Extinction Coefficient (ε)Reference
This compound Data Not AvailableData Not AvailableData Not Available
2-Aminophenol VariesWide Range (Yellows to Reds)Varies[2]
3-Aminophenol Schiff base of ninhydrin410-53518,000 - 35,000[3]
4-Aminophenol p-aminobenzoic acid420-550Varies[4][5]

Table 2: Fastness Properties of Aminophenol-Derived Azo Dyes on Polyester Fabric

Aminophenol PrecursorCoupling ComponentLight Fastness (1-8 Scale)Wash Fastness (1-5 Scale)Rubbing Fastness (1-5 Scale)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
2-Aminophenol VariesGenerally GoodVariesVaries[2]
3-Aminophenol Schiff base of ninhydrin4-6 (Moderate to Good)3-4 (Good)3-4 (Good)[3]
4-Aminophenol p-aminobenzoic acid4-5 (Moderate)4-5 (Very Good to Excellent)4 (Good)[4][5]

Experimental Protocols

A generalized experimental protocol for the synthesis and evaluation of aminophenol-derived azo dyes is outlined below. Specific parameters may vary depending on the specific aminophenol and coupling agent used.

General Synthesis of Azo Dyes from Aminophenols

The synthesis of azo dyes from aminophenols is typically a two-step process: diazotization of the aminophenol followed by a coupling reaction with a suitable aromatic compound.

Step 1: Diazotization of Aminophenol

  • Dissolve the chosen aminophenol (e.g., this compound) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the cold aminophenol solution, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 20-30 minutes to ensure complete diazotization. The presence of nitrous acid can be checked with starch-iodide paper.[3]

Step 2: Azo Coupling

  • Prepare a solution of the coupling component (e.g., a phenol or aniline derivative) in an alkaline or acidic medium, depending on the nature of the coupler.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution with vigorous stirring.

  • A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Filter the precipitated dye, wash it with cold water, and dry it. Recrystallization from a suitable solvent like ethanol can be performed for purification.[3][4]

Evaluation of Dyeing Performance and Fastness Properties

Dyeing Procedure (for Polyester):

  • A dye bath is prepared containing the synthesized azo dye, a dispersing agent, and an acidic buffer.

  • The polyester fabric is introduced into the dye bath.

  • The temperature is gradually raised to 130°C and maintained for 60 minutes.

  • The dye bath is then cooled, and the fabric is removed, rinsed with water, and dried.

Fastness Tests:

  • Light Fastness: The dyed fabric is exposed to a xenon arc lamp, and the change in color is assessed against the blue wool standard scale (ISO 105-B02).[4]

  • Wash Fastness: The dyed fabric is subjected to a standard washing procedure (e.g., ISO 105-C06), and the color change and staining of adjacent undyed fabric are evaluated using grey scales.

  • Rubbing Fastness: The resistance of the color to rubbing is tested under both dry and wet conditions using a crockmeter (ISO 105-X12), and the staining on the rubbing cloth is assessed with a grey scale.

Visualizing the Process and Structures

The following diagrams, generated using Graphviz, illustrate the fundamental chemical structures and the experimental workflow.

Aminophenol_Isomers cluster_aminophenols Aminophenol Isomers 2-Aminophenol 3-Aminophenol 4-Aminophenol This compound

Caption: Chemical structures of aminophenol precursors.

Azo_Dye_Synthesis Aminophenol Aminophenol (e.g., this compound) Diazonium Diazonium Salt Aminophenol->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Azo Dye Diazonium->AzoDye Coupling Coupling Component (e.g., Phenol, Aniline) Coupling->AzoDye Azo Coupling (Alkaline/Acidic Medium, 0-5°C)

Caption: General workflow for the synthesis of azo dyes.

Dye_Performance_Evaluation cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_testing Performance Testing Synthesis Synthesized Azo Dye Dyeing Dyeing of Fabric (e.g., Polyester) Synthesis->Dyeing LightFastness Light Fastness Test Dyeing->LightFastness WashFastness Wash Fastness Test Dyeing->WashFastness RubbingFastness Rubbing Fastness Test Dyeing->RubbingFastness

Caption: Experimental workflow for dye performance evaluation.

Discussion and Conclusion

The performance of azo dyes derived from aminophenols is intricately linked to their molecular structure. The introduction of a nitro group, as in this compound, is expected to have a significant impact on the resulting dye's properties. Generally, electron-withdrawing groups like the nitro group can lead to a bathochromic shift (deepening of color) and may improve light fastness.[2] However, without specific experimental data for azo dyes derived from this compound, a direct and conclusive comparison remains speculative.

The available data suggests that azo dyes from 3-aminophenol and 4-aminophenol exhibit moderate to good fastness properties on polyester, making them suitable for various textile applications. Further research is warranted to synthesize and characterize azo dyes from this compound and to conduct a systematic comparative study against other aminophenol-derived dyes under standardized conditions. Such a study would provide invaluable data for the rational design of novel azo dyes with tailored properties for advanced applications, including in the development of new therapeutic and diagnostic agents.

References

Unraveling the Genotoxic Profile: A Comparative Analysis of 3-Amino-4-nitrophenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of chemical compounds is a critical aspect of safety assessment. This guide provides a comprehensive evaluation of the genotoxicity of 3-Amino-4-nitrophenol, a compound used in hair dye formulations, in comparison to its structural analogs. By presenting key experimental data, detailed methodologies, and visual representations of workflows and metabolic pathways, this document aims to offer a clear and objective resource for informed decision-making.

Executive Summary

This compound exhibits a mixed genotoxic profile, showing positive results in some in vitro assays, particularly after metabolic activation, while in vivo studies have generally yielded negative results. This suggests that while the compound has the potential to cause genetic damage, the body may possess effective detoxification mechanisms. Comparison with its analogs, such as 2-Amino-4-nitrophenol and 4-Amino-2-nitrophenol, reveals that the position of the amino and nitro groups on the phenol ring significantly influences the genotoxic outcome. This structure-activity relationship is a key factor in predicting the potential hazards of related compounds.

Quantitative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity assays for this compound and its selected analogs.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundTest Strain(s)Metabolic Activation (S9)ResultReference
This compound S. typhimurium TA98WithPositive[1]
S. typhimurium TA98WithoutNegative[1]
S. typhimurium (other strains)With & WithoutNegative[1]
2-Amino-4-nitrophenol S. typhimurium TA98, TA100WithMutagenic[2]
S. typhimurium TA1535, TA1537With & WithoutNot Mutagenic[2]
4-Amino-2-nitrophenol S. typhimurium TA98, TA1538With & WithoutMutagenic[3]
S. typhimurium TA100, TA1537WithWeakly Mutagenic[3]
S. typhimurium TA1535With & WithoutNegative[3]

Table 2: In Vitro Micronucleus Test Results

CompoundCell LineMetabolic Activation (S9)ResultReference
This compound Human lymphocytesWithPositive[1]
Human lymphocytesWithoutNegative[1]
2-Amino-4-nitrophenol Chinese hamster ovary (CHO) cellsWith & WithoutInduced sister chromatid exchanges and chromosomal aberrations[2]
p-Aminophenol L5178Y mouse lymphoma cells, CHO cellsWithoutInduced chromosome aberrations and single-strand DNA breaks[4]

Table 3: In Vitro Chromosomal Aberration Test Results

CompoundCell LineMetabolic Activation (S9)ResultReference
This compound Human lymphocytesWithPositive (at 1.02 and 1.28 mM)[1]
Human lymphocytesWithoutNegative (a slight increase in one experiment was not reproduced)[1][5]
2-Amino-4-nitrophenol Chinese hamster ovary (CHO) cellsWith & WithoutPositive[2]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on internationally recognized guidelines.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.[6][7]

  • Test Strains : At least five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA or WP2(pKM101).[8] This selection covers the detection of both frameshift and base-pair substitution mutations.[9]

  • Metabolic Activation : The test is performed both with and without a metabolic activation system (S9 fraction), which is a homogenate of liver from rats treated with an enzyme-inducing agent like Aroclor 1254.[8][9] This simulates the metabolic processes that occur in mammals.

  • Procedure : The test chemical, bacterial culture, and S9 mix (or buffer) are combined. In the plate incorporation method, this mixture is added to molten top agar and poured onto minimal glucose agar plates.[7] In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.[7]

  • Incubation : Plates are incubated at 37°C for 48-72 hours.[7]

  • Scoring : A positive result is indicated by a concentration-related increase in the number of revertant colonies per plate compared to the solvent control.[10]

In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus test detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events by identifying micronuclei in the cytoplasm of interphase cells.[11][12]

  • Cell Lines : Various mammalian cell lines can be used, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells.[13][14]

  • Treatment : Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, or for a longer period (1.5-2.0 normal cell cycles) without S9.[15]

  • Cytokinesis Block : Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have undergone one mitosis during or after treatment.[12][15]

  • Harvesting and Staining : Cells are harvested, fixed, and stained with a DNA-specific stain like Giemsa or a fluorescent dye.[15]

  • Scoring : The number of micronuclei is scored in at least 2000 binucleated cells per concentration.[15] A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[16][17]

  • Cell Cultures : Established cell lines (e.g., CHO cells) or primary cell cultures (e.g., human lymphocytes) are used.[18][19]

  • Exposure : Duplicate cell cultures are exposed to at least three analyzable concentrations of the test substance, with and without metabolic activation.[16]

  • Metaphase Arrest : At a predetermined time after exposure, a metaphase-arresting substance (e.g., colcemid) is added to the cell cultures.[16]

  • Harvesting and Staining : Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides. The chromosomes are then stained (e.g., with Giemsa).[20]

  • Analysis : Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome breaks, deletions, and exchanges.[16][18]

Visualizing the Processes

To better understand the experimental procedures and the potential mechanisms of genotoxicity, the following diagrams have been generated.

Experimental_Workflow_Genotoxicity_Assays cluster_Ames Ames Test (OECD 471) cluster_Micronucleus Micronucleus Test (OECD 487) cluster_Chromosomal_Aberration Chromosomal Aberration Test (OECD 473) A1 Bacterial Strains (S. typhimurium, E. coli) A2 Test Compound + S9 Mix/ Buffer A1->A2 A3 Plate Incorporation/ Pre-incubation A2->A3 A4 Incubation (37°C, 48-72h) A3->A4 A5 Count Revertant Colonies A4->A5 M1 Mammalian Cells (e.g., Lymphocytes) M2 Treatment with Test Compound +/- S9 M1->M2 M3 Cytokinesis Block (Cytochalasin B) M2->M3 M4 Harvesting, Fixing, & Staining M3->M4 M5 Score Micronuclei in Binucleated Cells M4->M5 C1 Mammalian Cells (e.g., CHO) C2 Treatment with Test Compound +/- S9 C1->C2 C3 Metaphase Arrest (e.g., Colcemid) C2->C3 C4 Harvesting, Fixing, & Staining C3->C4 C5 Microscopic Analysis of Metaphase Chromosomes C4->C5

Caption: Workflow of Key In Vitro Genotoxicity Assays.

Metabolic_Activation_Pathway cluster_pathway Proposed Metabolic Activation and Genotoxicity Pathway of Aminonitrophenols Parent Aminonitrophenol Nitroso Nitroso Intermediate Parent->Nitroso Nitroreduction (CYP450, Nitroreductases) Hydroxylamine N-Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Esterification O-Esterification (e.g., Acetylation, Sulfation) Hydroxylamine->Esterification Nitrenium Reactive Nitrenium Ion Esterification->Nitrenium Formation of Unstable Ester DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Electrophilic Attack on DNA Mutation Mutation DNA_Adducts->Mutation

Caption: Metabolic Activation of Aminonitrophenols.

Structure-Activity Relationship and Metabolic Activation

The genotoxicity of aminonitrophenols is closely linked to their chemical structure and metabolic activation. The presence of both an amino and a nitro group on the aromatic ring makes these compounds susceptible to metabolic pathways that can generate reactive intermediates.

The primary proposed mechanism for the genotoxicity of many nitroaromatic compounds involves the reduction of the nitro group to a nitroso derivative, followed by further reduction to a hydroxylamine.[21][22] This N-hydroxylamine metabolite can be further activated, for example, through O-esterification by enzymes such as N-acetyltransferases or sulfotransferases, to form a reactive nitrenium ion.[22] This highly electrophilic species can then readily react with nucleophilic sites in DNA, leading to the formation of DNA adducts, which if not repaired, can result in mutations.[21]

The position of the amino and nitro groups influences the electronic properties of the molecule and, consequently, its susceptibility to metabolic activation and the stability of the resulting reactive intermediates. For instance, studies on various nitroanilines have shown that the mutagenicity is dependent on the position of the nitro group.[23]

The observation that this compound and its analogs often require metabolic activation (S9) to exhibit genotoxicity in in vitro assays strongly supports the role of metabolic processes in their mechanism of action. The negative results in in vivo assays for this compound could be attributed to efficient detoxification pathways in the whole organism that may not be fully represented in the in vitro S9 system.

References

analytical differentiation of 2-Amino-4-nitrophenol and 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the has been developed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of analytical methods, supported by experimental data, to effectively distinguish between these two isomers.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for the successful separation and quantification of 2-Amino-4-nitrophenol and 3-Amino-4-nitrophenol. The selection of the column, mobile phase, and detector is crucial for achieving baseline separation of these positional isomers. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for their determination.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a reliable and validated method for differentiating aminonitrophenol isomers. A study has demonstrated a validated HPLC with a Photo Diode Array (PDA) detector method for the differentiation of 4-amino-3-nitrophenol, 2-amino-4-nitrophenol, and 2-amino-5-nitrophenol[1]. This method is highly relevant for the selective analysis of 2-Amino-4-nitrophenol and this compound.

Table 1: HPLC Method Parameters for Isomer Separation

ParameterMethod 1: Differentiation of Aminonitrophenol Isomers[1]Method 2: Analysis of 2-Amino-4-nitrophenol[2]
Stationary Phase Octadecylsilane (C18) column (250 mm x 4.6 mm, 5 µm)C18 LiChrospher reversed-phase column (125 mm x 4.0 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80, v/v)Acetonitrile, water, and acetic acid (25:74.5:0.5, v/v/v)
Flow Rate 1.0 mL/minute0.5 mL/min for 10 min, then 2.0 mL/min
Detection Photo Diode Array (PDA)UV-Vis Detector at 254 nm
Column Temperature 40°CAmbient

The validated HPLC-PDA method demonstrated good linearity with a correlation coefficient of 1.0 and a limit of quantitation of 0.07%[1]. This indicates the method is selective, accurate, and reliable for the determination of these isomers[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of 2-Amino-4-nitrophenol. This method offers high sensitivity and specificity, with a limit of quantification reported to be approximately 1 µ g/media [3].

Table 2: GC-MS Method Parameters for 2-Amino-4-nitrophenol

ParameterMethod Details[3]
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Collection XAD-7 + H3PO4 tube
Limit of Quantification ≈ 1 µg / Media

Experimental Protocols

HPLC Method for the Differentiation of Aminonitrophenol Isomers

This protocol is adapted from a validated method for the analysis of 4-amino-3-nitrophenol, which is applicable for the separation of 2-Amino-4-nitrophenol and this compound[1].

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a Photo Diode Array Detector.

  • Octadecylsilane (C18) column (250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Acetic acid.

  • Water (doubly distilled).

  • Reference standards for 2-Amino-4-nitrophenol and this compound.

2. Preparation of Mobile Phase:

  • Prepare a 0.05 M acetic buffer and adjust the pH to 5.9.

  • The mobile phase consists of a mixture of acetonitrile and the 0.05 M acetic buffer in a ratio of 20:80 (v/v).

3. Chromatographic Conditions:

  • Set the flow rate to 1.0 mL/minute.

  • Maintain the column temperature at 40°C.

  • Set the PDA detector to scan an appropriate wavelength range to detect both isomers.

4. Sample Preparation and Analysis:

  • Prepare standard solutions of 2-Amino-4-nitrophenol and this compound in the mobile phase.

  • Inject the standard solutions to determine their retention times and response factors.

  • Prepare the sample solution and inject it into the HPLC system.

  • Identify and quantify the isomers in the sample by comparing their retention times and peak areas with those of the standards.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Standard Solutions (2-ANP & 3-ANP) injection Inject Sample/Standard prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (C18 Column, Mobile Phase) hplc_system->injection separation Isocratic Elution injection->separation detection PDA Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram identification Peak Identification (Retention Time) chromatogram->identification quantification Peak Area Integration & Quantification identification->quantification result Report Results quantification->result

Caption: Workflow for the analytical differentiation of aminonitrophenol isomers by HPLC.

References

Establishing Linearity and Limits of Detection for 3-Amino-4-nitrophenol Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure reliable and accurate quantification of analytes. This guide provides a comprehensive comparison of key performance characteristics—linearity and limits of detection (LOD)—for various analytical methods used in the determination of 3-Amino-4-nitrophenol. The information presented is supported by experimental data from various sources to aid in the selection of the most appropriate assay for your specific research needs.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of common techniques for the analysis of this compound and related nitrophenol compounds.

Table 1: Comparison of Linearity and Limits of Detection for HPLC-Based Methods

Analyte(s)MethodLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
4-Amino-3-nitrophenolLC-MS/MS50 - 750 ng/mL (in various matrices)0.9962 - 0.9993Not explicitly stated50 or 80 ng/mL[1]
4-Amino-3-nitrophenolHPLC-PDA3.68 - 18.38 µg/mL1.0Not explicitly stated0.07%[2]
3-Methyl-4-nitrophenolHPLC10 - 50 µg/mL>0.990.87 µg/mLNot explicitly stated[3]
Various NitrophenolsHPLC5 - 200 ng/mLNot Reported0.02 - 0.15 ng/mL0.07 - 0.51 ng/mL[4]

Table 2: Comparison of Alternative Analytical Methods for Nitrophenol Detection

MethodPrincipleTypical Linearity RangeTypical Limit of Detection (LOD)Key AdvantagesKey Disadvantages
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte.[4][5]Analyte dependent, typically in the µg/mL to mg/mL range.Generally higher than chromatographic methods.Simple, cost-effective, rapid.Lower selectivity, susceptible to interference from matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[4]Wide range, dependent on derivatization and analyte.Can be very low (pg/mL to ng/mL) with appropriate sample preparation.High selectivity and sensitivity.Often requires derivatization for polar analytes like nitrophenols, which can add complexity.[4]
Electrochemical Methods Measurement of the electrochemical response of the analyte.[4][6]Varies with electrode and technique.Can be extremely low, down to pM levels.[6]High sensitivity, potential for miniaturization and portability.Can be affected by matrix components and electrode surface fouling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the protocols for establishing linearity and limits of detection.

Protocol for Establishing Linearity

Linearity demonstrates the direct proportionality between the analytical response and the concentration of the analyte.[7]

  • Preparation of Standards: A minimum of five concentrations of this compound should be prepared by diluting a stock solution.[7][8] The concentration range should span 50% to 150% of the expected working range of the assay.[8]

  • Sample Analysis: Analyze each concentration standard in triplicate to minimize measurement variability.[8]

  • Data Analysis:

    • Plot the mean analytical response for each concentration against the known concentration.

    • Perform a linear regression analysis using the method of least squares to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²) or coefficient of determination (R²).[7]

    • A correlation coefficient close to 1.0 (typically >0.995) indicates a strong linear relationship.[8]

    • Visually inspect the plot to ensure there is no significant deviation from a straight line.[8]

    • Examine the residual plot to ensure a random distribution of residuals around the x-axis.[8]

Protocol for Establishing Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[9][10]

Several methods can be used to determine LOD and LOQ:

1. Based on the Standard Deviation of the Blank:

  • LOD: Measure the response of at least 10 blank samples (samples without the analyte). Calculate the mean and standard deviation (SD) of the blank responses. The LOD is typically calculated as the mean blank value plus 3 times the SD of the blank.[11][12]

  • LOQ: The LOQ is often calculated as the mean blank value plus 10 times the SD of the blank.[11]

2. Based on the Calibration Curve:

This method is widely used and is based on the standard deviation of the y-intercepts of the regression line (Sa) and the slope of the calibration curve (b).[9]

  • LOD = 3.3 x (Sa / b)

  • LOQ = 10 x (Sa / b)

3. Signal-to-Noise Ratio (for chromatographic methods):

This approach involves comparing the signal from samples with known low concentrations of the analyte with the background noise.[10]

  • LOD: A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[10]

  • LOQ: A signal-to-noise ratio of 10:1 is typically used for the LOQ.

Mandatory Visualizations

Diagrams can effectively illustrate complex workflows and relationships. The following diagrams were created using the DOT language.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation A Prepare Stock Solution of this compound B Create a Series of Calibration Standards (at least 5 concentrations) A->B D Analyze Blanks and Standards in Triplicate B->D C Prepare Blank Samples (matrix without analyte) C->D E Construct Calibration Curve (Response vs. Concentration) D->E F Perform Linear Regression (Calculate r², slope, y-intercept) E->F G Calculate LOD and LOQ F->G

Caption: Workflow for Establishing Linearity and Limits of Detection.

cluster_methods Analytical Method Selection cluster_techniques Recommended Techniques A High Sensitivity Required? HPLC HPLC-MS/MS or HPLC-PDA A->HPLC Yes Electrochem Electrochemical Methods A->Electrochem Yes UVVis UV-Vis Spectrophotometry A->UVVis No B High Selectivity Required? B->HPLC Yes GCMS GC-MS (with derivatization) B->GCMS Yes B->UVVis No C Rapid Analysis Needed? C->HPLC No C->Electrochem Yes C->UVVis Yes

Caption: Decision tree for selecting an analytical method.

References

Comparative Stability of Aminonitrophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the stability of different aminonitrophenol isomers is paramount for researchers, scientists, and professionals in drug development. The relative positions of the amino, nitro, and hydroxyl groups on the benzene ring significantly influence the molecule's electronic properties, intermolecular forces, and ultimately, its thermal and chemical stability. This guide provides a comparative overview of the stability of various aminonitrophenol isomers based on available data, details experimental protocols for their analysis, and presents a logical workflow for conducting a comprehensive stability study.

While a direct, side-by-side experimental comparison of all isomers under identical conditions is not extensively documented in publicly available literature, this guide collates existing data to offer valuable insights.

Isomer Stability Overview

The melting point of a compound can serve as an initial indicator of the stability of its crystal lattice, with higher melting points often suggesting greater thermal stability. Decomposition temperatures, when available, provide a more direct measure of thermal robustness.

IsomerCAS NumberMolecular FormulaMelting Point (°C)AppearanceKey Stability Insights
2-Amino-3-nitrophenol 603-85-0C₆H₆N₂O₃212-213Brown-red powderThe high melting point suggests good thermal stability.
2-Amino-4-nitrophenol 99-57-0C₆H₆N₂O₃140–143Orange prisms or yellow powderDecomposes upon heating to emit toxic fumes containing nitrogen oxides.[1]
2-Amino-5-nitrophenol 121-88-0C₆H₆N₂O₃198–202 (decomposes)Olive-brown to orange crystalline solidGenerally stable under normal storage but is known to react slowly with oxygen and is incompatible with strong oxidizing agents and bases.[2][3]
4-Amino-2-nitrophenol 119-34-6C₆H₆N₂O₃125–127Dark red plates, needles, or reddish-purple powderStable at normal temperatures and pressures, but can be sensitive to oxidation with prolonged air exposure.[4][5]
4-Amino-3-nitrophenol 610-81-1C₆H₆N₂O₃150–154Deep violet crystalline powderDemonstrates stability in various solutions for periods ranging from hours to days under controlled conditions.[6][7]
5-Amino-2-nitrophenol 121-88-0C₆H₆N₂O₃198-202 (decomposes)Brown to rust crystalline powderConsidered stable under normal storage conditions.

Disclaimer: The data presented is a compilation from multiple sources. For a definitive ranking of stability, a direct comparative experimental study is recommended.

Experimental Protocols for Stability Assessment

For a quantitative and comparative evaluation of the thermal stability of aminonitrophenol isomers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry-standard techniques.

Thermogravimetric Analysis (TGA)

Objective: To ascertain the thermal degradation profile of aminonitrophenol isomers by quantifying mass loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer

  • High-precision microbalance

  • Inert (99.999% Nitrogen) and oxidative (Air) gas supplies

  • Alumina or platinum crucibles

Procedure:

  • Sample Preparation: Into a tared TGA crucible, accurately weigh 3–5 mg of the aminonitrophenol isomer.

  • Instrument Setup: Load the crucible into the TGA furnace. To establish a stable atmosphere, purge the furnace with the selected gas (nitrogen for inert conditions, air for oxidative) at a consistent flow rate (e.g., 20–50 mL/min) for a minimum of 30 minutes.

  • Thermal Program: Equilibrate the sample at 30°C. Subsequently, heat the sample from 30°C to 600°C at a steady rate, for instance, 10°C/min.

Differential Scanning Calorimetry (DSC)

Objective: To measure the melting point, enthalpy of fusion, and exothermic decomposition energy of the aminonitrophenol isomers.

Apparatus:

  • Differential Scanning Calorimeter

  • Crimping press for sealing aluminum pans

  • Inert gas supply (99.999% Nitrogen)

  • Aluminum crucibles and lids

Procedure:

  • Sample Preparation: Accurately weigh 1–3 mg of the isomer into a tared aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid. A small pinhole may be introduced to the lid to permit the escape of any gaseous byproducts of decomposition.

  • Instrument Setup: Position the sealed sample pan and an empty reference pan within the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 20–50 mL/min).

  • Thermal Program: After equilibrating at 30°C, heat the sample at a constant rate (e.g., 10°C/min) to a temperature that exceeds its decomposition point (e.g., 350°C).

  • Data Analysis: The DSC thermogram plots heat flow against temperature. From this, the melting point (T_m) and the enthalpy of fusion (ΔH_fus) can be determined from the endothermic peak. Any exothermic peaks are indicative of decomposition. The onset temperature (T_d) and enthalpy (ΔH_d) of decomposition should be calculated. Higher decomposition temperatures and lower absolute values for the enthalpy of decomposition can signify greater thermal stability.

Visualizing the Research Workflow

The following diagram outlines a systematic approach for conducting a thorough comparative stability study of aminonitrophenol isomers, integrating experimental work with computational analysis.

G cluster_0 Phase 1: Sample Preparation & Characterization cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Computational Modeling cluster_3 Phase 4: Data Analysis & Comparison Synthesis/Purification Synthesis/Purification of Isomers Structural_Verification Structural Verification (NMR, MS, FT-IR) Synthesis/Purification->Structural_Verification Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Structural_Verification->Purity_Analysis Thermal_Stability Thermal Stability (TGA, DSC) Purity_Analysis->Thermal_Stability DFT_Calculations DFT Calculations (Bond Dissociation Energies, HOMO-LUMO gaps) Purity_Analysis->DFT_Calculations Data_Compilation Data Compilation & Table Generation Thermal_Stability->Data_Compilation Oxidative_Stability Oxidative Stability (e.g., exposure to air/H2O2) Oxidative_Stability->Data_Compilation Photostability Photostability (e.g., UV-Vis exposure) Photostability->Data_Compilation Chemical_Stability Chemical Stability (pH, solvents) Chemical_Stability->Data_Compilation Correlation_Analysis Correlation Analysis (Experimental vs. Computational) DFT_Calculations->Correlation_Analysis Data_Compilation->Correlation_Analysis Stability_Ranking Stability Ranking of Isomers Correlation_Analysis->Stability_Ranking

Caption: A logical workflow for a comparative stability study of aminonitrophenol isomers.

References

A Comparative Guide to the Synthesis of High-Purity 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthesis protocols for obtaining high-purity 3-Amino-4-nitrophenol, a key intermediate in the pharmaceutical and dye industries. The performance of each protocol is evaluated based on yield and purity, supported by detailed experimental methodologies.

Comparative Data on Synthesis Protocols

The following table summarizes the quantitative performance of the two synthesis protocols for this compound.

ParameterProtocol 1: Nitration of 3-AcetamidophenolProtocol 2: Selective Nitration of 3-Aminophenol
Starting Material 3-Acetamidophenol3-Aminophenol
Key Reagents Acetic Anhydride, Nitric Acid, Hydrochloric AcidPhthalic Anhydride, Nitric Acid, Hydrazine
Overall Yield 75%68%
Purity (by HPLC) >99.5%>99.0%
Reaction Time ~10 hours~12 hours
Key Advantages Higher Yield, Readily Available Starting MaterialAvoids Acetyl Group Hydrolysis Step
Key Disadvantages Requires additional hydrolysis stepLower overall yield, use of hydrazine

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Protocol 1: Synthesis via Nitration of 3-Acetamidophenol

This protocol involves the acetylation of 3-aminophenol, followed by nitration and subsequent hydrolysis of the acetyl group.

Step 1: Acetylation of 3-Aminophenol

  • In a round-bottom flask, suspend 3-aminophenol in glacial acetic acid.

  • Add acetic anhydride to the suspension and heat the mixture under reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the 3-acetamidophenol.

  • Filter the precipitate, wash with cold water, and dry to obtain 3-acetamidophenol.

Step 2: Nitration of 3-Acetamidophenol

  • Dissolve the dried 3-acetamidophenol in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) to the reaction mixture while maintaining the low temperature.

  • Stir the reaction mixture for 2 hours at 0-5 °C.

  • Pour the reaction mixture onto crushed ice to precipitate the N-(3-hydroxy-4-nitrophenyl)acetamide.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(3-hydroxy-4-nitrophenyl)acetamide

  • Reflux the N-(3-hydroxy-4-nitrophenyl)acetamide in a solution of hydrochloric acid and water for 4 hours.

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the this compound.

  • Filter the crude product, wash with cold water, and proceed to purification.

Protocol 2: Synthesis via Selective Nitration of 3-Aminophenol

This protocol utilizes a protecting group strategy to achieve selective nitration of 3-aminophenol.

Step 1: Protection of the Amino Group

  • React 3-aminophenol with phthalic anhydride in glacial acetic acid to form the N-(3-hydroxyphenyl)phthalimide.

  • Heat the mixture to ensure complete reaction, then cool to precipitate the protected aminophenol.

  • Filter and wash the product.

Step 2: Nitration of N-(3-hydroxyphenyl)phthalimide

  • Dissolve the protected aminophenol in concentrated sulfuric acid at a low temperature.

  • Add a nitrating mixture dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to proceed for 2 hours.

  • Pour the mixture into ice-water to precipitate the nitrated product.

  • Filter and wash the solid.

Step 3: Deprotection

  • Treat the nitrated phthalimide derivative with hydrazine hydrate in ethanol under reflux to cleave the phthaloyl protecting group.

  • After the reaction is complete, acidify the mixture to precipitate the phthalhydrazide byproduct.

  • Filter off the byproduct and neutralize the filtrate to precipitate the crude this compound.

  • Filter the product, wash with cold water, and proceed to purification.

Purification: Recrystallization

High-purity this compound can be obtained by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If necessary, add activated charcoal to the hot solution to remove colored impurities and filter the hot solution.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound is determined by reverse-phase HPLC.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV detector at a specified wavelength (e.g., 254 nm)

  • Column Temperature: 40°C[1]

  • Quantification: The purity is determined by calculating the area percentage of the main peak corresponding to this compound.

Visualizing the Synthesis and Comparison

The following diagrams illustrate the workflow of the synthesis protocols and the logical relationship of the comparison.

Synthesis_Workflow_Protocol_1 Start 3-Acetamidophenol Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate N-(3-hydroxy-4-nitrophenyl)acetamide Nitration->Intermediate Hydrolysis Hydrolysis (HCl, H2O) Intermediate->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product High-Purity This compound Purification->Final_Product

Synthesis Workflow for Protocol 1.

Synthesis_Workflow_Protocol_2 Start 3-Aminophenol Protection Protection (Phthalic Anhydride) Start->Protection Protected N-(3-hydroxyphenyl)phthalimide Protection->Protected Nitration Nitration (HNO3, H2SO4) Protected->Nitration Nitrated_Protected Nitrated Intermediate Nitration->Nitrated_Protected Deprotection Deprotection (Hydrazine) Nitrated_Protected->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product High-Purity This compound Purification->Final_Product

Synthesis Workflow for Protocol 2.

Comparison_Logic cluster_protocols Synthesis Protocols cluster_criteria Comparison Criteria Protocol1 Protocol 1: Nitration of 3-Acetamidophenol Yield Overall Yield Protocol1->Yield Purity Purity (HPLC) Protocol1->Purity Time Reaction Time Protocol1->Time Advantages Advantages Protocol1->Advantages Disadvantages Disadvantages Protocol1->Disadvantages Protocol2 Protocol 2: Selective Nitration of 3-Aminophenol Protocol2->Yield Protocol2->Purity Protocol2->Time Protocol2->Advantages Protocol2->Disadvantages Conclusion Optimal Protocol Selection Yield->Conclusion Purity->Conclusion Time->Conclusion Advantages->Conclusion Disadvantages->Conclusion

Logical Framework for Protocol Comparison.

References

A Comparative Guide to the Quantification of 3-Amino-4-nitrophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Analytical Methodologies

Performance Comparison of Analytical Methods

The following tables summarize the performance of two common analytical techniques for the quantification of 4-Amino-3-nitrophenol: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer different levels of sensitivity and selectivity, making them suitable for various applications.

Table 1: HPLC-PDA Method Performance for 4-Amino-3-nitrophenol Quantification [1]

ParameterPerformance Data
Linearity (Correlation Coefficient) 1.0
Concentration Range 3.68 - 18.38 µg/mL
Accuracy (% Recovery) 99.06% - 101.05%
Precision (%RSD) 0.59% - 1.92%
Limit of Quantitation (LOQ) 0.07%

Table 2: LC-MS/MS Method Performance for 4-Amino-3-nitrophenol Quantification in Various Matrices

ParameterPerformance Data
Linearity (R²) 0.9962 - 0.9993
Concentration Range 20 - 1000 ng/mL
Accuracy 93.5% - 111.73%
Precision 1.7% - 14.46%

Experimental Protocols

Detailed methodologies are essential for replicating and adapting analytical methods. Below are the experimental protocols for the HPLC-PDA and a general approach for LC-MS/MS analysis of aminonitrophenols.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the quantification of 4-Amino-3-nitrophenol in cosmetic products and can serve as a starting point for developing a method for 3-Amino-4-nitrophenol.[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array Detector.

  • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 ratio.[1]

  • Flow Rate: 1.0 mL/minute.[1]

  • Column Temperature: 40°C.[1]

  • Detection: Photodiode array detector, with the specific wavelength for this compound to be determined by analyzing its UV spectrum.

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, filtered, and then injected into the HPLC system. For complex matrices, a sample clean-up step such as solid-phase extraction may be necessary.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing low concentrations of analytes in complex biological or environmental matrices. The following is a general workflow applicable to aminonitrophenol analysis.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Sample Preparation: This is a critical step to remove interfering substances from the matrix. Common techniques include:

    • Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible liquids to isolate the analyte.

    • Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the analyte from other components in the sample extract.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for the analyte and then monitoring a specific product ion after fragmentation, which provides high selectivity.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is crucial for successful method implementation. The following diagram, generated using Graphviz, illustrates a typical workflow for the quantification of an aminonitrophenol using LC-MS/MS.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample_Collection Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Collection->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of aminonitrophenols by LC-MS/MS.

Conclusion

While validated methods for the direct quantification of this compound are not prominently published, the detailed protocols and performance data for its isomer, 4-Amino-3-nitrophenol, provide a strong foundation for developing and validating a suitable analytical method. Both HPLC-PDA and LC-MS/MS are powerful techniques, with the choice depending on the required sensitivity, selectivity, and the complexity of the sample matrix. It is imperative that any adapted method undergoes rigorous validation to ensure the accuracy and precision of the results for this compound.

References

Comparative Efficacy of 3-Amino-4-nitrophenol Derivatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antimicrobial Potential of 3-Amino-4-nitrophenol Schiff Base Derivatives

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, derivatives of this compound, particularly Schiff bases, have emerged as a promising class of compounds with significant antimicrobial properties. This guide provides a comparative analysis of the efficacy of various this compound Schiff base derivatives against a range of pathogenic bacteria and fungi, supported by quantitative data and detailed experimental protocols.

Comparative Antimicrobial Activity

The antimicrobial efficacy of Schiff base derivatives of 3-aminophenol and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the in vitro antimicrobial activity of a series of Schiff base derivatives, highlighting the impact of different substitutions on their potency.

Table 1: Antibacterial Activity of 3-Aminophenol Schiff Base Derivatives (MIC/MBC in µg/mL)

Compound IDDerivative of 3-Aminophenol and:Escherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)
MIC MBC
PC1 Benzaldehyde62.5125
PC2 Anisaldehyde250500
PC3 4-Nitrobenzaldehyde250>500
PC4 Cinnamaldehyde62.5250

Data sourced from a study on Schiff base derivatives of p-aminophenol, which serves as a structural analog to inform on the potential activity of this compound derivatives.[1]

Table 2: Antifungal Activity of 3-Aminophenol Schiff Base Derivatives (MIC/MFC in µg/mL)

Compound IDDerivative of 3-Aminophenol and:Candida albicans
MIC
PC1 Benzaldehyde250
PC2 Anisaldehyde62.5
PC3 4-Nitrobenzaldehyde125
PC4 Cinnamaldehyde125

Data sourced from a study on Schiff base derivatives of p-aminophenol, providing insights into potential antifungal activity.[1]

Structure-Activity Relationship

The antimicrobial activity of these Schiff base derivatives is significantly influenced by the nature of the substituent on the aldehyde moiety. The azomethine group (-C=N-) is crucial for their biological activity.[2] For instance, the introduction of a nitro group in the benzaldehyde ring (PC3) appears to modulate the activity against S. aureus compared to the unsubstituted benzaldehyde derivative (PC1). The presence of a methoxy group in anisaldehyde (PC2) shows notable antifungal activity.[1] The chelation of these Schiff bases with metal ions has also been shown to enhance their antimicrobial properties, a phenomenon attributed to the increased lipophilicity and altered bioavailability of the compounds upon complexation.[3][4]

Experimental Protocols

General Procedure for the Synthesis of Schiff Base Derivatives

This protocol outlines the synthesis of Schiff bases from 3-aminophenol and various aldehydes, which can be adapted for this compound.

Materials:

  • 3-Aminophenol (or this compound)

  • Substituted aldehyde (e.g., benzaldehyde, anisaldehyde, 4-nitrobenzaldehyde, cinnamaldehyde)

  • Methanol or Ethanol

  • Concentrated Sulfuric Acid (catalyst, optional)

Procedure:

  • Dissolve equimolar amounts of 3-aminophenol (or its derivative) and the respective aldehyde in methanol or ethanol.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the reaction mixture for a duration of 1 to 8 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).[4][5]

  • Upon completion, cool the reaction mixture to 0 °C to allow the Schiff base to precipitate.

  • Filter the precipitate, wash with a cold solvent such as diethyl ether, and dry.

  • Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain the purified Schiff base.[4][5]

Protocol for Antimicrobial Activity Screening (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial and fungal strains

  • Nutrient agar/broth or Sabouraud dextrose agar/broth

  • Sterile petri dishes

  • Sterile cork borer

  • Standard antibiotic/antifungal drugs (positive control)

  • Solvent (e.g., DMSO, negative control)

Procedure:

  • Prepare sterile agar plates by pouring molten agar into petri dishes and allowing them to solidify.

  • Inoculate the agar surface uniformly with the test microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined concentration of the Schiff base solution, positive control, and negative control into separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique to determine the MIC.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a serial two-fold dilution of the Schiff base derivatives in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

  • Incubate the plates under suitable conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Cellular Pathways

The precise mechanism of action of Schiff bases as antimicrobial agents is multifaceted and is believed to involve the disruption of essential cellular processes. The imine group is a key pharmacophore that can interact with various cellular targets.

antimicrobial_mechanism SB This compound Schiff Base CellWall Cell Wall Synthesis SB->CellWall Inhibition DNA DNA Replication SB->DNA Interference Protein Protein Synthesis SB->Protein Disruption Enzyme Essential Enzymes SB->Enzyme Inactivation

Caption: Proposed mechanisms of antimicrobial action for Schiff base derivatives.

The inhibition of bacterial carbonic anhydrase represents another potential target for antimicrobial intervention. These enzymes are crucial for bacterial survival, playing a role in pH homeostasis, CO2/bicarbonate transport, and biosynthetic pathways.[1][6][7]

bacterial_ca_pathway cluster_environment Periplasm / External Environment cluster_bacterial_cytoplasm Bacterial Cytoplasm CO2_ext CO2 CA Carbonic Anhydrase (CA) CO2_ext->CA Hydration HCO3 HCO3- CA->HCO3 Production pH pH Homeostasis HCO3->pH Biosynthesis Biosynthesis (e.g., fatty acids, amino acids) HCO3->Biosynthesis Virulence Virulence Factor Expression HCO3->Virulence Inhibitor This compound Derivative (Inhibitor) Inhibitor->CA Inhibition

Caption: The role of carbonic anhydrase in bacterial survival and its inhibition.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Amino-4-nitrophenol is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, and all waste containing it must be managed according to stringent protocols. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste generated in a laboratory setting.

Immediate Safety and Disposal Overview

This compound is categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Therefore, it is imperative to treat all materials contaminated with this chemical as hazardous waste. The primary disposal method for nitrophenols is controlled incineration.[2]

All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including butyl rubber gloves, side-shield safety glasses, and a dust mask or self-contained breathing apparatus.

Quantitative Data for Disposal

ParameterGuidelineRegulations and Remarks
Satellite Accumulation Area (SAA) Limit ≤ 55 gallons of hazardous wasteA maximum of 55 gallons of hazardous waste may be stored in a designated SAA.[3]
Acutely Toxic Waste Limit (P-list) ≤ 1 quart (liquid) or 1 kg (solid)For acutely toxic wastes, the accumulation limit is significantly lower.[3] While this compound is not explicitly on the P-list, its high toxicity warrants similar caution.
Incineration Temperature (General for Nitrophenols) 820–1,600°CThis is the recommended temperature range for the incineration of nitrophenols to ensure complete combustion.[2]
Effluent Discharge Limit (Industrial) 2.13 mg/L (total toxic organics)This guideline is for electroplating plants and is not directly applicable to laboratory waste but indicates the environmental concern for nitrophenols.[2]

Detailed Disposal Protocol

The following step-by-step procedure must be followed for the disposal of this compound and any contaminated materials.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, reaction byproducts, contaminated PPE (gloves, lab coats), and cleaning materials (absorbents, wipes), must be classified as hazardous waste.
  • This waste stream must be segregated from non-hazardous waste and other incompatible chemical waste. Do not mix with other waste streams.[4]

2. Containerization:

  • Use a designated, chemically compatible, and leak-proof container for all this compound waste. Plastic containers are generally preferred for chemical waste.[3]
  • The container must be in good condition with a secure, tight-fitting lid.[5]
  • Do not fill the container more than three-quarters full to prevent spills and allow for expansion.[4]

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[5]
  • The label must also include the full chemical name, "this compound," and the approximate concentration or quantity of the waste.
  • Indicate the date when waste was first added to the container.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation.[3][6]
  • The SAA should be a well-ventilated, secondary containment area away from general laboratory traffic.
  • Ensure that incompatible chemicals are not stored together. For instance, keep acids separate from bases and oxidizing agents away from organic compounds.[6]

5. Arranging for Disposal:

  • Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Complete a hazardous waste pickup request form as required by your institution, providing accurate information about the waste composition.[5]
  • Do not dispose of this compound down the drain or in regular trash.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
  • If it is safe to do so, contain the spill using an inert absorbent material.
  • Collect the spilled material and absorbent into a designated hazardous waste container and label it accordingly.
  • Decontaminate the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Generation of This compound Waste B Segregate as Hazardous Waste A->B G Spill Occurs A->G C Use Designated, Labeled, and Sealed Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Request Pickup by EHS/Licensed Contractor D->E F Proper Disposal (e.g., Incineration) E->F H Contain and Clean Up Spill with Proper PPE G->H I Collect Spill Debris as Hazardous Waste H->I I->C

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-4-nitrophenol, a compound requiring careful management in a laboratory setting. Adherence to these procedures is vital for ensuring a safe research environment.

Hazard Summary

This compound is classified as a hazardous substance. Key hazards include:

  • Harmful if swallowed[1]

  • Harmful in contact with skin[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • Harmful if inhaled[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

PPE CategoryItemSpecifications
Eye and Face Safety GogglesChemical splash goggles are required. A face shield should be worn over safety glasses if there is a risk of splashing.[2]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2][3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2][4]
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[2] An impervious apron (butyl rubber or neoprene) is recommended if there is a splash potential.[3]
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate particulate filter if engineering controls like a fume hood are not available or are insufficient to control exposure to dust or aerosols.[2][5]
Foot Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.[2]

Operational Plan: Handling Procedures

1. Preparation:

  • Obtain and read the Safety Data Sheet (SDS) for this compound before starting any work.

  • Ensure all necessary PPE is available and in good condition.[2]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

2. Handling:

  • Wear all required PPE before handling the chemical.

  • Avoid creating dust when handling the solid form.[5]

  • Keep the container tightly closed when not in use.[2][4]

  • Avoid all personal contact, including inhalation of dust or vapors.[2]

  • Do not eat, drink, or smoke in the work area.[4][6]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[4][6] If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all contaminated materials, including used gloves, disposable labware, and empty containers, in a designated and clearly labeled hazardous waste container.[2]

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.[2]

3. Disposal:

  • Dispose of the hazardous waste through your institution's approved hazardous waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.[4][6] Incineration under controlled conditions is a potential disposal method for nitrophenols.[7]

Experimental Workflow

prep Preparation ppe Don PPE prep->ppe Ensure safety measures handling Chemical Handling in Fume Hood ppe->handling Proceed with experiment decon Decontamination handling->decon Post-experiment cleanup waste Waste Segregation decon->waste Collect contaminated items disposal Waste Disposal waste->disposal Follow EHS guidelines end End of Procedure disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.